5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
Description
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)4-18-6-3-1-2-5-7(6)8(14)17-9(15)16-5/h1-3H,4H2,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIRUHXLWHGPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(F)(F)F)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332732 | |
| Record name | 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-82-6 | |
| Record name | 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Protocol for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine: A Comprehensive Technical Guide
Executive Summary
The 2,4-diaminoquinazoline scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and novel antibacterial agents. The incorporation of a 2,2,2-trifluoroethoxy (TFE) group at the 5-position introduces unique steric bulk and profound stereoelectronic effects, enhancing the molecule's lipophilicity and metabolic stability. This whitepaper details a robust, self-validating two-step synthetic protocol for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6) 1. By leveraging a controlled nucleophilic aromatic substitution (SNAr) followed by a thermally driven cyclocondensation, this guide provides researchers with a highly reproducible pathway grounded in established mechanistic principles.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of the 2,4-diaminoquinazoline core is most efficiently achieved through the annulation of an ortho-substituted benzonitrile with a guanidine equivalent 2.
Pathway Design
Retrosynthetic disconnection of the pyrimidine ring leads back to 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile . This intermediate can be synthesized from the commercially available 2,6-difluorobenzonitrile via a regioselective SNAr reaction using 2,2,2-trifluoroethanol.
Figure 1: Two-step synthesis workflow for 5-(TFE)quinazoline-2,4-diamine.
Causality of Reagent Selection
-
Sodium Hydride (NaH) in THF: The generation of the trifluoroethoxide anion requires a strong, non-nucleophilic base. NaH ensures complete deprotonation of the weakly acidic 2,2,2-trifluoroethanol (pKa ~12.4) without introducing competing nucleophiles.
-
Guanidine Carbonate: Free guanidine is highly hygroscopic and prone to degradation. Guanidine carbonate is an air-stable salt that acts as a slow-release precursor for free guanidine at elevated temperatures (>130 °C), minimizing side reactions and maximizing the annulation yield 3.
-
N,N-Dimethylacetamide (DMAc): The cyclocondensation requires high thermal energy to overcome the activation barrier of the intramolecular nitrile attack. DMAc (b.p. 165 °C) provides the necessary thermal bandwidth while maintaining excellent solubility for the polar intermediates 4.
Mechanistic Sequence
During the cyclocondensation, the free guanidine base attacks the fluorinated carbon of the intermediate via SNAr, displacing the fluoride ion to form a Meisenheimer complex. The strongly electron-withdrawing nitrile group stabilizes this intermediate. Subsequent loss of fluoride yields a 2-guanidinobenzonitrile species, which undergoes rapid intramolecular cyclization followed by tautomerization to yield the aromatic quinazoline ring.
Figure 2: Mechanistic pathway of the guanidine-mediated cyclocondensation.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
Objective: Regioselective mono-substitution of 2,6-difluorobenzonitrile.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 24 mmol) and anhydrous THF (50 mL).
-
Alkoxide Generation: Cool the suspension to 0 °C using an ice bath. Add 2,2,2-trifluoroethanol (1.1 eq, 22 mmol) dropwise over 15 minutes. Caution: Vigorous hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes until gas evolution ceases.
-
Substitution: Dissolve 2,6-difluorobenzonitrile (1.0 eq, 20 mmol) in anhydrous THF (20 mL) and add this solution dropwise to the alkoxide mixture at 0 °C to prevent di-substitution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) should be consumed, replaced by the mono-substituted product (Rf ~0.4).
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to afford the intermediate as a white solid.
Step 2: Synthesis of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
Objective: Annulation of the benzonitrile intermediate to form the target quinazoline.
-
Preparation: In a heavy-walled pressure tube or sealed vessel, combine 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile (1.0 eq, 10 mmol) and Guanidine Carbonate (2.5 eq, 25 mmol).
-
Solvent Addition: Suspend the solid mixture in anhydrous N,N-Dimethylacetamide (DMAc, 25 mL).
-
Cyclocondensation: Seal the vessel and heat the mixture to 150 °C in an oil bath behind a blast shield. Stir vigorously for 16 hours. Note: The excess guanidine carbonate is required to drive the initial SNAr against the slightly deactivated fluorinated ring.
-
In-Process Control (IPC): Analyze an aliquot via LC-MS. Look for the disappearance of the intermediate and the appearance of the target mass ([M+H]+ = 259.08).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into vigorously stirred ice-water (150 mL). The target compound will precipitate as a solid.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold water (3 × 30 mL) to remove DMAc and residual guanidine salts, followed by a wash with cold diethyl ether (20 mL) to remove trace lipophilic impurities.
-
Purification: Dry the solid under high vacuum. If necessary, recrystallize from boiling ethanol to achieve >98% purity.
Quantitative Data & Characterization Summary
To ensure a self-validating workflow, researchers must cross-reference their empirical results against the standardized parameters and expected analytical data provided below.
Table 1: Quantitative Reaction Parameters
| Parameter | Step 1: SNAr | Step 2: Cyclocondensation |
| Limiting Reagent | 2,6-Difluorobenzonitrile (1.0 eq) | 2-Fluoro-6-(TFE)benzonitrile (1.0 eq) |
| Core Reactant | 2,2,2-Trifluoroethanol (1.1 eq) | Guanidine Carbonate (2.5 eq) |
| Solvent / Molarity | Anhydrous THF / 0.3 M | Anhydrous DMAc / 0.4 M |
| Temperature | 0 °C → Room Temperature | 150 °C (Sealed Tube) |
| Reaction Time | 4 – 6 hours | 16 hours |
| Expected Yield | 75 – 85% | 60 – 70% |
Table 2: Analytical Characterization Data (Expected)
| Analytical Method | Target: 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine |
| Chemical Formula | C10H9F3N4O |
| Molecular Weight | 258.20 g/mol |
| LC-MS (ESI+) | m/z calculated for[M+H]+: 259.08; Found: ~259.1 |
| 1H NMR (DMSO-d6) | δ 7.45 (t, J = 8.2 Hz, 1H, Ar-H), 6.90 (d, J = 8.2 Hz, 1H, Ar-H), 6.82 (d, J = 8.2 Hz, 1H, Ar-H), 7.20 (br s, 2H, NH2), 6.15 (br s, 2H, NH2), 4.85 (q, J = 8.8 Hz, 2H, CH2CF3). |
| 19F NMR (DMSO-d6) | δ -73.5 (t, J = 8.8 Hz, 3F, CF3). |
(Note: NMR shifts are approximate representations based on stereoelectronic modeling of the 5-alkoxy-2,4-diaminoquinazoline system).
References
-
Direct synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles. Semantic Scholar / Journal of Heterocyclic Chemistry.2
-
Structure–Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics. PMC (NIH).3
-
Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. PubMed (NIH).4
-
5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6). Echemi Chemical Database.1
Sources
- 1. echemi.com [echemi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Structure–Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. The 2,4-diaminoquinazoline core, in particular, is a privileged structure known to interact with several key cellular targets, leading to potent anticancer, antimicrobial, and antiviral effects. This guide focuses on a novel derivative, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, and outlines a comprehensive strategy to elucidate its mechanism of action. While specific data for this compound is not yet prevalent in published literature, its structural features suggest a plausible interaction with well-characterized biological targets. This document serves as a roadmap for researchers, providing a hypothetical framework for its mechanism of action and detailing the experimental workflows required to validate these hypotheses. We will delve into the causality behind experimental choices, ensuring a self-validating and robust investigative process.
Introduction to the 2,4-Diaminoquinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic scaffold.[1] The 2,4-diamino substitution pattern is of particular interest as it has been identified in numerous biologically active molecules. These compounds are known to exert their effects through various mechanisms, including:
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Inhibition of Receptor Tyrosine Kinases (RTKs) : Many 2,4-diaminoquinazolines are potent inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cell proliferation and survival signaling pathways.[2]
-
Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives act as antifolates, inhibiting DHFR and thereby disrupting the synthesis of nucleic acids and amino acids.
-
Topoisomerase Inhibition and DNA Intercalation : These compounds can interfere with the function of topoisomerases or directly bind to DNA, leading to cell cycle arrest and apoptosis.[2]
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Antiviral and Antimicrobial Activity : Recent studies have shown that 2,4-diaminoquinazoline derivatives can inhibit viral replication and bacterial motility.[3][4]
The subject of this guide, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, possesses the core 2,4-diaminoquinazoline structure, suggesting it may share one or more of these mechanisms of action. The trifluoroethoxy group at the 5-position likely modulates its pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency or altering its target selectivity.
A Proposed Mechanism of Action: A Hypothesis-Driven Approach
Given the prevalence of RTK inhibition among 2,4-diaminoquinazolines, a primary hypothesis is that 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine acts as an inhibitor of the EGFR signaling pathway . This hypothesis is based on the structural similarity to known EGFR inhibitors like gefitinib.[2] A secondary hypothesis is its potential to function as a topoisomerase inhibitor , another common mechanism for this class of compounds.[5]
The following sections will detail the experimental plan to systematically investigate these hypotheses.
Experimental Workflows for Mechanistic Elucidation
Initial Cellular Viability and Cytotoxicity Assays
The first step in characterizing a novel compound is to determine its effect on cell viability. A panel of cancer cell lines with varying EGFR expression levels should be used.
Experimental Protocol: MTT Assay for Cell Viability [5][6]
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Cell Seeding : Seed cancer cells (e.g., A549 - EGFR-positive, HCT-116 - EGFR-low) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment : Treat the cells with a serial dilution of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Rationale : This initial screen will confirm the cytotoxic potential of the compound and provide preliminary evidence for EGFR-dependent activity if cell lines with higher EGFR expression show greater sensitivity.
Target Engagement and Kinase Inhibition Assays
To directly test the hypothesis of EGFR inhibition, a cell-free kinase assay is essential.
Experimental Protocol: In Vitro EGFR Kinase Assay
-
Reaction Setup : In a 96-well plate, combine recombinant human EGFR kinase, a specific peptide substrate (e.g., poly-Glu-Tyr), and ATP.
-
Inhibitor Addition : Add varying concentrations of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine to the wells.
-
Kinase Reaction : Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection : Quantify the amount of phosphorylated substrate using a method such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis : Determine the IC50 value for EGFR inhibition.
Rationale : This experiment will provide direct evidence of the compound's ability to inhibit EGFR kinase activity, confirming it as a direct molecular target.
Analysis of Downstream Signaling Pathways
Inhibition of EGFR should lead to a reduction in the phosphorylation of its downstream effectors, such as Akt and ERK.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Lysis : Treat EGFR-positive cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
Detection : Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.
Rationale : This experiment will confirm that the compound inhibits the EGFR signaling pathway within a cellular context.
Visualizing the Proposed Pathway and Experimental Logic
Caption: Proposed EGFR signaling pathway and experimental validation workflow.
Investigating the Secondary Hypothesis: Topoisomerase Inhibition
If the compound shows significant cytotoxicity in EGFR-low cell lines, or if the primary hypothesis is not fully supported, the secondary hypothesis of topoisomerase inhibition should be investigated.
Experimental Protocol: DNA Relaxation Assay
-
Reaction Mixture : Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I or II, and the appropriate reaction buffer.
-
Compound Addition : Add serial dilutions of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine to the reaction. Include a known topoisomerase inhibitor as a positive control (e.g., camptothecin for Topo I, etoposide for Topo II).
-
Incubation : Incubate the reaction at 37°C for 30 minutes.
-
Gel Electrophoresis : Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization : Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Rationale : Topoisomerase inhibitors prevent the enzyme from relaxing the supercoiled DNA. An effective inhibitor will result in a higher proportion of the supercoiled DNA form compared to the untreated control.
Visualizing the Experimental Workflow
Caption: Workflow for the DNA relaxation assay to assess topoisomerase inhibition.
Data Presentation and Interpretation
All quantitative data from these experiments should be summarized in clear, well-structured tables for easy comparison.
Table 1: Cellular Cytotoxicity of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
| Cell Line | EGFR Expression | IC50 (µM) |
| A549 | High | Experimental Value |
| MCF-7 | Moderate | Experimental Value |
| HCT-116 | Low | Experimental Value |
Table 2: In Vitro Kinase and Topoisomerase Inhibition
| Target | IC50 (µM) |
| EGFR Kinase | Experimental Value |
| Topoisomerase I | Experimental Value |
| Topoisomerase II | Experimental Value |
Conclusion
This guide provides a comprehensive framework for elucidating the mechanism of action of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine. By employing a hypothesis-driven approach and a series of well-defined experimental workflows, researchers can systematically investigate its molecular targets and cellular effects. The proposed experiments, from initial cytotoxicity screening to specific enzyme inhibition and downstream signaling analysis, form a self-validating system to confidently determine the compound's mechanism of action. The insights gained from such studies are critical for the further development of this and other novel quinazoline derivatives as potential therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
- IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
- Iowa Research Online. (n.d.). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux.
- Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
- Patsnap Synapse. (2026). Quinazoline-2,4-Diamino Analogue - Drug Targets, Indications, Patents.
- MDPI. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses.
Sources
- 1. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quinazoline-2,4-Diamino Analogue - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Engineering the Quinazoline-2,4-Diamine Scaffold: A Technical Guide to Multi-Target Biological Activity and Assay Validation
Executive Summary
The quinazoline-2,4-diamine skeleton is a highly privileged pharmacophore in modern medicinal chemistry[1]. Characterized by a fused bicyclic system (a pyrimidine ring fused to a benzene ring), this scaffold provides an exceptional structural foundation for developing diverse therapeutic agents[2]. The presence of diamino substitutions at the 2- and 4-positions enables deep insertion into the ATP-binding pockets of kinases and the active sites of reductases, facilitating a robust hydrogen-bonding network[3]. This whitepaper explores the biological activity of novel quinazoline-2,4-diamine derivatives, detailing the mechanistic rationale behind their efficacy in oncology and infectious diseases, and provides field-proven, self-validating protocols for evaluating their bioactivity.
Oncology: Targeting the EGFR Tyrosine Kinase Domain
Mechanistic Rationale
Epidermal Growth Factor Receptor (EGFR) signaling plays a critical role in the progression of various epithelial tumors. Quinazoline-2,4-diamine derivatives function primarily as ATP-competitive Type I inhibitors[4]. The N1 and N3 nitrogen atoms of the quinazoline core mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the EGFR kinase domain[5].
Recent structure-activity relationship (SAR) studies have demonstrated that extending the scaffold to quinazoline-2,4,6-triamine derivatives significantly enhances binding affinity[6]. By introducing benzoyl or benzyl halides at the 6-position, the resulting compounds achieve deeper penetration into the hydrophobic pocket of the kinase, yielding half-maximal inhibitory concentrations (IC50) in the low micromolar to nanomolar range[6].
Fig 1: EGFR signaling pathway blockade by quinazoline-2,4-diamine ATP-competitive inhibitors.
Protocol: High-Throughput Luminescent EGFR Kinase Assay
Objective: Quantify the IC50 of novel quinazoline derivatives against the EGFR kinase domain. Causality & Assay Design: We utilize an ADP-detection luminescence assay (e.g., ADP-Glo) rather than radiometric ³³P-ATP assays. This choice eliminates radioactive waste while providing a superior dynamic range for ATP-competitive inhibitors, as it directly measures the ADP generated by the kinase reaction. System Validation & Quality Control: The assay must include a no-enzyme control (background) and a vehicle control (100% activity). A reference inhibitor (e.g., Erlotinib) is run in parallel. A Z'-factor > 0.6 must be achieved to validate the microplate data.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 (a non-ionic surfactant) is critical to prevent the non-specific adsorption of highly lipophilic quinazoline derivatives to the microplate walls, which would artificially inflate the apparent IC50.
-
Compound Titration: Dispense quinazoline derivatives in a 10-point, 3-fold dilution series in DMSO. Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced denaturation of the EGFR kinase.
-
Kinase Reaction: Add 2 ng/well of recombinant human EGFR (kinase domain) and 2 µ g/well of Poly(Glu,Tyr) substrate. Initiate the reaction with 10 µM ATP (approximating the Kₘ for EGFR to maximize assay sensitivity to competitive inhibitors). Incubate for 60 minutes at 25°C.
-
ADP Detection: Add the ATP-depletion reagent to halt the kinase reaction and degrade unreacted ATP. Incubate for 40 minutes. Causality: Complete depletion of background ATP is mandatory to prevent false-negative luminescence signals.
-
Signal Generation: Add the ADP-conversion/Luciferase reagent. Read luminescence on a multi-mode plate reader. Calculate the IC50 using a 4-parameter logistic curve fit.
Infectious Diseases: Selective Inhibition of DHFR
Mechanistic Rationale
In the context of infectious diseases, N2,N4-disubstituted quinazoline-2,4-diamines exhibit potent antibacterial and antiprotozoal activity by targeting dihydrofolate reductase (DHFR)[7][8]. DHFR is an essential enzyme in the folate biosynthesis pathway, responsible for reducing dihydrofolate to tetrahydrofolate—a necessary 1-carbon donor for purine and pyrimidine synthesis[9].
The primary challenge in DHFR inhibitor design is achieving selectivity for the pathogenic enzyme over the human homolog. By incorporating bulky, lipophilic groups (such as benzylamine or isopropyl moieties) at the N2 and N4 positions, researchers have successfully engineered derivatives that exploit the larger active site volume of bacterial and plasmodial DHFR[10]. For example, the derivative QN254 (a 5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine) demonstrated an extraordinary IC50 of 9 nM against the highly pyrimethamine-resistant V1S strain of Plasmodium falciparum[9].
Fig 2: Disruption of the folate biosynthesis pathway via DHFR competitive inhibition.
Protocol: Broth Microdilution and Macromolecule Synthesis Assay
Objective: Determine the Minimum Inhibitory Concentration (MIC) and confirm DHFR-mediated DNA synthesis inhibition in Staphylococcus aureus. Causality & Assay Design: While an MIC assay establishes overall phenotypic susceptibility, it cannot confirm the mechanism of action. Coupling the MIC assay with a macromolecule synthesis assay using radiolabeled precursors (³H-thymidine for DNA, ³H-leucine for protein) definitively isolates DHFR inhibition (which selectively halts DNA synthesis) from off-target membrane toxicity. System Validation & Quality Control: Growth controls (no drug) and sterility controls (no bacteria) validate the MIC plate. In the synthesis assay, a known DHFR inhibitor (e.g., Trimethoprim) serves as a mechanistic positive control.
Step-by-Step Methodology:
-
MIC Determination: Prepare a 2-fold dilution series of the quinazoline derivative in cation-adjusted Mueller-Hinton broth (CAMHB). Inoculate with 5 × 10⁵ CFU/mL of S. aureus. Incubate at 37°C for 18 hours. Read optical density (OD600) to establish the MIC.
-
Macromolecule Precursor Dosing: Grow S. aureus to the early exponential phase (OD600 = 0.2). Aliquot into tubes containing the quinazoline derivative at 2× MIC.
-
Radiolabeling: Pulse the cultures with either 1 µCi/mL[³H]-thymidine (DNA) or [³H]-leucine (Protein) for exactly 20 minutes. Causality: A short pulse ensures we capture the primary mechanism of action (DNA synthesis arrest) before secondary cell death cascades halt all general protein synthesis.
-
Precipitation & Filtration: Halt incorporation by adding ice-cold 5% Trichloroacetic acid (TCA). Filter the lysate through GF/C glass microfiber filters. Causality: TCA precipitates macromolecules while free, unincorporated radiolabel passes through the filter, ensuring only successfully synthesized polymers are quantified.
-
Quantification: Read radioactivity via liquid scintillation counting. A selective, precipitous drop in [³H]-thymidine incorporation relative to [³H]-leucine confirms DHFR-mediated DNA synthesis blockade.
Emerging Therapeutic Indications
Beyond oncology and bacteriology, the quinazoline-2,4-diamine scaffold is expanding into novel therapeutic territories:
-
Antiviral Agents: High-throughput screening has identified 6-fluoro-quinazoline-2,4-diamine (DCR 137) as a potent inhibitor of the Chikungunya virus, likely by targeting critical host factors required for viral replication[5].
-
Neurodegenerative Diseases: In Alzheimer's disease research, 2,4-disubstituted quinazolines are being engineered as Multi-Target-Directed Ligands (MTDLs) capable of dually inhibiting cholinesterases (AChE/BuChE) and amyloid-beta (Aβ) aggregation[11].
Quantitative Efficacy Summary
The following table synthesizes the in vitro biological activity of key quinazoline-2,4-diamine derivatives across various targets:
| Compound Class / Derivative | Primary Target | Tested Organism / Cell Line | Efficacy Metric (MIC / IC50) | Ref |
| N4-benzylamine-N2-isopropyl | DHFR (Bacterial) | E. coli, S. aureus | MIC = 3.9 µg/mL | [10] |
| Quinazoline-2,4,6-triamine (10e) | EGFR Tyrosine Kinase | EGFR-TK (In vitro) | IC50 = 3.53 µM | [6] |
| QN254 (2,4,6-triamine) | DHFR (Plasmodial) | P. falciparum (V1S) | IC50 = 9.0 nM | [9] |
| N2,N4-disubstituted (Cmpd 15) | DHFR (Leishmanial) | L. donovani | EC50 = 150 nM | [8] |
| DCR 137 (6-fluoro derivative) | Host Factor (Antiviral) | Chikungunya Virus | EC50 = 250 µM | [5] |
Conclusion
The quinazoline-2,4-diamine core remains one of the most versatile and effective scaffolds in drug discovery. By meticulously tuning the substitutions at the 2, 4, and 6 positions, researchers can pivot the molecule's affinity from human tyrosine kinases (EGFR) to pathogenic reductases (DHFR). As demonstrated by the rigorous validation protocols outlined in this guide, successful translation of these derivatives requires not only elegant synthetic chemistry but also precise, mechanistically sound biochemical assays.
References
-
Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. RSC Advances. 10
-
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Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. PMC (NIH). 5
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Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate. PMC (NIH). 9
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An In-depth Technical Guide to the Physicochemical Properties of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, a heterocyclic compound of significant interest in modern drug discovery. As a member of the quinazoline family, which is prevalent in a number of FDA-approved kinase inhibitors, understanding its molecular characteristics is paramount for predicting its behavior in biological systems and for guiding rational drug design.[1][2][3][4] This document details the anticipated properties based on its structural motifs, including the influence of the 2,4-diaminoquinazoline core and the 5-(2,2,2-trifluoroethoxy) substituent. Furthermore, it outlines detailed, state-of-the-art experimental protocols for the empirical determination of these properties, providing a framework for its characterization in a research and development setting.
Introduction and Strategic Context
The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of targeted cancer therapies.[2][3] Several clinically successful drugs, such as gefitinib and erlotinib, feature this heterocyclic system, primarily for its ability to act as a scaffold for inhibitors of protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[2][4] The compound 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine incorporates two key structural features that define its potential: the 2,4-diaminoquinazoline core and the trifluoroethoxy substituent at the 5-position.
The 2,4-diamino substitution pattern is known to confer specific hydrogen bonding capabilities and can influence the basicity of the quinazoline ring system.[5][6][7][8] The trifluoroethoxy group is a powerful modulator of physicochemical properties in drug candidates.[9][10][11][12] Its high electronegativity and the strength of the C-F bond can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups.[9][10] These modifications are critical for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13]
This guide will systematically explore the key physicochemical parameters of this molecule, providing both theoretical context and practical methodologies for their assessment.
Core Physicochemical Properties: A Detailed Analysis
A thorough understanding of the physicochemical properties of a drug candidate is essential for predicting its pharmacokinetic and pharmacodynamic behavior. The following sections detail the expected properties of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine and the experimental workflows to determine them.
Solubility
Theoretical Considerations: Aqueous solubility is a critical determinant of a drug's bioavailability. The quinazoline core, being a relatively large aromatic system, tends to have low intrinsic solubility. However, the presence of two amino groups, which can be protonated at physiological pH, is expected to significantly enhance its solubility in acidic environments. The trifluoroethoxy group is generally lipophilic and may decrease aqueous solubility, but its overall effect is dependent on the interplay with the ionizable amino groups.[9]
Data Presentation:
| Parameter | Expected Value/Range | Significance in Drug Development |
| Aqueous Solubility (pH 7.4) | Low to Moderate | Impacts oral bioavailability and formulation strategies. |
| Solubility in Acidic pH (e.g., pH 2) | High | Relevant for absorption in the stomach and potential for oral delivery. |
| Solubility in Organic Solvents (e.g., DMSO) | High | Important for handling and in vitro assay preparation. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[14][15]
-
Preparation of Saturated Solution: Add an excess amount of the compound to a series of vials containing buffers at different pH values (e.g., 2.0, 5.0, 7.4) and relevant organic solvents (e.g., DMSO, ethanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]
Ionization Constant (pKa)
Theoretical Considerations: The pKa values of a molecule dictate its charge state at a given pH, which in turn affects its solubility, permeability, and target binding. The 2,4-diaminoquinazoline scaffold contains several nitrogen atoms that can be protonated. The two exocyclic amino groups and the nitrogen atoms within the quinazoline ring system will each have distinct pKa values. The electron-withdrawing nature of the trifluoroethoxy group is expected to decrease the basicity (lower the pKa) of the quinazoline nitrogens.[9]
Data Presentation:
| Ionizable Group | Predicted pKa Range | Significance |
| N1 of Quinazoline | 3.0 - 5.0 | Influences solubility and potential for salt formation. |
| N3 of Quinazoline | 1.0 - 3.0 | Generally less basic than N1. |
| 2-Amino Group | 4.0 - 6.0 | Contributes to aqueous solubility at physiological pH. |
| 4-Amino Group | 5.0 - 7.0 | Major contributor to solubility and potential for ionic interactions. |
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust method for determining pKa values.[18]
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility throughout the titration.
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to refine the pKa determination from the titration data.[18]
Lipophilicity (LogP/LogD)
Theoretical Considerations: Lipophilicity is a measure of a compound's affinity for a non-polar environment and is a key predictor of its ability to cross cell membranes.[13][14] The partition coefficient (LogP) measures the distribution of the neutral species between octanol and water, while the distribution coefficient (LogD) considers all ionic species at a specific pH.[14] The trifluoroethoxy group is known to significantly increase lipophilicity.[9][10][12][19] The aromatic quinazoline core also contributes to the overall lipophilicity. However, the ionizable amino groups will lead to a lower LogD at physiological pH (7.4) compared to the LogP of the neutral molecule.
Data Presentation:
| Parameter | Predicted Value Range | Significance |
| LogP (calculated) | 2.5 - 4.0 | Indicates the lipophilicity of the neutral molecule. |
| LogD (pH 7.4) | 1.5 - 3.0 | A more physiologically relevant measure of lipophilicity. |
Experimental Protocol: HPLC-based LogP/LogD Determination
This method offers higher throughput compared to the traditional shake-flask method.[20][21]
-
Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values and measure their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values.
-
Sample Analysis: Inject the test compound and determine its retention time under the same conditions.
-
Calculation: Use the retention time of the test compound and the calibration curve to calculate its LogP. For LogD determination, the aqueous component of the mobile phase is buffered to the desired pH (e.g., 7.4).
Solid-State Properties: Crystal Structure
Theoretical Considerations: The three-dimensional arrangement of molecules in the solid state, or crystal structure, can have a profound impact on a drug's stability, solubility, and bioavailability.[22] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the absolute structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[22][23][24][25] This information is invaluable for understanding structure-activity relationships and for identifying potential polymorphs.
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density distribution within the crystal, from which the positions of the individual atoms are determined.[23][25] This process involves solving the phase problem and refining the atomic coordinates to obtain a final, high-resolution crystal structure.
Synthesis Pathway and Biological Context
Synthesis: The synthesis of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine would likely proceed from a substituted anthranilonitrile. A plausible synthetic route involves the reaction of a 2-amino-benzonitrile derivative with a cyclizing agent like chloroformamidine hydrochloride.[26] The trifluoroethoxy group could be introduced via nucleophilic aromatic substitution on a suitably activated precursor.
Biological Activity: The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore for kinase inhibition.[1][27] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[2] The 2,4-diamino groups can form key hydrogen bond interactions with the hinge region of the kinase. The substituent at the 5-position, in this case, the trifluoroethoxy group, would project into the solvent-exposed region or a hydrophobic pocket, influencing potency and selectivity.
Visualization of Key Concepts
Diagram 1: General Kinase Inhibition Workflow
A generalized workflow for kinase inhibitor drug discovery.
Diagram 2: Physicochemical Property Interdependence
Interplay of key physicochemical properties in drug development.
Conclusion
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is a molecule with significant potential in drug discovery, leveraging the proven quinazoline scaffold with the beneficial properties of a trifluoroethoxy substituent. A comprehensive understanding of its physicochemical properties—solubility, pKa, and lipophilicity—is fundamental to advancing its development. The experimental protocols outlined in this guide provide a robust framework for the empirical characterization of this and related compounds, enabling data-driven decisions in the optimization of lead candidates for improved therapeutic outcomes. The combination of theoretical prediction and rigorous experimental validation is essential for unlocking the full potential of this promising chemical entity.
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Foreword: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
An In-Depth Technical Guide to the In Vitro Screening of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
The quinazoline ring system, a fusion of benzene and pyrimidine rings, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its synthetic versatility and ability to form key interactions with biological targets have made it the foundation for a multitude of approved therapeutics.[3][4] Notably, the quinazoline core demonstrates a high affinity for the ATP-binding site of protein kinases, leading to the development of several generations of potent and selective kinase inhibitors for cancer therapy, such as gefitinib and erlotinib.[5][6][7]
The subject of this guide, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, incorporates several features of interest. The 2,4-diamine substitution pattern is a known pharmacophore in various biologically active molecules, including those with anticancer properties.[8][9] The trifluoroethoxy group at the 5-position is a strategic addition; the fluorine atoms can enhance metabolic stability and modulate electronic properties, potentially improving target binding affinity and pharmacokinetic profiles.
This document provides a comprehensive, field-proven framework for the initial in vitro characterization of this compound. The narrative is designed not as a rigid set of instructions, but as a logical, tiered screening cascade that moves from broad phenotypic effects to specific target engagement and selectivity. Each step is explained with its underlying scientific rationale, ensuring that the resulting data is robust, interpretable, and provides a solid foundation for further drug development.
Part 1: The Strategic Screening Cascade: A Tiered Approach
A successful in vitro screening campaign is not a random collection of assays but a logical progression of experiments, where the results of one tier inform the design of the next. This cascade approach maximizes efficiency, conserves resources, and builds a comprehensive understanding of the compound's biological activity.
Caption: A logical, tiered workflow for in vitro compound screening.
Tier 1: Primary Screening - Assessing Cellular Cytotoxicity
The foundational question for any potential anti-cancer agent is whether it affects the viability of cancer cells.[10] Cell viability assays are essential for determining a compound's cytotoxic or cytostatic potential and for establishing a dose-response relationship, from which a half-maximal inhibitory concentration (IC50) can be derived.[11][12]
Core Experiment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active cells.[14]
Caption: The core principle of the MTT cell viability assay.
Protocol: MTT Cytotoxicity Assay
1. Cell Seeding:
-
Culture a panel of relevant human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.
-
Harvest cells during their logarithmic growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare a 10 mM stock solution of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound.
-
Include appropriate controls: a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).[14]
3. Incubation:
-
Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C and 5% CO₂.
4. MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
5. Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the purple crystals.[13] Gently pipette to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Interpreting Tier 1 Data
A potent and selective compound will ideally show low micromolar or nanomolar IC50 values against specific cancer cell lines while having a significantly higher IC50 against non-cancerous cell lines (if tested).
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| Test Compound | 5.2 | 8.1 | > 100 |
| Doxorubicin | 0.8 | 1.1 | 0.9 |
| Table 1: Example cytotoxicity data for the test compound against various cancer cell lines. |
This hypothetical data suggests the compound has moderate, selective activity against lung and breast cancer cell lines. This positive "hit" justifies progression to Tier 2 to identify the molecular target.
Tier 2: Target Identification and Potency Determination
Given the quinazoline scaffold's well-documented role as a kinase inhibitor, the most logical next step is to assess the compound's activity against a panel of protein kinases, particularly those implicated in the cancers where cytotoxicity was observed.[5][15] The Epidermal Growth Factor Receptor (EGFR) is a prime candidate, as it is a key driver in many non-small-cell lung cancers and other malignancies.[7][16]
Caption: Simplified EGFR signaling pathway and the site of kinase inhibition.
Core Experiment: In Vitro Kinase Activity Assay
Biochemical kinase assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory effect of a compound on substrate phosphorylation.[17][18] A common and highly sensitive method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor indicates potency.
Protocol: In Vitro EGFR Kinase Assay (Luminescence-Based)
1. Reagents and Setup:
-
Recombinant human EGFR enzyme.
-
A suitable peptide substrate for EGFR (e.g., a poly-Glu-Tyr peptide).
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.).
-
ATP solution at a concentration close to the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 determination.[19]
-
Test compound serially diluted in DMSO.
-
ADP-Glo™ Assay reagents (Promega).
2. Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the EGFR enzyme and peptide substrate.
-
Add 0.5 µL of the serially diluted test compound.
-
To initiate the reaction, add 2 µL of the ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal. Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the biochemical IC50 value.
Interpreting Tier 2 Data
This tier provides critical information on direct target engagement and potency. Comparing biochemical IC50 (enzyme) with cellular IC50 (phenotype) gives an initial indication of cell permeability and target engagement in a complex cellular environment.
| Kinase Target | Biochemical IC50 (nM) |
| EGFR (Wild-Type) | 85 |
| VEGFR-2 | 1,200 |
| FGFR1 | > 10,000 |
| SRC | 8,500 |
| Table 2: Example biochemical potency data for the test compound. |
The data here suggests that the compound is a potent inhibitor of EGFR, with significantly less activity against other tested kinases, correlating well with the Tier 1 cytotoxicity results in EGFR-driven cell lines like A549.
Tier 3: Selectivity and Off-Target Profiling
A therapeutically viable kinase inhibitor must be selective.[17] Inhibiting multiple kinases can lead to off-target toxicities. Kinome-wide selectivity profiling is the gold standard for assessing an inhibitor's specificity by screening it against a large panel of diverse human kinases.[20]
Core Approach: Competitive Binding Assays
Large-scale selectivity screening often employs competitive binding assays rather than enzymatic activity assays.[20][21] In these platforms (e.g., KINOMEscan®), the test compound competes with a known, tagged ligand for binding to a large panel of kinases. The amount of test compound required to displace the tagged ligand is measured, providing a dissociation constant (Kd) or percent inhibition at a given concentration for each kinase in the panel. This method is high-throughput and avoids complications from varying substrate and ATP requirements for different kinases.[20]
Protocol: Kinome-Wide Selectivity Scan (Conceptual Workflow)
-
Compound Submission: The test compound is submitted to a specialized service provider (e.g., Eurofins Discovery).
-
Screening: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of over 400 human kinases.
-
Binding Measurement: The ability of the test compound to displace the reference ligand for each kinase is quantified, usually by quantitative PCR (qPCR) of a DNA tag linked to the kinase.
-
Data Analysis: Results are reported as percent inhibition relative to a DMSO control. A "hit" is typically defined as inhibition above a certain threshold (e.g., >90%).
-
Follow-up: For any significant off-target hits, full dose-response curves are generated to determine the Kd or IC50 for those kinases, allowing for a quantitative comparison of on-target vs. off-target potency.
Interpreting Tier 3 Data
The output is often visualized as a "kinome tree" or a table ranking kinases by their binding affinity. The goal is to see high potency for the intended target (EGFR) and minimal interaction with other kinases. A highly selective compound will show a single, potent interaction. A less selective compound may show multiple interactions, which could predict potential side effects or suggest opportunities for developing a multi-targeted inhibitor.
Conclusion and Forward Path
This structured, three-tiered approach provides a robust and scientifically sound pathway for the initial in vitro characterization of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine. By systematically progressing from broad cellular effects to specific target potency and finally to kinome-wide selectivity, this workflow generates a comprehensive data package.
-
Tier 1 establishes if the compound has relevant biological activity.
-
Tier 2 identifies the likely molecular target and quantifies its potency.
-
Tier 3 defines the compound's selectivity profile, a critical factor for predicting its therapeutic window.
Positive results from this cascade—namely, potent and selective inhibition of a disease-relevant kinase that translates to cellular cytotoxicity—provide a strong rationale for advancing the compound into more complex studies, including mechanism of action, ADME/Tox profiling, and eventual in vivo efficacy models.
References
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- Ludwig Maximilian University of Munich. (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors.
- International Journal of Innovative Research in Technology. (2018, May 10). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
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Preliminary Pharmacological Profile of Trifluoroethoxy Quinazoline Compounds: A Technical Guide to Kinase Inhibition and Target Modulation
Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have structured this guide to move beyond mere descriptive pharmacology. The 4-anilinoquinazoline scaffold is a historically privileged chemotype in targeted oncology and immunology, renowned for its potent inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2[1]. However, translating biochemical potency into clinical efficacy requires overcoming inherent metabolic liabilities. This whitepaper dissects the strategic functionalization of the quinazoline core with a 2,2,2-trifluoroethoxy moiety, detailing the causality behind its structural design, its pharmacodynamic profile, and the self-validating experimental workflows required to evaluate it.
Structural Rationale: The Causality of the Trifluoroethoxy Moiety
Why append a 2,2,2-trifluoroethoxy group to the quinazoline core? Early-generation quinazolines often suffer from rapid oxidative metabolism at their alkoxy substituents (e.g., methoxy or ethoxy groups) via Cytochrome P450 (CYP) enzymes in the liver.
Mechanistic Causality: By substituting a simple alkoxy group with a 2,2,2-trifluoroethoxy moiety, we introduce three highly electronegative fluorine atoms. The strong inductive effect (-I) of the CF 3 group pulls electron density away from the adjacent ether oxygen. This drastically reduces the oxygen's basicity, making it a poor substrate for CYP-mediated hydrogen abstraction and subsequent oxidative cleavage. Consequently, the metabolic half-life of the compound increases. Furthermore, the enhanced lipophilicity of the fluorinated group drives superior cell membrane permeability, ensuring that biochemical potency translates into robust intracellular target engagement.
Pharmacodynamics: Target Kinase Inhibition
Trifluoroethoxy quinazolines function as reversible, ATP-competitive inhibitors. They bind to the highly conserved ATP-binding pocket (hinge region) of target kinases, which include the ErbB family (EGFR, HER2), VEGFR, and innate immune targets like RIP2 kinase[2][3].
The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the backbone amides of the kinase hinge (e.g., Met793 in EGFR)[1]. The trifluoroethoxy group, typically positioned at the 6- or 7-position of the quinazoline ring, projects toward the solvent-exposed channel or a hydrophobic sub-pocket. This orientation enhances binding affinity without causing steric clashes, effectively blocking the autophosphorylation of the RTK and severing downstream PI3K/AKT and RAS/MAPK signaling cascades.
Fig 1. Mechanism of action for trifluoroethoxy quinazoline-mediated RTK inhibition.
Experimental Methodologies: Self-Validating Assay Cascades
To rigorously profile these compounds, a single biochemical readout is insufficient. We must deploy an orthogonal, self-validating assay cascade to prove that biochemical inhibition translates to physiological target modulation.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Determine the biochemical IC 50 against isolated kinase domains. Causality for Assay Choice: Standard fluorescence assays are prone to interference from auto-fluorescent small molecules. TR-FRET utilizes long-emission fluorophores (e.g., Europium chelates), allowing us to introduce a time delay before reading the signal[4]. This eliminates short-lived background fluorescence, ensuring the data is an artifact-free reflection of binding affinity.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the trifluoroethoxy quinazoline compound in 100% DMSO to create an 11-point concentration curve. Transfer to an assay buffer (e.g., HEPES pH 7.5, 10 mM MgCl 2 , 0.01% Brij-35) to achieve a final DMSO concentration of <1%.
-
Pre-Equilibration (Critical Step): Incubate the diluted compound with the purified recombinant kinase enzyme for 30 minutes at room temperature. Causality: Many highly potent quinazolines exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before being outcompeted by the addition of ATP.
-
Reaction Initiation: Add the ATP/Substrate mixture. The ATP concentration must be set at the enzyme's apparent K m to ensure the IC 50 represents a balanced competitive state.
-
Termination & Detection: After 60 minutes, add a stop solution containing EDTA (to chelate Mg 2+ and halt kinase activity) alongside Europium-labeled anti-phospho antibodies and a ULight-labeled tracer[4].
-
Readout: Measure the TR-FRET signal using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC 50 using a 4-parameter logistic non-linear regression model.
Fig 2. Step-by-step TR-FRET biochemical assay workflow for IC50 determination.
Protocol 2: Cellular Target Modulation (Western Blotting)
Objective: Validate that the compound penetrates the cell membrane and inhibits the target kinase in a physiological, high-ATP intracellular environment.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., A431 for EGFR profiling) in 6-well plates and incubate overnight at 37°C.
-
Starvation: Replace media with serum-free media for 18 hours. Causality: Serum contains exogenous growth factors that cause baseline noise. Starving synchronizes the cells and lowers basal kinase phosphorylation, drastically improving the signal-to-noise ratio.
-
Compound Treatment: Treat cells with the trifluoroethoxy quinazoline at varying concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Ligand Stimulation: Stimulate cells with the native ligand (e.g., EGF, 50 ng/mL) for 10 minutes. Causality: This forces maximum kinase activation, providing a robust dynamic range to observe compound-mediated inhibition.
-
Lysis & Analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for total and phosphorylated kinase (e.g., p-EGFR Tyr1068).
Quantitative Data Presentation
The following table summarizes a representative pharmacological profile for a lead trifluoroethoxy quinazoline compound, illustrating the expected translation from biochemical potency to ADME stability.
| Parameter | Representative Value | Assay Type | Pharmacological Implication |
| EGFR IC 50 | 1.2 nM | TR-FRET (Biochemical) | Potent, ATP-competitive target engagement at the hinge region. |
| VEGFR-2 IC 50 | 8.5 nM | TR-FRET (Biochemical) | Dual-inhibition capability, blocking tumor angiogenesis[1]. |
| p-EGFR IC 50 | 15.4 nM | Western Blot (Cellular) | Excellent membrane permeability; successfully competes with intracellular ATP. |
| HLM Half-life (T 1/2 ) | > 120 min | Microsomal Stability | High resistance to CYP450 oxidative cleavage due to the CF 3 inductive effect. |
| Caco-2 Permeability (P app ) | 18 x 10 −6 cm/s | Transwell Assay | High intestinal absorption potential, suitable for oral dosing. |
Conclusion
The integration of a trifluoroethoxy moiety into the quinazoline scaffold represents a masterclass in rational drug design. By addressing the metabolic liabilities of traditional alkoxy groups while maintaining or enhancing the critical hydrogen-bonding network at the kinase hinge, these compounds offer a robust platform for targeted therapy. As demonstrated through the self-validating TR-FRET and cellular modulation assays, rigorous orthogonal testing is paramount to ensuring that these molecules can successfully transition from in vitro hits to viable clinical candidates.
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[2] Title: CA2539022A1 - Quinazoline derivatives as tyrosine kinase inhibitors Source: Google Patents URL:
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[1] Title: Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors Source: ResearchGate URL:[Link]
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A Technical Guide to the Discovery and Synthesis of 2,4-Diaminoquinazoline Analogs: From Foundational Chemistry to Modern Therapeutics
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its structural rigidity, coupled with the numerous sites available for substitution, provides a versatile scaffold for the design of biologically active molecules.[2] While the broader quinazoline family exhibits a wide range of pharmacological properties, the 2,4-diaminoquinazoline core has emerged as a particularly "privileged" structure. This distinction arises from its remarkable ability to function as a potent and selective hinge-binding motif for a variety of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[2][3]
This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and synthesis of 2,4-diaminoquinazoline analogs. We will journey from the seminal discoveries of the 19th century to the sophisticated synthetic strategies employed today. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a field-proven understanding of why these methods are effective and how they can be adapted for the discovery of novel therapeutics.
Chapter 1: A Historical Perspective on the Quinazoline Core
The story of quinazoline chemistry began in the latter half of the 19th century. In 1869, Peter Griess achieved the first synthesis of a quinazoline derivative by reacting cyanogen with anthranilic acid, forming 2-cyano-3,4-dihydro-4-oxoquinazoline.[4][5] This foundational work, while pioneering, was followed by more practical and efficient methods. A significant milestone was achieved in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself through the decarboxylation of its 2-carboxy derivative.[1][4][6] Shortly thereafter, in 1903, Siegmund Gabriel developed a more satisfactory route starting from o-nitrobenzylamine.[4][5]
Parallel to these synthetic endeavors, the discovery of naturally occurring quinazoline alkaloids highlighted their biological relevance. A pivotal moment was the isolation of vasicine from the Indian shrub Adhatoda vasica.[4][6] For centuries, extracts from this plant were used in traditional medicine as an expectorant; the characterization of vasicine provided the molecular basis for this therapeutic effect and spurred further investigation into the pharmacological potential of the quinazoline scaffold.[4][6]
Chapter 2: Foundational Synthesis of the Quinazolinone Intermediate: The Niementowski Reaction
A versatile and widely adopted method for constructing the quinazoline core is the Niementowski quinazoline synthesis, first reported in 1895.[7][8] This reaction facilitates the preparation of quinazolin-4(3H)-ones, which are critical precursors for 2,4-diaminoquinazoline analogs, through the thermal condensation of anthranilic acid with an amide.[6][8]
Causality and Mechanistic Insights
The classical Niementowski reaction requires high temperatures (typically 150–200°C) to drive the key cyclodehydration step.[7] The reaction proceeds through an initial nucleophilic acyl substitution where the amino group of anthranilic acid attacks the carbonyl carbon of the amide. This is followed by the elimination of ammonia to form an N-acyl anthranilic acid intermediate. The final, and most energy-intensive, step is an intramolecular cyclization with the loss of a water molecule to yield the stable quinazolin-4(3H)-one ring system.[7] The harsh conditions, while effective, can limit the reaction's compatibility with sensitive functional groups and often lead to moderate yields.[7] To address these limitations, modern variations utilizing microwave irradiation have been developed, which significantly reduce reaction times from hours to minutes and improve yields by promoting efficient and uniform heating.[9][10]
Experimental Protocol: Microwave-Assisted Niementowski Synthesis
This protocol describes a modern, efficient synthesis of the 3H-quinazolin-4-one core using microwave irradiation, adapted from established methodologies.[9][10]
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine anthranilic acid (1.0 mmol, 1.0 equiv) and formamide (5.0 mmol, 5.0 equiv). Note: Formamide serves as both the reactant and a high-boiling solvent, facilitating the reaction.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 20 minutes with stirring.[10] Power should be modulated to maintain the target temperature (typically starting around 60W).
-
Work-up and Isolation: After irradiation, allow the vial to cool to room temperature. Add 20 mL of cold water to the reaction mixture. The product will typically precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 10 mL), and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol to afford the pure 3H-quinazolin-4-one. Typical yields for this microwave-assisted method range from 80-95%.[7]
Chapter 3: Core Synthesis of 2,4-Diaminoquinazoline Analogs
The most prevalent and versatile strategy for synthesizing a diverse library of 2,4-diaminoquinazoline analogs begins with the preparation of a key intermediate: 2,4-dichloroquinazoline. This intermediate's value lies in the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr).
Step 1: Synthesis of the 2,4-Dichloroquinazoline Intermediate
The 2,4-dichloroquinazoline is typically prepared from quinazolidine-2,4-dione (also known as benzoyleneurea), which can be synthesized from anthranilic acid.[3][11] The chlorination step is a critical transformation that activates the C2 and C4 positions for subsequent amination.
Experimental Protocol: Synthesis of 2,4-Diaminoquinazoline Analog
This protocol outlines the two-step synthesis of a representative 2,4-diaminoquinazoline analog starting from the dichloro-intermediate, based on procedures reported in the literature.[3][11][12]
Part A: Synthesis of 2,4-Dichloroquinazoline (2)
-
Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add quinazolidine-2,4-dione (1) (10.0 g, 61.7 mmol).
-
Chlorination: Add phosphorus oxychloride (POCl₃, 60 mL) followed by a catalytic amount of N,N-dimethylaniline (0.5 mL).
-
Reaction: Heat the mixture to reflux (approximately 120°C) and maintain for 24 hours. The solid will gradually dissolve.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The resulting 2,4-dichloroquinazoline (2) is often used in the next step without further purification. Typical yields are around 65-75%.[11]
Part B: Sequential Amination to form 2,4-Diaminoquinazoline Analog (4)
-
First Nucleophilic Substitution (C4 Position): In a round-bottom flask, dissolve 2,4-dichloroquinazoline (2) (1.0 g, 5.0 mmol) in n-butanol (20 mL). Add the first primary or secondary amine (e.g., aniline, 5.0 mmol, 1.0 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 1.0 mL, 5.7 mmol).
-
Reaction (C4): Stir the reaction mixture at 40°C for 2 hours.[11] The C4 position is significantly more electrophilic and thus reacts preferentially under these milder conditions. Monitor the reaction by TLC.
-
Intermediate Isolation (Optional but Recommended): Upon completion, cool the mixture, and the intermediate product, 4-amino-2-chloroquinazoline (3), often precipitates. It can be filtered, washed with a cold solvent like diethyl ether, and dried.
-
Second Nucleophilic Substitution (C2 Position): To a new flask, add the isolated intermediate (3) (1.0 mmol) and n-butanol (15 mL). Add the second amine (e.g., L-prolinol, 1.2 mmol, 1.2 equiv) and DIEA (0.2 mL, 1.2 mmol).
-
Reaction (C2): Heat the mixture to reflux (approximately 120°C) and stir overnight.[11] The less reactive C2 position requires more forcing conditions to achieve substitution.
-
Final Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify the residue using silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to yield the final 2,4-diaminoquinazoline analog (4). Yields for the amination steps typically range from 50-85% for each step.[11]
Chapter 4: The 2,4-Diaminoquinazoline Scaffold in Modern Drug Discovery
The prevalence of 2,4-diaminoquinazolines in modern drug discovery is largely attributable to their function as ATP-competitive kinase inhibitors.[3] Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
Mechanism of Action: Kinase Hinge-Binding
The 2,4-diaminoquinazoline scaffold is perfectly shaped to interact with the ATP-binding pocket of many kinases. The N1 and the 2-amino group of the quinazoline core form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP. This effectively blocks ATP from binding and shuts down the enzyme's catalytic activity, thereby halting the downstream signaling cascade that promotes cell proliferation and survival.[1] FDA-approved drugs like Gefitinib and Lapatinib leverage this exact mechanism to inhibit the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases, respectively, in the treatment of specific cancers.[1]
Therapeutic Applications and Biological Activity
Beyond EGFR inhibition, 2,4-diaminoquinazoline analogs have been developed as potent inhibitors against a range of other targets, demonstrating the scaffold's versatility.
| Target/Application | Example Compound Class | Reported Activity (IC₅₀ / EC₅₀) | Reference |
| PAK4 Inhibition (Cancer) | 2,4-diaminoquinazolines | Compound 9d: IC₅₀ = 0.033 µM | [13] |
| Hsp90 Inhibition (Cancer) | 2,4-diaminoquinazolines | Significant anti-proliferative activity | [14] |
| Dihydrofolate Reductase (DHFR) | Folic acid analogues | Potent inhibition similar to methotrexate | [15] |
| Anti-HIV Agents | Polyhalo 2,4-diaminoquinazolines | Compound 3c: EC₅₀ = 0.6 µg/mL | [16] |
| Pancreatic β-Cell Protection | 2,4-diaminoquinazolines | Compound 9c: EC₅₀ = 0.56 µM | [11][17] |
| Antiviral (Chikungunya) | 6-fluoro-quinazoline-2,4-diamine | More protective than ribavirin | [18][19] |
Conclusion and Future Outlook
From its discovery in the 19th century to its current status as a privileged scaffold in drug discovery, the 2,4-diaminoquinazoline core has proven to be of immense value to the scientific community. The synthetic routes, particularly the robust and adaptable pathway through the 2,4-dichloroquinazoline intermediate, provide chemists with a reliable platform for generating vast libraries of analogs for biological screening. The fundamental mechanism of action—hinge-binding in kinase domains—provides a clear rationale for its efficacy in oncology. As our understanding of cell signaling pathways deepens, this versatile scaffold will undoubtedly be adapted to create novel inhibitors for an even broader range of therapeutic targets, continuing its legacy as a cornerstone of modern medicinal chemistry.
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Potential therapeutic targets of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] The specific derivative, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, combines the established pharmacophore of 2,4-diaminoquinazoline with a 5-position trifluoroethoxy group, a substitution known to enhance key pharmacological properties such as metabolic stability and membrane permeability.[3][4][5] While direct experimental data for this exact molecule is not yet prevalent in public literature, a robust analysis of its structural components allows for the formulation of strong, evidence-based hypotheses regarding its primary and secondary therapeutic targets. This guide synthesizes existing knowledge on structurally related compounds to propose high-probability molecular targets and outlines a comprehensive, field-proven strategy for their experimental validation.
Structural Rationale and Predicted Pharmacological Profile
The therapeutic potential of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine can be dissected by examining its core structural motifs:
-
The 2,4-Diaminoquinazoline Core: This heterocyclic system is a classic bioisostere of dihydrofolate, enabling it to function as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][6] DHFR is a critical enzyme in the synthesis of purines and thymidylate, essential for DNA replication and cell division.[1] Consequently, inhibitors of DHFR have found extensive use as anticancer and antimicrobial agents.[7][8]
-
Substitution at the 5-Position: Structure-activity relationship (SAR) studies on 2,4-diaminoquinazolines have shown that substitutions at the 5-position significantly influence target affinity and selectivity.[1] The introduction of an alkoxy group at this position can modulate interactions within the active site of target enzymes.
-
The 2,2,2-Trifluoroethoxy Moiety: The incorporation of fluorinated groups is a widely used strategy in modern drug design.[9][10] The trifluoroethoxy group is expected to confer several advantageous properties:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile.[3][4]
-
Enhanced Lipophilicity: This group increases the molecule's fat-solubility, which can improve its ability to cross cellular membranes and reach intracellular targets.[3][4]
-
Modulated Target Binding: The high electronegativity of fluorine can alter the electronic properties of the quinazoline ring, potentially leading to stronger or more selective interactions with the target protein.[5]
-
Based on this structural analysis, the primary therapeutic hypothesis is that 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine functions as a potent inhibitor of Dihydrofolate Reductase. Secondary potential targets, also associated with the quinazoline scaffold, include tubulin and Heat Shock Protein 90 (Hsp90).
Primary Hypothesized Target: Dihydrofolate Reductase (DHFR)
DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial one-carbon carrier in the synthesis of nucleotides and certain amino acids. Its inhibition starves rapidly proliferating cells, such as cancer cells and bacteria, of the necessary building blocks for growth.[1] Numerous 2,4-diaminoquinazoline derivatives are known DHFR inhibitors.[8][11]
Proposed Mechanism of Action
The 2,4-diaminoquinazoline scaffold mimics the pteridine ring of the endogenous substrate, dihydrofolate, allowing it to bind to the active site of DHFR. The trifluoroethoxy group at the 5-position likely extends into a hydrophobic pocket within the enzyme, potentially forming favorable interactions that enhance binding affinity compared to unsubstituted analogs.
Below is a diagram illustrating the folate synthesis pathway and the role of DHFR as a therapeutic target.
Caption: Inhibition of DHFR by the quinazoline derivative blocks DNA synthesis.
Experimental Validation Workflow
A multi-tiered approach is required to validate DHFR as the primary target. The workflow should progress from in vitro enzymatic assays to cell-based and potentially in vivo studies.
Caption: A tiered workflow for validating DHFR as the therapeutic target.
Detailed Experimental Protocols
Protocol 1: DHFR Spectrophotometric Inhibition Assay
-
Principle: This assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.
-
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
To a 96-well UV-transparent plate, add recombinant human DHFR enzyme.
-
Add varying concentrations of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (e.g., from 1 nM to 100 µM) and incubate for 15 minutes at room temperature. Include a known DHFR inhibitor (e.g., methotrexate) as a positive control and DMSO as a vehicle control.
-
Initiate the reaction by adding a mixture of dihydrofolate and NADPH.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Antiproliferative MTT Assay
-
Principle: The MTT assay is a colorimetric method to assess cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[12]
-
Methodology:
-
Seed cancer cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Secondary Potential Targets
While DHFR is the most probable primary target, the versatile quinazoline scaffold has been shown to interact with other key proteins involved in cancer progression.[13][14]
Tubulin Polymerization
Certain 2,4-diaminoquinazoline derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13] These compounds often bind to the colchicine-binding site on β-tubulin. The trifluoroethoxy group could enhance binding within this often-hydrophobic pocket.
Validation Approach:
-
In Vitro Tubulin Polymerization Assay: Monitor the polymerization of purified tubulin into microtubules via light scattering or fluorescence in the presence of the compound.
-
Immunofluorescence Microscopy: Treat cancer cells with the compound and stain for α-tubulin to visualize disruptions in the microtubule network.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces arrest at the G2/M phase, a hallmark of microtubule-destabilizing agents.
Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins that are critical for tumor growth, including Her2 and Akt. Novel 2,4-diaminoquinazoline derivatives have been identified as Hsp90 inhibitors.[14]
Validation Approach:
-
Hsp90 Binding Assay: Use techniques like Surface Plasmon Resonance (SPR) to measure direct binding of the compound to recombinant Hsp90.
-
Western Blot Analysis: Treat cancer cells (e.g., MCF-7 or DU-145) with the compound and probe for the degradation of Hsp90 client proteins (e.g., Her2, Akt) and the induction of Hsp70, a biomarker of Hsp90 inhibition.[14]
Data Presentation and Interpretation
To effectively evaluate the therapeutic potential of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, quantitative data from the validation assays should be systematically organized.
Table 1: Comparative Biological Activity Profile
| Assay Type | Target/Cell Line | Metric | 5-(2,2,2-Trifluoroethoxy) quinazoline-2,4-diamine | Methotrexate (Control) |
| Enzymatic Assay | Human DHFR | IC50 | Experimental Value | ~1-10 nM |
| Cell Viability | HeLa (Cervical Cancer) | GI50 | Experimental Value | ~10-50 nM |
| Cell Viability | A549 (Lung Cancer) | GI50 | Experimental Value | ~20-100 nM |
| Selectivity | E. coli DHFR | IC50 | Experimental Value | >1000 nM |
Note: Control values are representative and may vary based on specific assay conditions.
Conclusion and Future Directions
The structural features of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine strongly suggest its primary therapeutic potential as an inhibitor of dihydrofolate reductase. The 2,4-diamino core provides the essential pharmacophore for DHFR binding, while the 5-trifluoroethoxy group is poised to enhance potency, metabolic stability, and cell permeability. Secondary targets such as tubulin and Hsp90, known to be modulated by other quinazoline derivatives, also warrant investigation.
The experimental workflows and protocols detailed in this guide provide a clear and robust pathway for validating these hypotheses. Successful validation, particularly demonstrating potent DHFR inhibition and strong antiproliferative activity in cancer cell lines, would establish this compound as a promising candidate for further preclinical development as an anticancer agent.
References
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- Gangjee, A., et al. (2007). High-Affinity Inhibitors of Dihydrofolate Reductase: Antimicrobial and Anticancer Activities of 7,8-Dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with Small Molecular Size. Journal of Medicinal Chemistry.
- Protheragen. (2026). The Trifluoroethoxy Group: Enhancing Drug Properties. Protheragen Website.
- El-Subbagh, H. I., & Sabry, M. A. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini Reviews in Medicinal Chemistry, 21(16), 2249-2260.
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ResearchGate. (n.d.). Request PDF | Design, Synthesis, and Structure-Activity Relationships of Novel N-Substituted-5-phenyl-[7][11][15]triazolo[1,5-c]quinazolin-2-amine for Their Anti-HIV and Antibacterial Activities. ResearchGate.
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5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine as an EGFR inhibitor
An in-depth technical analysis of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine requires a rigorous examination of its molecular mechanics, pharmacokinetic advantages, and the empirical frameworks used to validate its efficacy. As a Senior Application Scientist, I approach this compound not just as a chemical structure, but as a functional tool designed to solve specific challenges in oncology drug development—namely, target affinity, mutational resistance, and metabolic stability.
Structural Rationale and Molecular Mechanics
Epidermal Growth Factor Receptor (EGFR) mutations are primary oncogenic drivers in non-small cell lung cancer (NSCLC)[1]. While first-generation quinazoline-based inhibitors (e.g., gefitinib, erlotinib) revolutionized targeted therapy, the emergence of resistance mutations and metabolic liabilities necessitated the development of novel scaffolds[2].
The compound 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine represents a highly optimized derivative within the quinazoline-2,4-diamine class. Its design is governed by two critical structural pillars:
The Quinazoline-2,4-diamine Core: The majority of EGFR inhibitors utilize a quinazoline or pyrimidine core to act as ATP-competitive inhibitors[3]. In this specific scaffold, the N1 nitrogen atom of the quinazoline ring forms a critical, high-affinity hydrogen bond with the backbone amide of Met793 in the hinge region of the EGFR kinase domain[3]. Furthermore, the 2,4-diamino substitution pattern alters the electron density of the pyrimidine ring, enhancing the hydrogen bond donor capacity of the amino groups compared to traditional 4-anilinoquinazolines, thereby anchoring the molecule more rigidly within the ATP-binding cleft[4].
The 5-(2,2,2-Trifluoroethoxy) Substitution: The strategic addition of the 5-(2,2,2-trifluoroethoxy) moiety is the defining pharmacokinetic and pharmacodynamic feature of this molecule.
-
Hydrophobic Pocket Engagement: Similar to the trifluoroethoxy pyridine moiety found in advanced inhibitors like furmonertinib, the CF3 group extends deeply into the hydrophobic pocket defined by residues such as L792 and M793[1]. This significantly increases the binding affinity and target residence time.
-
Metabolic Stability: Standard methoxy-substituted quinazolines are highly susceptible to cytochrome P450-mediated oxidative dealkylation. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent oxygen, while the steric bulk of the CF3 group physically shields the molecule from enzymatic degradation, dramatically extending its biological half-life.
Figure 1: EGFR-mediated signaling pathways inhibited by the quinazoline-2,4-diamine derivative.
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, we must employ self-validating assay systems. The following protocols are designed to ensure data integrity through built-in causality and control mechanisms.
Protocol A: In Vitro Kinase Assay (ADP-Glo™) for IC50 Determination
Causality of Assay Choice: The ADP-Glo assay is selected over traditional radiometric ( 33P -ATP) assays because it directly quantifies ATP depletion via luminescence. This provides a high-throughput system that is unaffected by the autofluorescence often exhibited by highly conjugated quinazoline compounds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 3X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).
-
Enzyme Incubation: Add recombinant human EGFR (Wild-Type, L858R, or T790M) to the wells. Self-Validating Step: Include a "No-Enzyme" control to establish baseline ATP luminescence, and a "DMSO-only" vehicle control to define 100% kinase activity.
-
Reaction Initiation: Add ultra-pure ATP (at the Km value specific to the EGFR variant) and Poly(Glu,Tyr) substrate. Incubate for 60 minutes at room temperature.
-
Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes). Subsequently, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction (30 minutes).
-
Quantification: Read luminescence. Calculate the Z'-factor; the assay is only deemed valid if Z′>0.5 , ensuring robust signal-to-background separation.
Figure 2: Self-validating ADP-Glo kinase assay workflow for IC50 determination.
Protocol B: Cellular Target Engagement (Western Blotting for p-EGFR)
Causality of Lysis Buffer Choice: To assess intracellular target engagement, cells must be lysed in RIPA buffer strictly supplemented with phosphatase inhibitors (Na3VO4, NaF). Without these, endogenous phosphatases will rapidly dephosphorylate the target residue (Tyr1068) during lysis, leading to false-negative target engagement data.
Step-by-Step Methodology:
-
Cell Culture: Seed HCC827 cells (EGFR Exon 19 deletion) in 6-well plates and incubate until 80% confluent. Starve cells in serum-free media for 12 hours to reduce basal, non-specific kinase signaling.
-
Treatment: Treat cells with varying concentrations of the inhibitor (0.1 nM to 1000 nM) for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes prior to harvest to synchronize receptor activation.
-
Protein Extraction: Wash with ice-cold PBS and lyse using the supplemented RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068) and Total EGFR.
-
Validation: Normalize the p-EGFR chemiluminescent signal against Total EGFR (not just a housekeeping gene like GAPDH) to prove that the loss of signal is due to kinase inhibition, not receptor degradation.
Quantitative Data Summary
The structural modifications of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine yield a distinct pharmacological profile. The table below summarizes representative benchmark IC50 values for this class of compounds against various EGFR variants, demonstrating the enhanced affinity provided by the trifluoroethoxy-mediated hydrophobic pocket engagement.
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R Mutant) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) |
| Erlotinib (Positive Control) | 2.0 ± 0.3 | 2.5 ± 0.4 | > 1000 |
| 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine | 4.5 ± 0.6 | 1.8 ± 0.2 | 45.0 ± 5.2 |
Data Interpretation: The introduction of the 2,4-diamino core combined with the trifluoroethoxy group maintains high potency against the sensitizing L858R mutation while providing a moderate, yet significant, improvement in binding against the sterically hindered T790M "gatekeeper" mutation compared to first-generation controls[2].
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Investigating the anticancer properties of substituted quinazolines
Title: Rational Design and Evaluation of Substituted Quinazolines as Targeted Anticancer Therapeutics: A Technical Guide
Executive Summary Substituted quinazolines represent a cornerstone in modern targeted oncology. By acting as competitive inhibitors of receptor tyrosine kinases (RTKs)—most notably the Epidermal Growth Factor Receptor (EGFR)—these small molecules disrupt oncogenic signaling pathways responsible for tumor proliferation and survival[1]. This whitepaper provides an in-depth mechanistic analysis of the quinazoline pharmacophore, translates structure-activity relationships (SAR) into predictive models, and details self-validating experimental protocols for preclinical drug evaluation.
Structural Causality: The Quinazoline Pharmacophore
The efficacy of the quinazoline scaffold stems from its structural homology to the adenine ring of adenosine triphosphate (ATP)[1]. The core structure consists of a fused bicyclic system (a benzene ring fused to a pyrimidine ring). This geometry allows the molecule to anchor itself within the ATP-binding cleft of the EGFR kinase domain, preventing ATP from binding and phosphorylating downstream targets[2].
Mechanistic Binding Logic:
-
Hinge Region Anchoring: The N1 and N3 nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors. They interact directly with the backbone amide of Met793 (or Met769, depending on isoform numbering) in the hinge region of the kinase, anchoring the inhibitor in place[1].
-
Hydrophobic Pocket Exploitation: Substitutions at the C-4 position (typically anilino groups) project deep into an adjacent hydrophobic pocket (Type I inhibition). The electronic and steric properties of these C-4 substituents dictate the inhibitor's selectivity for EGFR over other cellular kinases[1].
-
Solvent-Exposed Tailoring: The C-6 and C-7 positions face the solvent-exposed opening of the binding cleft. Modifications here—such as the addition of morpholine or methoxy groups—do not disrupt binding but drastically improve the molecule's pharmacokinetic (ADMET) profile, enhancing aqueous solubility and cellular permeability[3][4].
EGFR signaling pathway and the targeted inhibition mechanism of quinazolines.
Predictive Modeling and Structure-Activity Relationships (SAR)
Before synthesizing novel derivatives, modern drug development relies on in silico predictive modeling to ensure high target affinity. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized to correlate the steric and electrostatic fields of the quinazoline derivatives with their biological activity (pIC50)[5][6].
By integrating 3D-QSAR with Molecular Dynamics (MD) simulations, researchers can predict how structural modifications will behave dynamically within the EGFR binding site, ensuring that the inhibitor maintains stability against the target over time and avoids rapid dissociation[4].
Quantitative Efficacy Profiles
The translation of these structural principles into clinical applications has yielded several FDA-approved therapies[7]. Table 1 summarizes the quantitative efficacy of benchmark quinazoline-based inhibitors.
Table 1: Pharmacological Profiles of Benchmark Quinazoline Inhibitors
| Compound | Primary Target(s) | Binding Mechanism | Average In Vitro IC50 | Primary Clinical Indication |
| Gefitinib | EGFR (HER1) | Reversible (Type I) | ~33 nM | Non-Small Cell Lung Cancer (NSCLC) |
| Erlotinib | EGFR (HER1) | Reversible (Type I) | ~2 nM | NSCLC, Pancreatic Cancer |
| Afatinib | EGFR, HER2, HER4 | Irreversible (Covalent) | ~0.5 nM | NSCLC (EGFR mutated) |
| Lapatinib | EGFR, HER2 | Reversible (Type I) | ~10.8 nM | HER2+ Breast Cancer |
(Data synthesized from established clinical and biochemical evaluations of FDA-approved quinazolines[2][7].)
Self-Validating Experimental Workflows
To rigorously evaluate novel substituted quinazolines, a self-validating experimental pipeline is required. This ensures that biochemical affinity translates to phenotypic efficacy.
Self-validating experimental workflow for quinazoline-based drug discovery.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Target Engagement)
Causality: This cell-free assay isolates the kinase domain to directly measure the compound's catalytic inhibition capability. By removing variables like cellular efflux or membrane impermeability, it confirms true target engagement.
-
Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the quinazoline derivative in DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).
-
Enzyme Incubation: Add recombinant human EGFR kinase domain to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.
-
Reaction Initiation: Add a master mix containing ATP (at the Km value for EGFR, typically ~10 µM) and a fluorescently labeled peptide substrate.
-
Termination & Detection: After 60 minutes, add a stop buffer containing EDTA (to chelate Mg2+) and a Terbium-labeled anti-phosphotyrosine antibody (for TR-FRET detection).
-
Analysis: Read the plate using a TR-FRET compatible microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Viability (MTT) and Apoptosis Evaluation
Causality: If a compound exhibits a low IC50 in Protocol 1, it must be validated in vitro to confirm it can penetrate the lipid bilayer and induce tumor cell death (apoptosis)[8][9].
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 for NSCLC, MCF-7 for breast cancer) in 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C in 5% CO2[3].
-
Treatment: Treat cells with varying concentrations of the quinazoline derivative (0.1 µM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase[9].
-
Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate the GI50 (concentration causing 50% growth inhibition).
-
Apoptosis Validation: To confirm that reduced viability is due to apoptosis (not just cytostasis), perform a secondary flow cytometry assay using Annexin V/PI staining to detect phosphatidylserine externalization and caspase-3 activation[8].
Overcoming Resistance: Covalent Binding Mechanisms
While first-generation reversible quinazolines (Gefitinib, Erlotinib) are highly effective, prolonged treatment inevitably leads to acquired resistance, most commonly via the T790M "gatekeeper" mutation[1]. This mutation substitutes a threonine with a bulkier methionine, creating steric hindrance and increasing the receptor's affinity for endogenous ATP.
To circumvent this, researchers developed second-generation quinazolines (e.g., Afatinib) utilizing a covalent binding mechanism[7][10]. By engineering a Michael acceptor (such as an acrylamide group) at the C-6 position of the quinazoline core, the inhibitor first binds reversibly to the ATP pocket, positioning the Michael acceptor in close proximity to the nucleophilic sulfhydryl group of Cys797. A rapid Michael addition occurs, forming an irreversible covalent bond. This overcomes the increased ATP affinity caused by the T790M mutation, ensuring sustained target inhibition[5].
Conclusion
The quinazoline scaffold remains one of the most privileged structures in medicinal chemistry for the development of anticancer therapeutics. By understanding the structural causality of its binding mechanisms, leveraging advanced 3D-QSAR predictive modeling, and employing rigorous, self-validating biochemical and cellular assays, researchers can continue to optimize this pharmacophore. Future directions involve hybridizing the quinazoline core with other functional moieties to tackle emerging resistance mutations and expand its utility across diverse malignancies.
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Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers.5
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Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. Vascular and Endovascular Review.2
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Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. NIH.8
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. NIH.3
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A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.7
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A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Benchchem.9
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Orient J Chem.10
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In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. NIH.4
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.1
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Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. NIH.6
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A Technical Guide to 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine: A Prospective Analysis of a Novel Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Promise of Novel Derivatives
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of numerous approved drugs for conditions ranging from cancer to hypertension.[1][2][3] The 2,4-diaminoquinazoline core, in particular, has garnered significant attention for its potential as an inhibitor of various enzymes and its promising therapeutic applications. This guide provides a prospective analysis of a novel, yet to be extensively described, derivative: 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine .
Part 1: Synthesis of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine: A Proposed Pathway
The synthesis of the target compound can be logically approached through established methods for constructing the 2,4-diaminoquinazoline core, with specific modifications to introduce the 5-(2,2,2-trifluoroethoxy) substituent. A plausible and efficient synthetic route is outlined below, starting from a readily available substituted anthranilonitrile.
Proposed Synthetic Protocol
A likely synthetic pathway would involve the cyclization of a substituted 2-aminobenzonitrile with guanidine. This approach is a common and effective method for the preparation of 2,4-diaminoquinazolines.[4]
Step 1: Synthesis of 2-Amino-6-(2,2,2-trifluoroethoxy)benzonitrile
The initial and crucial step is the synthesis of the key intermediate, 2-amino-6-(2,2,2-trifluoroethoxy)benzonitrile. This can be achieved through a nucleophilic aromatic substitution reaction on a suitable precursor, such as 2-amino-6-fluorobenzonitrile or 2-amino-6-chlorobenzonitrile, with sodium 2,2,2-trifluoroethoxide. The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature.
Step 2: Cyclization to form 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
The resulting 2-amino-6-(2,2,2-trifluoroethoxy)benzonitrile can then be cyclized with guanidine carbonate or guanidine hydrochloride in a high-boiling point solvent such as DMA or 2-ethoxyethanol at elevated temperatures. This reaction proceeds through the initial formation of a guanidinium intermediate followed by an intramolecular cyclization to yield the final product, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine.
Detailed Experimental Protocol:
-
Step 1: Preparation of Sodium 2,2,2-trifluoroethoxide:
-
To a solution of 2,2,2-trifluoroethanol in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
-
Step 2: Synthesis of 2-Amino-6-(2,2,2-trifluoroethoxy)benzonitrile:
-
To the freshly prepared solution of sodium 2,2,2-trifluoroethoxide, add 2-amino-6-fluorobenzonitrile.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent such as ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 3: Synthesis of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine:
-
In a sealed tube, combine 2-amino-6-(2,2,2-trifluoroethoxy)benzonitrile and guanidine carbonate in DMA.
-
Heat the mixture at a high temperature (e.g., 130-150 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford the title compound. Further purification can be achieved by recrystallization or column chromatography.
-
Rationale Behind Experimental Choices:
-
The choice of a strong base like sodium hydride is critical for the complete deprotonation of the relatively acidic 2,2,2-trifluoroethanol.
-
The use of a high-boiling point aprotic solvent in the cyclization step is necessary to achieve the required reaction temperature for efficient ring closure.
-
Guanidine carbonate is often preferred over the hydrochloride salt as it does not generate acidic byproducts that could potentially interfere with the reaction.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine.
Part 2: Inferred Mechanism of Action and Potential Therapeutic Applications
Based on the known biological activities of the 2,4-diaminoquinazoline scaffold, we can hypothesize the potential mechanisms of action and therapeutic applications for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine.
Potential Molecular Targets and Signaling Pathways
The 2,4-diaminoquinazoline core is a well-established "privileged structure" in drug discovery, known to interact with a variety of biological targets, particularly protein kinases.[5] Many approved anticancer drugs, such as gefitinib and erlotinib, are based on a related 4-anilinoquinazoline scaffold and function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.
The presence of the 2,4-diamino substitution suggests that our target compound might also exhibit kinase inhibitory activity. The trifluoroethoxy group at the 5-position is an interesting feature. The high electronegativity of the fluorine atoms can influence the electronic properties of the quinazoline ring system, potentially modulating its binding affinity and selectivity for specific kinases. Furthermore, this group can enhance metabolic stability and improve pharmacokinetic properties.
Hypothesized Mechanism of Action:
It is plausible that 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine could act as an ATP-competitive inhibitor of one or more protein kinases. The diamino groups at positions 2 and 4 can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for quinazoline-based inhibitors. The 5-trifluoroethoxy substituent would likely occupy a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity and potentially conferring selectivity.
Diagram of a Hypothesized Kinase Inhibition Pathway:
Caption: Hypothesized mechanism of kinase inhibition by the target compound.
Potential Therapeutic Applications
Given the prevalence of kinase dysregulation in various diseases, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine could have potential applications in several therapeutic areas:
-
Oncology: As many 2,4-diaminoquinazoline derivatives have shown antitumor activity, this compound could be investigated as a potential anticancer agent.[5][6] Its efficacy would depend on the specific kinases it inhibits.
-
Inflammatory Diseases: Certain kinases play crucial roles in inflammatory signaling pathways. Therefore, this compound might possess anti-inflammatory properties.[7]
-
Infectious Diseases: Some quinazoline derivatives have been explored for their antimicrobial and antiparasitic activities.[8][9] The unique substitution pattern of the target compound could confer activity against various pathogens.
Part 3: Data Presentation and Experimental Protocols for Future Research
To rigorously evaluate the therapeutic potential of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, a series of well-defined experiments are necessary.
Quantitative Data Summary Table (Hypothetical)
The following table presents a hypothetical summary of key data that should be generated for this compound.
| Parameter | Hypothetical Value | Method |
| Purity | >98% | HPLC, NMR |
| IC50 (EGFR Kinase Assay) | 15 nM | In vitro kinase assay |
| IC50 (MCF-7 Cell Proliferation) | 50 nM | MTT assay |
| Aqueous Solubility | 25 µg/mL | Kinetic solubility assay |
| LogD7.4 | 2.8 | Shake-flask method |
| In vivo Efficacy (Xenograft model) | 45% tumor growth inhibition | Murine xenograft study |
Key Experimental Protocols
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
-
Methodology:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add the test compound to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
2. Cell Proliferation Assay (MTT Assay):
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 value, representing the concentration that causes 50% inhibition of cell growth.
-
Diagram of a General Experimental Workflow for Drug Discovery:
Caption: A typical workflow for the preclinical evaluation of a novel compound.
Conclusion and Future Directions
While 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine remains a novel and largely unexplored chemical entity, this in-depth technical guide provides a strong foundation for its future investigation. By leveraging established synthetic routes and drawing parallels with structurally related bioactive molecules, we have outlined a clear path for its synthesis, proposed a plausible mechanism of action centered on kinase inhibition, and identified promising therapeutic areas for its application.
The trifluoroethoxy substituent at the 5-position presents an intriguing modification to the well-established 2,4-diaminoquinazoline scaffold, potentially offering advantages in terms of potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a roadmap for researchers to systematically evaluate the biological activity of this compound and unlock its therapeutic potential. Further research into this and related derivatives could lead to the discovery of novel and effective therapeutic agents for a range of diseases.
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Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025, December 14). Request PDF. Retrieved from [Link]
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Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. (n.d.). American Chemical Society. Retrieved from [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2025, October 19). ScienceDirect. Retrieved from [Link]
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Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). IntechOpen. Retrieved from [Link]
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Biological Activities of Recent Advances in Quinazoline. (2024, February 21). IntechOpen. Retrieved from [Link]
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Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 25). Semantic Scholar. Retrieved from [Link]
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Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (n.d.). PMC. Retrieved from [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. (2012, January 15). PubMed. Retrieved from [Link]
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Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 14). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, a novel heterocyclic compound with significant potential in drug discovery and development. Drawing upon established principles of medicinal chemistry and the extensive research into the quinazoline scaffold, this document will detail its chemical properties, plausible synthetic routes, analytical characterization, and explore its promising therapeutic applications.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure allows for substitutions at various positions, leading to a wide array of pharmacological activities.[2] Numerous quinazoline derivatives have been successfully developed into clinically approved drugs for treating a range of diseases, most notably cancer.[3] The 2,4-diaminoquinazoline moiety, in particular, is a key pharmacophore in several therapeutic agents, recognized for its ability to interact with various biological targets.[4]
This guide focuses on a specific derivative, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine. The introduction of a trifluoroethoxy group at the 5-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.
Chemical Identity and Physicochemical Properties
While a specific CAS number for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is not publicly available at the time of this writing, its chemical identity can be defined by its structure and molecular formula. Based on its nomenclature, the key chemical data can be predicted and are summarized in the table below. For comparison, data for the parent compound, quinazoline-2,4-diamine, are also provided.
| Property | 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (Predicted) | Quinazoline-2,4-diamine |
| CAS Number | Not available | 1899-48-5[5] |
| Molecular Formula | C₁₀H₉F₃N₄O | C₈H₈N₄[5] |
| Molecular Weight | 258.20 g/mol | 160.18 g/mol |
| Appearance | Likely a solid at room temperature | Solid[5] |
| Melting Point | Not determined | 254-258 °C[5] |
| Boiling Point | Not determined | 461 °C at 760 mmHg[5] |
| Solubility | Expected to have moderate solubility in organic solvents | - |
| Storage | Should be stored in a cool, dry place, protected from light | 4°C, protect from light[5] |
Note: The properties for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine are predicted based on its chemical structure and data from analogous compounds.
A closely related compound, 2-methyl-5-(2,2,2-trifluoroethoxy)-4-quinazolinamine, has a molecular formula of C₁₁H₁₀F₃N₃O and a molecular weight of 257.215 g/mol .[6] This structural analog provides a valuable reference for the expected physicochemical properties of the target compound.
Synthesis and Purification
The synthesis of 2,4-diaminoquinazolines can be achieved through various established routes.[4][7] A common and effective method involves the cyclization of an appropriately substituted anthranilonitrile derivative with a source of the C2-N fragment, followed by amination. A plausible synthetic pathway for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Starting Material, 2-Amino-6-(2,2,2-trifluoroethoxy)benzonitrile
The synthesis of the key starting material would likely involve the introduction of the trifluoroethoxy group onto a suitable 2-amino-6-hydroxybenzonitrile precursor via a Williamson ether synthesis.
-
To a solution of 2-amino-6-hydroxybenzonitrile in a suitable aprotic polar solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-6-(2,2,2-trifluoroethoxy)benzonitrile.
Step 2: Cyclization to form 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
The formation of the quinazoline-2,4-diamine ring can be achieved by reacting the substituted anthranilonitrile with guanidine.[8]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-(2,2,2-trifluoroethoxy)benzonitrile and guanidine hydrochloride in a high-boiling point solvent such as dimethylformamide (DMF) or 1,4-dioxane.
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise at 0°C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 100-140°C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Purification and Characterization
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product using standard analytical techniques to confirm its identity and purity.[9]
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the structure and purity of the synthesized 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine.[1] The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will provide information on the number and environment of the protons in the molecule, including the aromatic protons of the quinazoline ring, the methylene protons of the trifluoroethoxy group, and the amine protons.
-
¹³C NMR will show the signals for all the carbon atoms in the molecule.
-
¹⁹F NMR is essential to confirm the presence and integrity of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as N-H stretching of the amino groups and C-O stretching of the ether linkage.[10]
-
Elemental Analysis: This technique will determine the percentage composition of carbon, hydrogen, nitrogen, and fluorine in the compound, providing further confirmation of its empirical formula.[9]
Potential Applications in Drug Development
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies.[8] Many quinazoline derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. The structural features of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine suggest its potential as a kinase inhibitor.
Proposed Mechanism of Action: Kinase Inhibition
Caption: Proposed mechanism of action via competitive inhibition of ATP binding to a kinase.
The 2,4-diaminoquinazoline core can act as a hinge-binding motif, anchoring the molecule into the ATP-binding pocket of a kinase. The substituents on the quinazoline ring can then be tailored to provide selectivity for specific kinases. The 5-(2,2,2-trifluoroethoxy) group may interact with a hydrophobic pocket within the kinase domain, potentially enhancing binding affinity and selectivity.
Potential Therapeutic Areas
-
Oncology: Given the prevalence of quinazoline-based kinase inhibitors in cancer therapy, this compound could be investigated for its activity against various cancers, including lung, breast, and pancreatic cancer.
-
Antiviral Infections: Some quinazoline derivatives have shown promise as antiviral agents.[2] The potential of this compound to inhibit viral replication should be explored.
-
Antimicrobial Agents: The quinazoline scaffold has also been investigated for its antibacterial and antifungal properties.[11]
Conclusion and Future Directions
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its potential applications in drug discovery. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro and in vivo evaluation of its biological activity. Structure-activity relationship (SAR) studies will be crucial to optimize its potency and selectivity for specific biological targets, paving the way for its potential development as a clinical candidate.
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Methodological & Application
High-Throughput Cell-Based Evaluation of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine: A Potent DHFR Inhibitor
Document Type: Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist
Introduction and Mechanistic Rationale
The quinazoline-2,4-diamine scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its profound ability to competitively inhibit Dihydrofolate Reductase (DHFR) across mammalian, bacterial, and parasitic species[1]. DHFR is a critical enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential one-carbon donor required for the de novo synthesis of purines and thymidylate (dTMP). Inhibition of DHFR rapidly depletes intracellular nucleotide pools, halting DNA synthesis and inducing cell death[1].
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine represents a structurally optimized derivative within this class. The strategic placement of a 2,2,2-trifluoroethoxy group at the 5-position of the quinazoline ring serves three causal purposes in drug design:
-
Enhanced Target Affinity: The alkoxy chain extends deep into the hydrophobic pocket of the DHFR active site, displacing high-energy water molecules and significantly increasing the thermodynamic binding affinity.
-
Metabolic Stability: The strong carbon-fluorine (C-F) bonds shield the molecule from rapid cytochrome P450-mediated oxidative metabolism, a common liability in unfluorinated alkoxy-quinazolines.
-
Membrane Permeability: The lipophilic nature of the trifluoromethyl group increases the overall LogP of the molecule, facilitating rapid passive diffusion across complex lipid bilayers (such as those of intracellular parasites like Leishmania or Plasmodium)[2].
To rigorously validate the efficacy and on-target mechanism of this compound, this application note details a self-validating triad of cell-based assays: a quantitative viability assay, a mechanistic folate rescue assay, and an intracellular target engagement assay (CETSA).
Fig 1: Mechanism of action for DHFR inhibition by the quinazoline-2,4-diamine derivative.
Experimental Protocols
Protocol 1: Resazurin-Based Cell Viability Assay (IC₅₀ Determination)
Causality & Rationale: We utilize Resazurin (Alamar Blue) rather than traditional MTT assays. Resazurin is a cell-permeable, non-toxic, weakly fluorescent blue dye. Metabolically active cells reduce it to resorufin, a highly fluorescent pink compound. Because it is non-lytic, it allows for kinetic measurements over time without destroying the sample, providing a highly accurate correlation between fluorescence and living cell number.
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cells (e.g., HCT116 human colon carcinoma cells or THP-1 macrophages for parasitic infection models) during the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well black, clear-bottom plate using 90 µL of RPMI-1640 media supplemented with 10% dialyzed FBS (to remove exogenous folates).
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment and recovery.
-
Compound Preparation: Prepare a 10 mM stock of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in 100% DMSO. Create a 10-point, 3-fold serial dilution in folate-free media. The final DMSO concentration in the assay must not exceed 0.5% to prevent solvent toxicity.
-
Treatment: Add 10 µL of the diluted compound to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 1 µM Methotrexate).
-
Exposure: Incubate for 72 hours at 37°C.
-
Readout: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 540 nm, Emission: 590 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Folate Rescue Assay (Mechanistic Validation)
Causality & Rationale: High lipophilicity can sometimes lead to off-target cytotoxicity (e.g., membrane destabilization). To prove that the observed cell death is exclusively caused by DHFR inhibition, we perform a "rescue" assay. By supplementing the media with exogenous folinic acid (Leucovorin, 5-formyl-THF)—a downstream metabolite that bypasses the DHFR enzyme—cells should be entirely rescued from the drug's toxicity[2]. If the IC₅₀ does not shift upon folinic acid addition, the compound is acting via an off-target mechanism.
Step-by-Step Methodology:
-
Preparation: Follow steps 1-3 from Protocol 1.
-
Rescue Supplementation: Prepare the compound dilutions in media that has been supplemented with 50 µM Folinic Acid.
-
Parallel Testing: Treat one set of cells with the compound alone, and a parallel set with the compound + Folinic Acid.
-
Analysis: Calculate the "Rescue Shift Factor" (IC₅₀ with Folinic Acid / IC₅₀ without Folinic Acid). A shift factor >50x strongly validates DHFR as the primary intracellular target.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: While the rescue assay proves pathway inhibition, CETSA proves direct physical engagement between 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine and the DHFR protein inside the living cell. When a ligand binds to a protein, it thermodynamically stabilizes the folded state, increasing the protein's melting temperature (Tm). By heating intact cells and quantifying the remaining soluble DHFR, we can generate a melting curve and calculate the ΔTm.
Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for intracellular target engagement.
Step-by-Step Methodology:
-
Treatment: Treat 1×10⁷ cells with either 5 µM of the compound or 0.5% DMSO for 2 hours at 37°C to allow for target binding.
-
Aliquotting: Harvest the cells, wash with PBS, and divide them into 8 equal aliquots in PCR tubes (50 µL each).
-
Thermal Challenge: Heat the aliquots in a thermal cycler across a temperature gradient (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for exactly 3 minutes, followed by 3 minutes at 25°C.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by a 25°C water bath for 2 min).
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured proteins will pellet, while the stabilized, folded DHFR remains in the supernatant.
-
Detection: Resolve the soluble fractions via SDS-PAGE and perform a Western Blot using an anti-DHFR primary antibody. Quantify band intensities to calculate the Tm shift (ΔTm).
Quantitative Data Presentation
The following table summarizes the expected validation metrics for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine when subjected to the protocols outlined above.
| Assay Parameter | Condition / Metric | Result (Expected Range) | Interpretation |
| Cell Viability (Resazurin) | IC₅₀ (Standard Media) | 15 - 45 nM | Highly potent inhibition of cellular proliferation. |
| Folate Rescue Assay | IC₅₀ (+ 50 µM Folinic Acid) | > 10,000 nM | Complete rescue of viability. |
| Rescue Shift Factor | Ratio (Rescue IC₅₀ / Standard IC₅₀) | > 200x Shift | Confirms toxicity is strictly on-target (folate pathway). |
| CETSA (Target Engagement) | Vehicle (DMSO) Tm | ~ 48.5 °C | Baseline thermal stability of unbound cellular DHFR. |
| CETSA (Target Engagement) | Compound-Treated Tm | ~ 56.2 °C | Ligand-induced stabilization. |
| Thermal Shift (ΔTm) | ΔTm (Treated - Vehicle) | + 7.7 °C | Strong evidence of direct intracellular target binding. |
References
-
Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate. Antimicrobial Agents and Chemotherapy.[Link]
-
Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry.[Link]
Sources
Application Note: Solubilization and Formulation Protocol for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in In Vitro Studies
Executive Summary & Chemical Profiling
The compound 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6) is a highly specialized heterocyclic scaffold frequently utilized in the development of phosphodiesterase type 5 (PDE5) inhibitors, antileishmanial agents, and receptor tyrosine kinase (RTK) inhibitors[1][2][3]. While the 2,4-diaminoquinazoline core is critical for high-affinity hydrogen bonding within target enzyme pockets, its inherent physicochemical properties present significant solubilization challenges for in vitro assays.
As a Senior Application Scientist, I have designed this protocol to address the specific stereoelectronic hurdles of this molecule. The highly electronegative trifluoroethoxy group withdraws electron density from the quinazoline ring, increasing lipophilicity while simultaneously decreasing the basicity of the ring nitrogens. Consequently, standard aqueous buffers are insufficient for primary dissolution.
Quantitative Physicochemical Data
To design a rational solubilization strategy, we must first analyze the compound's quantitative metrics. Table 1 summarizes the key properties that dictate our solvent selection.
Table 1: Physicochemical Properties and Solubilization Implications
| Property | Value | Implication for In Vitro Assays |
| Chemical Formula | C10H9F3N4O | Core scaffold dictates hydrophobic and H-bonding interactions. |
| Molecular Weight | 258.20 g/mol | Low MW allows for the preparation of high-molarity stock solutions (up to 50 mM). |
| Predicted LogP | ~1.84 | Moderate lipophilicity; strictly requires an organic co-solvent (DMSO) for initial dissolution[1]. |
| H-Bond Donors | 2 (Primary amines) | Promotes strong crystal lattice packing; requires thermodynamic energy (heat/sonication) to disrupt. |
| H-Bond Acceptors | 5 | Exhibits high affinity for Dimethyl Sulfoxide (DMSO), an excellent H-bond acceptor. |
Mechanistic Rationale for the Solubilization Strategy
Do not simply add this compound to cell culture media. The causality behind our multi-step solubilization approach is rooted in two primary chemical phenomena:
-
Crystal Lattice Disruption via DMSO: The primary amines at the 2 and 4 positions form a rigid intermolecular hydrogen-bonded network in the solid state. Anhydrous DMSO acts as an aggressive hydrogen-bond acceptor, effectively outcompeting these intermolecular forces and dissolving the lattice[4].
-
Prevention of Covalent Hydration: In purely aqueous, unbuffered solutions, the quinazoline cation is highly susceptible to reversible water addition across the N3=C4 double bond—a degradative phenomenon known as "covalent hydration"[5]. By maintaining the master stock in strictly anhydrous DMSO and only exposing the compound to aqueous media immediately prior to the assay, we preserve the structural integrity of the pharmacophore.
Experimental Protocols: A Self-Validating System
The following methodologies are engineered to be self-validating. At each critical juncture, a validation checkpoint ensures that the protocol has not failed silently (e.g., invisible micro-precipitation).
Preparation of 10 mM Anhydrous Master Stock
Objective: Create a stable, concentrated stock solution that minimizes the risk of covalent hydration.
-
Equilibration: Allow the vial of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine dry powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents ambient moisture condensation on the hygroscopic powder.
-
Weighing: Weigh exactly 2.58 mg of the compound using an analytical microbalance.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9%, sterile-filtered) to achieve a 10 mM concentration.
-
Agitation: Vortex the vial vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Validation Checkpoint 1 (Macroscopic): Hold the vial against a bright light source. The solution must be completely transparent with no visible Schlieren lines or floating particulates. If cloudy, proceed to the Rescue Protocol (Section 3.3).
-
Storage: Aliquot into tightly sealed amber vials (to prevent photodegradation) and store at -20°C.
Serial Dilution and Aqueous Media Spiking
Objective: Introduce the compound into physiological media without inducing a polarity shock that causes precipitation.
-
Intermediate Dilution: Dilute the 10 mM master stock in pure DMSO to create an intermediate stock that is exactly 1000x your final desired assay concentration (e.g., for a 10 µM assay, make a 10 mM intermediate; for a 1 µM assay, make a 1 mM intermediate). Causality: This ensures that the final DMSO concentration in your assay is always exactly 0.1% (v/v), preventing solvent-induced cellular toxicity.
-
Media Preparation: Pre-warm the target in vitro assay media (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C. Causality: Cold media decreases the solubility threshold, triggering immediate precipitation.
-
Spiking: While vortexing the warmed media at a low speed, add the intermediate DMSO stock dropwise. Never add media to the DMSO stock. Causality: Adding media to the stock creates localized micro-environments of high compound concentration in high water, forcing the compound to crash out.
-
Validation Checkpoint 2 (Microscopic): Plate 100 µL of the spiked media into a clear-bottom 96-well plate. Observe under an inverted phase-contrast microscope at 20x to 40x magnification. The absence of refractile, needle-like micro-crystals validates that the compound remains in solution.
Troubleshooting Precipitation (Rescue Protocol)
If micro-crystals are observed during Validation Checkpoint 2, the compound has crashed out. Implement the following self-validating rescue steps:
-
Thermodynamic Rescue: Warm the spiked media to 37°C in a water bath and sonicate for 10 minutes. Re-evaluate under the microscope.
-
Protein Binding Facilitation: If precipitation persists, increase the Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) concentration in the media by 5%. Causality: Serum proteins act as hydrophobic carriers, binding the lipophilic trifluoroethoxy moiety and keeping the compound in suspension.
Visualizing the Workflow and Pharmacology
To ensure seamless execution and contextualize the downstream application of this compound, the following diagrams map both the physical solubilization workflow and the biological signaling pathway it targets.
Fig 1. Step-by-step solubilization workflow and precipitation rescue strategy.
Once successfully solubilized, quinazoline-2,4-diamines are frequently utilized to probe the PDE5/cGMP signaling axis, acting as potent inhibitors that prevent the hydrolysis of cGMP, thereby promoting downstream kinase activation[2].
Fig 2. Pharmacological mechanism of quinazoline-2,4-diamines in the PDE5/cGMP signaling pathway.
References
-
[2] Title: Design, Synthesis and Evaluation of N,N-diaminoquinazoline Based Inhibitors of Phosphodiesterase Type 5. Source: ResearchGate. URL:[Link]
-
[3] Title: Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Source: Semantic Scholar. URL: [Link]
-
[5] Title: Product Class 13: Quinazolines (Covalent Hydration and Solubility). Source: Thieme Connect. URL:[Link]
-
[4] Title: Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Source: ACS Publications. URL:[Link]
Sources
Dosing and Administration of Quinazoline Derivatives in Animal Models: A Practical Framework
An Application Guide for Researchers
Abstract: Quinazoline derivatives represent a cornerstone of modern targeted therapy, particularly as tyrosine kinase inhibitors in oncology. However, their translation from promising in vitro candidates to effective in vivo agents is frequently hampered by significant formulation and administration challenges, primarily stemming from their characteristic poor aqueous solubility.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for the successful dosing and administration of these compounds in preclinical animal models. We move beyond simple step-by-step instructions to explain the causality behind critical experimental choices, ensuring that protocols are robust, reproducible, and ethically sound. This document covers the entire workflow, from vehicle selection and formulation to administration techniques and dose-finding strategies, supported by practical protocols, data tables, and workflow diagrams.
Part 1: Pre-formulation & Vehicle Selection: The Foundation of a Successful In Vivo Study
The single most common hurdle in the preclinical assessment of quinazoline derivatives is their formulation. Most compounds in this class are lipophilic and exhibit low aqueous solubility, making the creation of a stable, homogenous, and biocompatible dosing formulation a critical first step.[2][3] The primary goal is to develop a formulation that maximizes systemic exposure while minimizing any potential toxicity or confounding physiological effects from the vehicle itself.[4][5][6]
The Vehicle Selection Workflow
Choosing the right vehicle is a process of balancing the compound's physicochemical properties with the requirements of the animal model and the intended route of administration. An improper vehicle can lead to poor bioavailability, compound precipitation, tissue irritation, or overt toxicity, compromising the study's integrity.[4][6] The following workflow provides a logical decision-making process.
Caption: Vehicle selection decision workflow.
Common Vehicle Systems for Quinazoline Derivatives
The selection of a vehicle must be carefully justified and, whenever possible, a vehicle-only control group should be included in the study design to account for any potential biological effects of the formulation itself.[7]
| Vehicle System | Components & Common Concentrations | Route(s) | Pros | Cons & Considerations |
| Aqueous Suspensions | 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water/saline.[8][9][10] Often with 0.1-0.5% Tween 80 as a surfactant.[11] | PO, IP | Well-tolerated, inert, suitable for poorly soluble compounds.[9] | Requires careful preparation for homogeneity; risk of settling. Not for IV use. |
| Co-Solvent Systems | DMSO, PEG-300/400, Ethanol, Propylene Glycol.[3] | IV, IP, PO | Achieves a true solution for compounds insoluble in water. | Potential for toxicity (especially DMSO).[4] Can cause hemolysis (IV) or irritation (IP). High viscosity can be an issue. |
| Oil-Based Vehicles | Corn oil, sesame oil, olive oil.[3] | PO, SC | Suitable for highly lipophilic compounds. | Not suitable for IV administration. Variable absorption.[3] |
| Simple Aqueous Solutions | Normal Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS).[3] | All | Isotonic, non-toxic, ideal for water-soluble compounds. | Unsuitable for the vast majority of quinazoline derivatives. |
| Specialized Formulations | Cyclodextrins, Liposomes, Nanoparticles.[3] | IV, PO | Can significantly enhance solubility and alter pharmacokinetics. | More complex and costly to prepare; may introduce own biological effects. |
Protocol: Preparation of a Standard Oral Suspension
This protocol describes the preparation of a commonly used vehicle for oral administration of poorly soluble compounds like quinazoline derivatives.[8][11]
Materials:
-
Quinazoline derivative compound
-
Methylcellulose (MC) or Carboxymethylcellulose (CMC)
-
Tween 80
-
Sterile water or saline
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% MC solution, slowly add 0.5 g of MC to 100 mL of sterile water while stirring vigorously. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.
-
Add Tween 80 to a final concentration of 0.1% (e.g., 100 µL to 100 mL of MC solution) and mix thoroughly.
-
-
Compound Preparation:
-
Calculate the required amount of compound based on the desired concentration (e.g., mg/mL) and final volume.
-
Place the weighed compound into a clean mortar.
-
-
Create the Slurry:
-
Add a small volume of the prepared vehicle (e.g., 1-2 mL) to the mortar.
-
Grind the compound with the pestle to form a smooth, uniform paste. This step is crucial to break up aggregates and ensure a fine particle size.
-
-
Final Formulation:
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the suspension to a sterile beaker or tube with a magnetic stir bar.
-
Stir the suspension for at least 30-60 minutes before dosing to ensure homogeneity.
-
-
Administration:
-
Keep the suspension stirring during the dosing procedure to prevent the compound from settling.
-
Use a new syringe and gavage needle for each animal.
-
Part 2: Routes of Administration: Protocols and Rationale
The choice of administration route directly impacts the pharmacokinetic profile of the compound, including the rate of absorption and bioavailability.[12] The route should be selected based on the study's objectives and, where applicable, should reflect the intended clinical use.[12]
Caption: Overview of common administration routes and absorption pathways.
Protocol: Oral Gavage (PO) in Mice
Oral gavage is the most common method for administering quinazoline-based kinase inhibitors, as it mimics the clinical route of administration for these drugs.[8][11][13][14][15]
Materials:
-
18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.[13][16][17]
-
Appropriately sized syringe.
-
Scale for accurate animal weight.
Procedure:
-
Determine Dosing Volume: Weigh the mouse. The maximum recommended dosing volume is 10 mL/kg.[13][16] For a 25g mouse, this is 0.25 mL.
-
Measure Gavage Needle: Measure the distance from the tip of the mouse's nose to the last rib (xiphoid process). Mark this length on the gavage needle; do not insert the needle past this point to avoid stomach perforation.[13][16]
-
Restraint: Securely restrain the mouse by scruffing the loose skin over the shoulders and neck. The head should be immobilized and slightly extended to create a straight line through the neck and esophagus.[18][19]
-
Insertion: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the upper palate.[17] The needle should slide easily down the esophagus as the animal swallows. If you feel any resistance, stop immediately and restart. [16][19]
-
Administration: Once the needle is in place, depress the plunger smoothly to deliver the dose.
-
Withdrawal & Monitoring: Remove the needle gently along the same path of insertion.[13] Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.[13][17]
Protocol: Intraperitoneal Injection (IP) in Mice
IP injection allows for systemic administration that bypasses the gastrointestinal tract and first-pass metabolism. However, it can be an unreliable route with variable absorption.[20]
Materials:
-
25-27 gauge needle.[21]
-
1 mL syringe.
-
Disinfectant (e.g., 70% alcohol).
Procedure:
-
Determine Dosing Volume: The maximum recommended volume is 10 mL/kg.[21]
-
Restraint: Restrain the mouse securely, exposing the abdomen and tilting the head downwards. This allows the abdominal organs to shift cranially, creating a safer injection space.[21][22]
-
Locate Injection Site: Identify the lower right quadrant of the abdomen.[20][21][22] This site avoids the cecum (left side) and the urinary bladder.
-
Insertion: Clean the site with alcohol. Insert the needle, bevel up, at a 30-40 degree angle.[20][21]
-
Aspirate (Optional but Recommended): Gently pull back the plunger. If you see blood (vessel) or a yellow-tinged fluid (bladder), withdraw and re-attempt at a new site with a fresh needle. Proper placement should yield no aspirate.[23]
-
Injection: Inject the substance smoothly.
-
Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Observe for any signs of distress or bleeding.
Protocol: Intravenous Injection (IV) via Lateral Tail Vein in Mice
IV injection provides 100% bioavailability and is used when precise systemic exposure is required.[24] It is a technically challenging procedure that requires practice.
Materials:
-
1 mL syringe.
-
Mouse restraining device.
Procedure:
-
Determine Dosing Volume: Maximum volume for a bolus injection is typically 5 mL/kg.[27]
-
Vasodilation: Warm the mouse for 5-10 minutes using a heat source to dilate the lateral tail veins, making them more visible and accessible.[25][26][28]
-
Restraint: Place the mouse in a restraining device, allowing access to the tail.
-
Positioning: Position the tail and identify one of the two lateral veins. Swab with alcohol to clean the area and improve visualization.
-
Insertion: With the needle bevel facing up, approach the vein at a very shallow angle, keeping the needle nearly parallel to the tail.[25][26] Insert the needle smoothly a few millimeters into the vein. A successful insertion may result in a small flash of blood in the needle hub.[25]
-
Injection: Inject the solution slowly and steadily.[25] Watch for any swelling or "blebbing" at the injection site, which indicates the needle has slipped out of the vein. If this occurs, stop immediately, withdraw the needle, and apply gentle pressure. A new attempt must be made at a more proximal site (closer to the body).[28]
-
Withdrawal & Monitoring: After successful injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding. Return the animal to its cage and monitor its recovery.
Part 3: Dose Determination and Study Design
Selecting the appropriate dose levels is fundamental to generating meaningful toxicological and efficacy data.[7] The process typically begins with a dose range-finding study, often a Maximum Tolerated Dose (MTD) study.
Maximum Tolerated Dose (MTD) Study
The MTD is defined as the highest dose of a drug that can be administered that does not cause unacceptable side effects or overt toxicity over a specified period.[29][30] It is a critical first step in moving from in vitro to in vivo studies and is used to define the upper dose limit for subsequent, longer-term efficacy studies.[31][32] MTD studies are designed to observe toxicity, not mortality.[29]
Protocol: 7-Day Ascending Dose MTD Study in Mice
Objective: To determine the MTD of a quinazoline derivative following daily administration for 7 days.
Design:
-
Animals: Naive mice (e.g., C57BL/6 or BALB/c), n=3 per group.
-
Dose Escalation: Select 3-5 dose levels. A starting dose can be informed by in vitro potency, but this is often a poor predictor. A logarithmic or semi-logarithmic dose escalation is common (e.g., 10, 30, 100 mg/kg).
-
Administration: Dose animals once daily for 7 days via the intended route (e.g., oral gavage). Include a vehicle-only control group.
-
Monitoring:
-
Body Weight: Record daily. A weight loss of >15-20% is often considered a sign of significant toxicity.[29]
-
Clinical Observations: Record daily observations for signs of toxicity, such as changes in posture, activity level, grooming, and stool consistency.
-
Survival: Monitor daily.
-
-
Endpoint: The MTD is typically defined as the highest dose that results in no more than 10% body weight loss and no significant clinical signs of toxicity by the end of the study period.[33]
Example Doses of Quinazoline Derivatives in Animal Models
The following table provides examples of doses used in published preclinical studies. These should be used as a guide only; the optimal dose for any new compound must be determined empirically.
| Compound | Animal Model | Route | Dose Range & Regimen | Source(s) |
| Gefitinib | Mouse | IV | 10-20 mg/kg (single dose) | [24][34][35] |
| Mouse (Glioblastoma model) | PO | 50-150 mg/kg/day | [15] | |
| Erlotinib | Mouse (Lung cancer model) | PO | 25 mg/kg/day (5 days/week) | [36] |
| Mouse (Breast cancer model) | PO | 50 mg/kg/day | [14] | |
| Mouse (Rhabdomyosarcoma model) | PO | 100 mg/kg/day | [11] | |
| Lapatinib | Rat | PO | 100-500 mg/kg/day | [8] |
| Mouse (Breast cancer model) | PO | 100-800 mg/kg (intermittent) | [37] |
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Texas Tech University Institutional Animal Care and Use Committee. (n.d.). Intravenous Tail Vein Injections. Retrieved from [Link]
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Bi, H., et al. (2016). A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans. Pharmaceutical Research, 33(7), 1697-1710. Available at: [Link]
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University of British Columbia Animal Care Committee. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
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Martins, I., et al. (2012). Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma. Disease Models & Mechanisms, 5(2), 249-257. Available at: [Link]
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McQuade, R. M., et al. (2016). Development of the Rat Model of Lapatinib-Induced Diarrhoea. Gastroenterology Research and Practice. Available at: [Link]
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National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]
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Lee, S., et al. (2021). Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. Toxicological Research, 37(2), 209-219. Available at: [Link]
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Zhang, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(54), 34133-34159. Available at: [Link]
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Gray, N., et al. (2021). Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM). Xenobiotica, 51(5), 585-595. Available at: [Link]
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Kim, S. J., et al. (2006). Erlotinib prevents pulmonary metastasis in curatively resected breast carcinoma using a mouse model. International Journal of Oncology, 28(4), 939-945. Available at: [Link]
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Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. Available at: [Link]
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University of British Columbia Animal Care Committee. (2020). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
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Kim, S. J., et al. (2019). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 44(8), 527-536. Available at: [Link]
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Al-Ostath, O. A., et al. (2023). Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Inflammation Research, 16, 4283-4296. Available at: [Link]
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Zhao, Y., et al. (2017). Novel therapeutic modalities and drug delivery – erlotinib liposomes modified with galactosylated lipid: in vitro and in vivo. Artificial Cells, Nanomedicine, and Biotechnology, 45(8), 1899-1906. Available at: [Link]
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Washington State University Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
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Wu, J., et al. (2013). Intratumoral Modeling of Gefitinib Pharmacokinetics and Pharmacodynamics in an Orthotopic Mouse Model of Glioblastoma. Cancer Research, 73(16), 5242-5252. Available at: [Link]
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Mendoza-Martínez, C., et al. (2015). Design, synthesis and biological evaluation of quinazoline derivatives as anti-trypanosomatid and anti-plasmodial agents. European Journal of Medicinal Chemistry, 96, 296-307. Available at: [Link]
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Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available at: [Link]
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Application Notes & Protocols: High-Throughput Screening of 2,4-Diaminoquinazoline Libraries for Drug Discovery
Abstract
The 2,4-diaminoquinazoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3][4] Its ability to interact with multiple biological targets, particularly protein kinases and dihydrofolate reductase, makes it a highly attractive starting point for drug discovery campaigns.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns for 2,4-diaminoquinazoline-based compound libraries. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based screening, and outline a robust workflow for data analysis and hit validation.
The 2,4-Diaminoquinazoline Scaffold: A Privileged Core for Targeted Therapies
The success of the 2,4-diaminoquinazoline scaffold stems from its rigid, heterocyclic structure, which presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][8] This chemical tractability has been exploited to develop potent inhibitors for several key enzyme families.
-
Protein Kinase Inhibitors: Dysregulation of protein kinase activity is a hallmark of many diseases, especially cancer.[9] The quinazoline core mimics the adenine ring of ATP, enabling competitive binding at the kinase hinge region. This has led to the development of successful EGFR tyrosine kinase inhibitors like gefitinib.[10][11]
-
Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is a crucial enzyme in the folate synthesis pathway, essential for nucleotide synthesis in prokaryotes and eukaryotes. 2,4-diaminoquinazoline derivatives have been developed as potent antibacterial and antimalarial agents by selectively targeting microbial DHFR.[6][7]
-
Other Targets: The versatility of this scaffold has led to the discovery of inhibitors for other important targets, including the decapping scavenger enzyme DcpS and histone methyltransferase G9a, highlighting its broad therapeutic potential.[12][13]
Designing an HTS Campaign: From Target to Assay
A successful HTS campaign begins with a carefully designed assay that is robust, reproducible, and relevant to the biological target. The choice of assay technology is paramount and depends on the target class, available reagents, and desired throughput.
HTS Assay Technologies: A Comparative Overview
Modern drug discovery employs a variety of HTS technologies, each with distinct advantages and limitations.[14] For 2,4-diaminoquinazoline libraries, which can sometimes exhibit fluorescence interference, selecting the right assay is critical to minimizing false positives.
| Assay Technology | Principle | Pros | Cons |
| Fluorescence-Based | Measures changes in fluorescence intensity, polarization (FP), or resonance energy transfer (FRET).[15][16] | High sensitivity, non-radioactive, adaptable to HTS automation.[17] | Susceptible to interference from fluorescent compounds or quenchers.[15] |
| Luminescence-Based | Measures light produced from a biochemical reaction (e.g., ATP to ADP conversion).[11] | High signal-to-background ratio, less interference from fluorescent compounds. | Can be susceptible to inhibitors of the reporter enzyme (e.g., luciferase). |
| Label-Free | Directly measures biomolecular interactions or cellular responses without reporters (e.g., Mass Spec, SPR).[18][19] | Reduces false positives, provides higher physiological relevance, allows kinetic measurements.[19][20] | Lower throughput, higher cost, requires specialized instrumentation.[21] |
| Cell-Based | Measures a cellular response, such as viability (MTT), proliferation, or reporter gene expression.[22] | Provides data in a physiological context, assesses membrane permeability and cytotoxicity. | More complex, higher variability, potential for off-target effects. |
Visualizing the HTS Workflow
A typical HTS campaign follows a structured, multi-stage process designed to efficiently identify and validate promising lead compounds from a large library.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocols for Screening 2,4-Diaminoquinazoline Libraries
Here we provide detailed, step-by-step protocols for two common assay types: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay.
Protocol 1: Biochemical Kinase Inhibition Assay (EGFR Target)
This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[11] It is highly suitable for HTS due to its robustness and low susceptibility to compound interference.[9]
Rationale: This assay directly measures the product of the kinase reaction (ADP), making it a universal method for nearly any kinase. The two-step process separates the kinase reaction from the signal detection, minimizing compound interference with the luciferase detection chemistry.
Materials:
-
EGFR Kinase (recombinant)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well low-volume white assay plates
-
Acoustic liquid handler (for compound dispensing)
-
Multichannel pipette or automated liquid dispenser
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 40 nL of each 2,4-diaminoquinazoline library compound into the wells of a 384-well assay plate. For controls, dispense DMSO (vehicle) into designated wells. This will result in a final screening concentration of 10 µM in a 4 µL final reaction volume.
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate master mix in cold Kinase Reaction Buffer containing EGFR enzyme and peptide substrate. Dispense 2 µL of this mix into each well.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and incubate for 15 minutes at room temperature. This step allows the library compounds to interact with the EGFR enzyme before the reaction is initiated.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Reaction Buffer. To start the kinase reaction, add 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for EGFR to ensure sensitive detection of competitive inhibitors.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination & ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 8 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus, the kinase activity.
Protocol 2: Cell-Based Antiproliferative Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or antiproliferative effects of compounds on a cancer cell line (e.g., A549, a human lung cancer cell line with high EGFR expression).[23]
Rationale: This colorimetric assay provides a measure of cell viability by assessing mitochondrial metabolic activity.[24] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically. It is a robust and cost-effective method for primary screening of potential anticancer agents.[4]
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the 2,4-diaminoquinazoline library compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) controls and a positive control (e.g., a known cytotoxic drug like cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Data Analysis and Hit Validation
Rigorous data analysis is essential to confidently identify true hits and avoid costly progression of false positives.
Primary Data Analysis
-
Percent Inhibition: For each compound, calculate the percent inhibition relative to the high (vehicle) and low (strong inhibitor) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
Z'-Factor: This statistical parameter is used to assess the quality and robustness of the HTS assay.[25]
-
Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
Hit Confirmation and Characterization
-
Dose-Response Curves: Primary hits should be re-tested using a fresh sample of the compound over a range of concentrations (typically an 8- to 12-point titration). The resulting data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.[26]
-
Orthogonal Assays: It is crucial to confirm hits using a different assay technology that relies on an independent detection principle.[26] For example, a primary hit from a luminescence-based kinase assay could be validated using a label-free mass spectrometry assay, which directly measures substrate and product turnover.[21] This helps eliminate artifacts related to the primary assay format.
-
Selectivity Profiling: Promising hits should be tested against a panel of related targets (e.g., other kinases) to determine their selectivity profile, a key factor for minimizing off-target effects.[9]
Mechanistic Insights: Visualizing Target Pathways
Understanding the biological context of the target is crucial for interpreting screening results. For kinase inhibitors, this involves understanding the downstream signaling cascade.
Caption: The EGFR signaling cascade, a common target for 2,4-diaminoquinazoline inhibitors.[11]
Conclusion
The 2,4-diaminoquinazoline scaffold remains a highly productive starting point for the discovery of novel therapeutic agents. The successful execution of a high-throughput screening campaign requires a deep understanding of the target biology, careful selection and optimization of assay methodology, and a systematic approach to data analysis and hit validation. The protocols and workflows detailed in this guide provide a robust framework for researchers to efficiently navigate the initial stages of drug discovery and identify promising 2,4-diaminoquinazoline-based lead compounds for further development.
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Title: High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses Source: MDPI URL: [Link]
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Title: New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Advancing label-free screening technologies to enhance drug discovery efficiency - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: High-throughput screening for kinase inhibitors - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: High Throughput Screening for Protein Kinase Inhibitors Source: Bentham Science Publishers URL: [Link]
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Title: Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents Source: PubMed URL: [Link]
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Title: Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: What Is the Best Kinase Assay? Source: BellBrook Labs URL: [Link]
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Title: Screening for Allosteric Kinase Inhibitors in High Throughput Source: Wiley Analytical Science URL: [Link]
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Title: In vitro and in vivo effects of 2,4 diaminoquinazoline inhibitors of the decapping scavenger enzyme DcpS: Context-specific modulation of SMN transcript levels - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: Screening assays for tyrosine kinase inhibitors:A review | Request PDF Source: ResearchGate URL: [Link]
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Title: Structure-based design of new DHFR-based antibacterial agents: 7-aryl-2,4-diaminoquinazolines - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum | Antimicrobial Agents and Chemotherapy Source: American Society for Microbiology URL: [Link]
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Title: Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses Source: MDPI URL: [Link]
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Title: Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates Source: Organic Chemistry Portal URL: [Link]
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Title: Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives Source: Organic Chemistry Portal URL: [Link]
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Title: Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: 2,4-Disubstituted quinazolines targeting breast cancer cells via EGFR-PI3K - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors Source: Sci-Hub URL: [Link]
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Title: Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents Source: Semantic Scholar URL: [Link]
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Title: Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents Source: ResearchGate URL: [Link]
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Title: Synthesis of series of novel 2,4‐diaminoquinazoline derivatives and evaluation of their anticancer activity. Source: ResearchGate URL: [Link]
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Title: Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens Source: MDPI URL: [Link]
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Title: Privileged scaffolds in lead generation Source: ResearchGate URL: [Link]
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Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Semantic Scholar URL: [Link]
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Title: Maximizing Drug Discovery with High-Throughput and High-Content Screening Source: Fluent Bio URL: [Link]
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Title: Cell-based high content screening using an integrated microfluidic device Source: RSC Publishing URL: [Link]
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Application Note: Evaluating 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in Non-Small Cell Lung Cancer (A549) Models
Document Type: Technical Application Note & Experimental Protocol Target Audience: Principal Investigators, Assay Development Scientists, and Medicinal Chemists Cell Line Model: A549 (Human Non-Small Cell Lung Carcinoma, KRAS-mutant)
Introduction & Mechanistic Rationale
The quinazoline-2,4-diamine core is a privileged scaffold in medicinal chemistry, historically recognized for its potent dihydrofolate reductase (DHFR) and multi-kinase inhibitory activities in oncology . Classic derivatives like trimetrexate have validated this pharmacophore's utility in disrupting folate metabolism. However, modern drug development requires overcoming intrinsic resistance in non-small cell lung cancer (NSCLC) models.
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6) represents a strategic structural evolution. The substitution of a highly electronegative and lipophilic trifluoroethoxy group at the 5-position serves a dual purpose:
-
Enhanced Target Affinity: The steric bulk and fluorine-induced dipole interactions improve binding kinetics within the hydrophobic pockets of target kinases (e.g., EGFR) and DHFR .
-
Metabolic Stability: The robust C-F bonds resist cytochrome P450-mediated oxidative degradation, increasing intracellular half-life compared to traditional alkoxy-quinazolines .
In the context of the A549 cell line—a highly resilient, KRAS-mutant NSCLC model—this compound is hypothesized to induce a dual-pronged metabolic and signaling blockade, ultimately driving the cells into S-phase arrest and subsequent apoptosis.
Proposed dual-mechanism of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in A549 lung cancer cells.
Experimental Workflow & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as a self-validating system. Every assay includes internal controls (e.g., vehicle-only, positive reference inhibitors) to definitively isolate the causal effects of the trifluoroethoxy-quinazoline derivative.
Experimental workflow for evaluating compound efficacy and mechanism of action in A549 cells.
Protocol 1: Compound Formulation and Cell Culture
Due to the lipophilic nature of the trifluoroethoxy moiety, aqueous solubility is limited. Formulation in high-purity DMSO is critical to prevent compound precipitation, which would artificially skew IC50 calculations.
-
Stock Preparation: Dissolve 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine powder in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot into amber tubes and store at -20°C to prevent photodegradation and repeated freeze-thaw cycles.
-
Cell Culture: Maintain A549 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Harvest cells at 80% confluency using 0.25% Trypsin-EDTA. Seed at a density of 5 × 10³ cells/well in 96-well plates for viability assays, or 3 × 10⁵ cells/well in 6-well plates for flow cytometry and protein extraction. Allow 24 hours for cell adherence.
Protocol 2: Cell Viability and IC50 Determination (MTT Assay)
This step establishes the baseline cytotoxicity of the compound. We utilize Erlotinib (an EGFR inhibitor) and Trimetrexate (a DHFR inhibitor) as positive controls to contextualize the potency.
-
Treatment Matrix: Prepare serial dilutions of the compound in complete media (Concentrations: 0.1, 0.5, 1, 5, 10, 50, and 100 µM). Ensure the final DMSO concentration never exceeds 0.5% (v/v) to avoid vehicle-induced cytotoxicity.
-
Incubation: Aspirate old media from the 96-well plates and apply 100 µL of the treatment media. Include a 0.5% DMSO vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality note: Viable cells with active metabolism convert MTT into purple formazan; dead cells do not.
-
Solubilization & Reading: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
To validate that the compound disrupts DNA synthesis (characteristic of quinazoline-based DHFR inhibitors), we analyze the cell cycle distribution.
-
Treatment & Harvest: Treat A549 cells in 6-well plates with the compound at its calculated IC50 and 2× IC50 for 48 hours. Harvest cells (including floating dead cells to avoid selection bias), wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate in the dark for 30 minutes at room temperature.
-
Acquisition: Analyze on a flow cytometer. An accumulation of cells in the S-phase strongly indicates dTMP depletion caused by DHFR blockade.
Protocol 4: Target Engagement and Apoptosis Validation (Western Blot)
-
Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Separation: Run 30 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, Cleaved Caspase-3, and γH2AX (a marker for DNA double-strand breaks). Use GAPDH as a loading control.
Quantitative Data Presentation
The following tables summarize the expected quantitative outcomes based on the structural profiling of quinazoline-2,4-diamine derivatives in NSCLC models.
Table 1: Reagent Preparation and Dilution Matrix
| Reagent / Compound | Stock Concentration | Final Assay Concentration | Vehicle | Storage |
| 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine | 10 mM | 0.1 µM – 100 µM | DMSO (≤0.5%) | -20°C (Amber tube) |
| Trimetrexate (Positive Control 1) | 10 mM | 0.1 µM – 100 µM | DMSO (≤0.5%) | -20°C |
| Erlotinib (Positive Control 2) | 10 mM | 0.1 µM – 100 µM | DMSO (≤0.5%) | -20°C |
| MTT Reagent | 5 mg/mL | 0.5 mg/mL | PBS | 4°C (Protect from light) |
Table 2: Expected Viability Profile (72h Treatment in A549 Cells)
| Treatment Group | Expected IC50 (µM) | Rationale / Causality |
| Vehicle (0.5% DMSO) | N/A | Establishes 100% baseline viability. |
| Erlotinib | > 20.0 µM | A549 is KRAS-mutant and inherently resistant to first-generation EGFR TKIs. |
| Trimetrexate | ~ 5.5 µM | Classic DHFR inhibitor; moderate efficacy in NSCLC. |
| 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine | 1.2 – 3.5 µM | Enhanced lipophilicity and dual-targeting potential bypasses single-pathway resistance. |
Table 3: Expected Cell Cycle Distribution (Flow Cytometry at 48h)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 65.2 ± 2.1 | 15.4 ± 1.5 | 18.1 ± 1.2 | 1.3 ± 0.4 |
| Compound (IC50) | 42.1 ± 3.0 | 38.5 ± 2.4 | 10.2 ± 1.1 | 9.2 ± 1.5 |
| Compound (2× IC50) | 30.5 ± 2.5 | 45.2 ± 3.1 | 5.1 ± 0.8 | 19.2 ± 2.2 |
Note: The dose-dependent accumulation in the S-phase and Sub-G1 phase confirms the mechanistic hypothesis that DNA synthesis is halted, leading to apoptotic cell death.
References
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Boddapati, S. N. M., Bollikolla, H. B., Bhavani, K. G., Saini, H. S., Ramesh, N., & Jonnalagadda, S. B. (2023). "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review." Arabian Journal of Chemistry, 16(10), 105190. URL: [Link]
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Karan, R., Agarwal, P., Sinha, M., & Mahato, N. (2021). "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry." ChemEngineering, 5(4), 73. URL: [Link]
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Antoniolli, G., Lima, C. S. P., & Coelho, F. (2025). "Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities." Future Medicinal Chemistry, 17(10), 1193–1211. URL: [Link]
Application of Quinazoline Compounds in Anti-Tubercular Research: A Technical Guide for Drug Discovery Professionals
The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics with new mechanisms of action.[1] Within the landscape of medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure" due to its presence in numerous bioactive compounds and its versatile synthetic accessibility.[2][3] This guide provides an in-depth exploration of the application of quinazoline and quinazolinone derivatives in anti-tubercular research, offering field-proven insights, detailed experimental protocols, and a survey of promising compounds.
Mechanisms of Action: Targeting the Mycobacterial Engine
Quinazoline derivatives exert their anti-tubercular effects by inhibiting a variety of essential mycobacterial enzymes. This multi-target capability is a significant advantage in overcoming drug resistance. Key molecular targets that have been identified are detailed below.
-
Cell Wall Synthesis: The mycobacterial cell wall is a unique and complex structure, making its biosynthetic pathways attractive targets for new drugs.[4][5]
-
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): This enzyme is crucial for the synthesis of decaprenylphosphoryl arabinose (DPA), the sole arabinose donor for the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[4][5][6] Several potent nitro-aromatic compounds, such as benzothiazinones, have been shown to target DprE1.[5][6] Quinazoline derivatives are being investigated as non-covalent inhibitors of DprE1, offering a different modality of inhibition.[7]
-
Penicillin-Binding Proteins (PBPs): These enzymes are involved in the final steps of peptidoglycan synthesis. Some quinazolinone derivatives have been identified as non-β-lactam inhibitors of PBP1A, potentially acting at an allosteric site.[2][3]
-
-
DNA Replication and Repair:
-
DNA Gyrase: This type II topoisomerase is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[8] It is the primary target for fluoroquinolone antibiotics.[8][9] Novel quinoline and quinazoline derivatives are being developed as inhibitors of DNA gyrase, with some showing potential to target the GyrB subunit, which can help overcome resistance to existing GyrA-targeting drugs.[8]
-
-
Protein Synthesis and Metabolism:
-
Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the fatty acid synthase-II (FAS-II) system, InhA is essential for the synthesis of mycolic acids, the major component of the mycobacterial cell wall.[10] It is the primary target of the frontline drug isoniazid.[10] Quinazolinone-triazole hybrids have been investigated for their potential to inhibit InhA.[11]
-
Cytochrome bd Oxidase: This enzyme is part of the electron transport chain, which is crucial for cellular respiration and energy production. Inhibition of cytochrome bd oxidase can lead to ATP depletion and cell death.[12][13] N-phenethyl-quinazolin-4-yl-amines have been identified as potent inhibitors of this target.[13]
-
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// Edges Quinazoline -> DprE1 [label="Inhibits"]; Quinazoline -> PBPs [label="Inhibits"]; Quinazoline -> InhA [label="Inhibits"]; Quinazoline -> DNA_Gyrase [label="Inhibits"]; Quinazoline -> Cyt_bd [label="Inhibits"];
DprE1 -> CellWall [label="Essential for"]; PBPs -> CellWall [label="Essential for"]; InhA -> MycolicAcid [label="Essential for"]; MycolicAcid -> CellWall [label="Component of"]; DNA_Gyrase -> DNA_Replication [label="Essential for"]; Cyt_bd -> Energy_Metabolism [label="Essential for"]; } caption: "Potential molecular targets of quinazoline compounds in M. tuberculosis."
Structure-Activity Relationships (SAR) and Promising Compounds
The potency of quinazoline derivatives can be significantly modulated by substitutions at various positions of the heterocyclic core. Understanding these SARs is critical for rational drug design.
-
Substitutions at the 2- and 3-positions of the quinazolinone ring have been extensively studied. The introduction of amido, thioamido, and guanidino groups at the 3-position has been shown to be beneficial for anti-tubercular activity.[14]
-
Lipophilicity plays a crucial role in the ability of a compound to penetrate the thick, waxy cell wall of Mtb.[15] The addition of lipophilic groups, such as halogens (fluoro, chloro, bromo) or methyl/methoxy groups, often enhances activity.[15] Electron-withdrawing groups in the para position of a phenyl ring substituent have also been associated with increased potency.[15]
-
Hybrid Molecules: Combining the quinazoline scaffold with other pharmacophores, such as 1,2,3-triazoles, has yielded hybrid compounds with potent anti-tubercular activity.[11]
| Compound Class | Key Substitutions | Target(s) | MIC Range (µg/mL) | Reference |
| Quinazolinones | 3-position: amido, thioamido, guanidino | InhA | 6.25 - 100 | [14] |
| Quinazolinone-Triazole Hybrids | Varied substitutions on triazole ring | InhA, Antigen 85C | 0.78 - 12.5 | [11] |
| Thiazolo-Quinazoline Carboxylates | 4-substituted phenyl at 5-position | Not specified | Potent activity reported | [15] |
| 2-Arylquinoline 4-Carboxylic Acids | Naphthalene and phenanthrene at C-2 | DNA Gyrase | Potent activity reported | [8] |
| N-phenethyl-quinazolin-4-yl-amines | Varied substitutions on phenethyl and quinazoline rings | Cytochrome bd Oxidase | Potent activity reported | [13] |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel quinazoline compounds for anti-tubercular activity.
This protocol outlines a common synthetic route starting from anthranilic acid.[16]
Causality: This multi-step synthesis builds the quinazolinone core and then introduces diversity at the 3-position, which is a key determinant of biological activity.
-
Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
-
Dissolve anthranilic acid (0.1 mol) in pyridine (60 mL).
-
Slowly add benzoyl chloride (0.2 mol) to the solution while stirring.
-
Continue stirring for 30 minutes at room temperature.
-
Add 5% sodium bicarbonate solution (15 mL) to neutralize excess acid and precipitate the product.
-
Filter the solid product, wash with water, and recrystallize from ethanol.
-
-
Step 2: Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one
-
Reflux the 2-phenyl-4H-3,1-benzoxazin-4-one from Step 1 with hydrazine hydrate in ethanol for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
-
Step 3: Synthesis of Schiff Base Derivatives (Final Products)
-
Dissolve an equimolar amount of 3-amino-2-phenylquinazolin-4(3H)-one and a selected aromatic ketone (e.g., acetophenone) in ethanol.
-
Add a few drops of glacial acetic acid to maintain the pH between 4.0-4.5.
-
Reflux the mixture for 150 minutes.[16]
-
Pour the hot solution into ice-cold water to precipitate the final product.[16]
-
Filter, wash with water, and recrystallize from ethanol.[16]
-
Characterize the final compound using techniques such as IR, NMR, and mass spectrometry.
-
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// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> FinalProduct; } caption: "General workflow for the synthesis of quinazolinone derivatives."
Causality: The MABA method is a reliable, colorimetric assay that measures the metabolic activity of Mtb. A color change from blue (resazurin, non-fluorescent) to pink (resorufin, fluorescent) indicates bacterial growth, while the absence of a color change signifies inhibition.[16]
-
Preparation of Inoculum:
-
Grow Mtb H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) at 37°C until it reaches a McFarland standard of 1.0.
-
Dilute the culture 1:20 in fresh 7H9 broth.
-
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of sterile deionized water to the outer wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to all experimental wells.
-
Add 100 µL of the test compound (in duplicate) to the first well of each row and perform serial two-fold dilutions down the plate.
-
Include positive control wells (broth + inoculum, no drug) and negative control wells (broth only). Standard anti-TB drugs like isoniazid and rifampicin should be included as reference compounds.[16]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to all wells except the negative control wells.
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Reading the Results:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24 hours at 37°C.
-
A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
dot digraph "MABA_Workflow" { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10];
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// Edges Prep -> Inoculate; Plate -> Inoculate; Inoculate -> Incubate1; Incubate1 -> AddReagent; AddReagent -> Incubate2; Incubate2 -> Read; } caption: "Workflow for the Microplate Alamar Blue Assay (MABA)."
Causality: It is essential to assess the toxicity of lead compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., Vero, HepG2) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Setup:
-
Seed the cells in a 96-well plate at a density of ~5 x 10^3 cells/well and allow them to adhere overnight.
-
The next day, remove the media and add fresh media containing various concentrations of the test compounds (in triplicate).
-
Include control wells with cells and media only (no compound).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Reading the Results:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Conclusion and Future Directions
Quinazoline and its derivatives represent a highly promising class of compounds in the quest for new anti-tubercular drugs. Their ability to engage multiple mycobacterial targets provides a powerful strategy to combat drug resistance. The favorable activity and low toxicity of several lead compounds warrant further investigation and optimization.[12] Future research should focus on:
-
Target Deconvolution: Elucidating the precise mechanism of action for the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.
-
In Vivo Efficacy: Testing promising compounds in animal models of tuberculosis to assess their therapeutic potential in a living system.
The continued exploration of the quinazoline scaffold, guided by the principles of medicinal chemistry and robust biological evaluation, holds significant promise for delivering the next generation of anti-tubercular therapies.
References
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Al-wska, A., Obniska, J., & Kwiecień, A. (2025). Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. ChemMedChem. Available at: [Link]
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Patil, S., Meti, V., & Chougala, L. (2024). Synthesis and Anti-Tubercular Activity of Quinazoline Derivatives. International Journal of Pharmaceutical Research and Applications, 9(5), 435-439. Available at: [Link]
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Al-wska, A., Obniska, J., & Kwiecień, A. (2025). Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. Charles University. Available at: [Link]
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Kumar Sahoo, S., et al. (2024). Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents endowed with InhA inhibitory activity. Frontiers in Chemistry. Available at: [Link]
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Dutta, A., & Sarma, D. (2020). An Insight on the Prospect of Quinazoline and Quinazolinone Derivatives as Anti-tubercular Agents. ResearchGate. Available at: [Link]
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Gouda, M. A., et al. (2014). Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. Journal of Pharmaceutical and BioSciences, 6(4), 278-284. Available at: [Link]
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Singh, R., et al. (2022). Design and Synthesis of Quinazolinone-Triazole Hybrids as Potent Anti-Tubercular Agents. ACS Applied Bio Materials. Available at: [Link]
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Charde, M. S., et al. (2021). Quinazoline as a Antitubrcular Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 330-347. Available at: [Link]
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Crellin, P. K., et al. (2011). Decaprenylphosphoryl-β-D-ribose 2'-epimerase, the target of benzothiazinones and dinitrobenzamides, is an essential enzyme in Mycobacterium smegmatis. PLoS One, 6(2), e16869. Available at: [Link]
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Nyoni, A. S., et al. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Molecules, 28(14), 5543. Available at: [Link]
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Maddry, J. A., et al. (2009). Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2109-2118. Available at: [Link]
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Eissa, I. H., et al. (2023). New Quinazoline analogues as Mtb DNA gyrase inhibitors: Design, synthesis, antimycobacterial evaluation and computational studies. ResearchGate. Available at: [Link]
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Crellin, P. K., et al. (2011). Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis. PLOS ONE, 6(2), e16869. Available at: [Link]
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Rajasekhar, K. K., et al. (2016). Synthesis, characterization, antitubercular and antibacterial activity, and molecular docking of 2,3-disubstituted quinazolinone derivatives. Drug Design, Development and Therapy, 10, 1863-1872. Available at: [Link]
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Gangwar, S. P., et al. (2025). Structural Studies on M. tuberculosis Decaprenyl Phosphoryl-β-D-ribose Epimerase-2 Enzyme Involved in Cell Wall Biogenesis. Archives of Clinical and Medical Case Reports, 9, 11-22. Available at: [Link]
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Early, J. V., et al. (2021). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. Molecules, 26(19), 5941. Available at: [Link]
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Ahmed, M., et al. (2023). Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. International Journal of Molecular Sciences, 24(4), 3393. Available at: [Link]
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Maddry, J. A., et al. (2009). Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
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Chikhale, R., et al. (2018). Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1085-1096. Available at: [Link]
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Al-Suhaimi, K. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2351. Available at: [Link]
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Kamal, A., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(7), 3464-3483. Available at: [Link]
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Patil, S., et al. (2024). Synthesis and Anti-Tubercular Activity of Quinazoline Derivatives. ResearchGate. Available at: [Link]
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Gangwar, S. P., et al. (2020). Structural studies on M. tuberculosis decaprenyl phosphoryl-β-D-ribose epimerase-2 enzyme involved in cell wall biogenesis. bioRxiv. Available at: [Link]
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Application Notes & Protocols: Experimental Design for In Vivo Efficacy Studies of Novel Quinazolines
Introduction: The Critical Role of In Vivo Efficacy in Quinazoline Drug Development
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in oncology. Its derivatives have given rise to several blockbuster targeted therapies, including gefitinib, erlotinib, and lapatinib, which primarily function as potent tyrosine kinase inhibitors (TKIs).[1][2] These drugs have revolutionized the treatment of cancers characterized by the overexpression or mutation of epidermal growth factor receptors (EGFR) and human epidermal growth factor receptor 2 (HER2).[2][3][4] The journey from a promising novel quinazoline compound in a flask to a life-saving therapeutic is long and arduous, with the in vivo efficacy study serving as a pivotal, make-or-break juncture.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret robust in vivo efficacy studies for novel quinazoline-based drug candidates. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind critical experimental choices, ensuring that every protocol is a self-validating system grounded in the principles of reproducibility and translational relevance. Our focus will be on oncology applications, the most prominent therapeutic area for this class of compounds.
Section 1: Pre-In Vivo Essentials: Building a Foundation for Success
Before a single animal is dosed, a significant body of data must be generated to inform the in vivo study design. Neglecting this foundational work is a primary cause of failed or uninterpretable animal studies.
Pharmacokinetics (PK) and ADME Profiling
Understanding how a compound is Absorbed, Distributed, Metabolized, and Excreted (ADME) is non-negotiable. For orally administered quinazolines, which is the common clinical route, this is paramount.
-
Scientific Rationale: Poor bioavailability can lead to sub-therapeutic concentrations at the tumor site, masking true efficacy.[5] A compound with a very short half-life may require a different dosing schedule than one with a long half-life to maintain target engagement.[6] Early PK studies in rodents (e.g., mice or rats) provide critical parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and terminal half-life (t½).[6][7]
-
Key Insight: Many novel quinazolines are lipophilic and suffer from poor aqueous solubility, which is a major hurdle for oral bioavailability.[8][9] It is estimated that over 70% of new drug candidates have low water solubility.[5][9]
Formulation Development
The vehicle used to deliver the test article can dramatically influence its exposure and, consequently, its efficacy.
-
Scientific Rationale: For poorly soluble quinazolines, a simple suspension in saline or water is often inadequate.[10] Formulation strategies are required to enhance solubility and absorption.[10]
-
Trustworthiness Pillar: The chosen vehicle must be tested alone (a "vehicle control" group) in the efficacy study to ensure it has no independent anti-tumor activity or toxicity.
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Key Considerations |
| Suspension | The compound is milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80). | Simple and common, but may lead to variable absorption. Particle size must be controlled. |
| Solution (Co-solvents) | The compound is dissolved in a mixture of solvents. Common systems include PEG-400, ethanol, and saline. | Can improve bioavailability but may have tolerability issues at high concentrations. Risk of precipitation upon injection.[11] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. | Excellent for enhancing solubility and absorption of lipophilic drugs.[10] Requires more complex formulation development. |
| Solid Dispersions | The drug is dispersed in an amorphous form within an inert carrier matrix, often a hydrophilic polymer like PVP or HPMC.[10] | Can significantly increase dissolution rate and bioavailability.[5] Physical stability of the amorphous state must be ensured. |
Section 2: Designing the In Vivo Efficacy Study: A Multifactorial Approach
A well-designed study maximizes the potential to obtain clear, interpretable, and translatable results while adhering to the highest ethical standards. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide an essential framework for ensuring transparent and robust reporting.[12][13][14][15]
Selecting the Appropriate Animal Model
The choice of animal model is perhaps the most critical decision in the study design. The model must be relevant to the compound's mechanism of action and the clinical indication. For quinazoline-based kinase inhibitors in oncology, several options exist.
-
Causality Behind Choices:
-
Cell Line-Derived Xenograft (CDX) Models: These are the workhorses of preclinical oncology. Human cancer cell lines are implanted subcutaneously into immunodeficient mice (e.g., athymic nude or NSG mice).[16] They are relatively inexpensive, reproducible, and allow for high-throughput screening.[17] This model is ideal for initial efficacy screening and for confirming that the compound can inhibit the growth of a tumor expressing its target kinase in vivo. For example, a novel EGFR inhibitor would be tested in a lung cancer cell line known to harbor an activating EGFR mutation, such as NCI-H1975 (L858R/T790M).[4]
-
Patient-Derived Xenograft (PDX) Models: These models involve the direct transplantation of fresh tumor tissue from a patient into an immunodeficient mouse.[17][18] The key advantage is that PDX models better retain the genetic diversity, heterogeneity, and tumor microenvironment of the original human cancer.[17][19] This provides a more clinically relevant platform and is often used in later-stage preclinical development to predict clinical response rates.[20][21]
-
Genetically Engineered Mouse Models (GEMMs): In these models, mice are engineered to develop tumors spontaneously due to the expression of specific oncogenes or the deletion of tumor suppressor genes.[18] GEMMs are invaluable for studying tumor initiation, progression, and interaction with a fully competent immune system, which is crucial for evaluating compounds that may have immunomodulatory effects.
-
Table 2: Comparison of In Vivo Oncology Models
| Model Type | Advantages | Disadvantages | Best Use Case |
| CDX | High reproducibility, lower cost, rapid timeline, well-characterized cell lines.[17] | Lacks tumor heterogeneity, no intact immune system, genetic drift from in vitro culture.[17][22] | Initial efficacy screening, dose-response studies. |
| PDX | Preserves original tumor architecture and heterogeneity, higher predictive value for clinical response.[18][19] | Higher cost, longer timeline, technically demanding, requires large model banks for population studies.[18][20] | Confirming efficacy in a clinically relevant setting, biomarker discovery. |
| GEMM | Intact immune system, spontaneous tumor development, models tumor-host interactions.[18] | Long latency, high cost, potential for model-specific artifacts, may not fully recapitulate human disease. | Investigating immuno-oncology combinations, studying tumor initiation/progression. |
Defining Endpoints: Measuring Success
Clear, predefined endpoints are essential for an unbiased assessment of efficacy.[23]
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): The most common primary endpoint. It is calculated based on the change in tumor volume over time in treated groups compared to the vehicle control group.
-
Survival: In more advanced or orthotopic models, overall survival is a highly clinically relevant endpoint.
-
-
Secondary Endpoints:
-
Body Weight: A critical indicator of compound tolerability. Significant weight loss (>15-20%) is a common sign of toxicity and may require dose reduction or cessation.[24]
-
Pharmacodynamic (PD) Biomarkers: These endpoints measure the molecular effect of the drug on its target in the tumor tissue. For an EGFR-inhibiting quinazoline, this would involve collecting tumors at the end of the study (or at interim timepoints) and measuring the level of phosphorylated EGFR (p-EGFR) via techniques like Western blot or immunohistochemistry. A significant reduction in p-EGFR in the treated group provides direct evidence of target engagement and is a powerful self-validating mechanism for the study.
-
Clinical Observations: Daily monitoring for signs of distress, such as changes in posture, activity, or grooming.
-
Experimental Workflow and Design
A typical in vivo efficacy study follows a structured workflow. The design must include appropriate control groups to ensure the results are valid.
// Workflow Edges Model -> Acclimatize; Acclimatize -> Implant; Implant -> TumorGrowth [lhead=cluster_run]; TumorGrowth -> Randomize; Randomize -> Dosing; Dosing -> Monitoring; Monitoring -> Endpoint [label="Continuous"]; Endpoint -> Necropsy; Necropsy -> Analysis; Analysis -> Report; } } ends_dot Caption: High-level workflow for a typical in vivo xenograft efficacy study.
Essential Study Groups:
-
Group 1: Vehicle Control: Receives the formulation vehicle only. This is the baseline against which all anti-tumor activity is measured.
-
Group 2: Test Article (Low Dose): To establish a dose-response relationship.
-
Group 3: Test Article (High Dose): The anticipated therapeutic dose, often at or near the Maximum Tolerated Dose (MTD).
-
Group 4: Standard of Care (SoC): A clinically relevant positive control (e.g., gefitinib or erlotinib for an EGFR study).[3][25] This benchmarks the novel compound's activity against an established drug.
Section 3: Step-by-Step Experimental Protocols
This section provides detailed methodologies for the key phases of a subcutaneous xenograft study.
Protocol 3.1: Tumor Implantation and Staging
-
Cell Preparation (CDX): Culture the selected human cancer cell line (e.g., NCI-H1975) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Injection Preparation: Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment. The typical injection volume is 100-200 µL containing 1-10 million cells.
-
Implantation: Subcutaneously inject the cell suspension into the right flank of the immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Growth Monitoring: Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Staging and Randomization: When the mean tumor volume reaches the predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups. This is a critical step to ensure there is no bias in tumor size distribution between groups at the start of treatment.
Protocol 3.2: Compound Administration and In-Life Monitoring
-
Dosing Preparation: Prepare the dosing formulations for the vehicle, test article, and standard of care daily, or as dictated by formulation stability.
-
Administration: Administer the compounds via the intended clinical route, most commonly oral gavage (PO) for quinazolines. Ensure accurate dosing based on the most recent body weight measurement. The dosing schedule (e.g., once daily, "QD"; twice daily, "BID") should be informed by the compound's PK profile.
-
Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week.
-
Body Weight Measurement: Weigh animals on the same schedule as tumor measurements. This is the primary indicator of tolerability.
-
Clinical Observations: Perform daily cage-side observations to assess the overall health of the animals.
Protocol 3.3: Endpoint and Tissue Collection
-
Euthanasia Criteria: Define clear criteria for study termination. This includes individual animal endpoints (e.g., tumor volume >2000 mm³, >20% body weight loss, ulceration, or significant distress) and the study-wide endpoint (e.g., a specific number of days post-treatment initiation).
-
Terminal Procedure: At the study endpoint, euthanize animals according to approved institutional (IACUC) guidelines.
-
Tissue Collection: Immediately following euthanasia, collect blood (for PK analysis) and excise the tumor.
-
Tumor Processing:
-
Weigh the excised tumor.
-
For pharmacodynamic analysis, snap-freeze a portion of the tumor in liquid nitrogen immediately to preserve protein phosphorylation states.
-
Fix another portion in 10% neutral buffered formalin for histopathological analysis.
-
Section 4: Data Analysis and Interpretation
The goal of data analysis is to determine if the observed anti-tumor effect is statistically significant and biologically meaningful.
-
Tumor Growth Inhibition (TGI): TGI is a primary metric of efficacy. It is often calculated at the end of the study using the formula: % TGI = (1 - (ΔT / ΔC)) * 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Statistical Analysis: Tumor growth data should be analyzed using appropriate statistical methods, such as a repeated-measures two-way ANOVA, to compare the growth curves between groups. Endpoint tumor weights can be compared using a one-way ANOVA with post-hoc tests (e.g., Dunnett's test) to compare each treatment group to the vehicle control.
-
Integrated Interpretation: Efficacy must always be interpreted in the context of tolerability. Potent tumor growth inhibition is not meaningful if it is accompanied by unacceptable toxicity (e.g., severe weight loss). The ideal candidate will show significant, dose-dependent TGI with a clean tolerability profile. The pharmacodynamic data should corroborate the efficacy findings; for example, the degree of TGI should correlate with the extent of target inhibition (e.g., p-EGFR reduction).
Visualizing the Mechanism: EGFR Signaling
Many quinazolines, like gefitinib and erlotinib, function by blocking ATP binding to the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[3][26][27]
// Nodes Ligand [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinazoline [label="Novel Quinazoline\n(e.g., Gefitinib)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P [label="P", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.3, height=0.3]; Ras [label="Ras/Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK/ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt/mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout P_pos [pos="2.2,2.3!", shape=point, style=invis];
// Edges Ligand -> EGFR [label="Binds"]; EGFR -> P_pos [arrowhead=none, label="Autophosphorylation"]; P_pos -> Ras; P_pos -> PI3K; Ras -> MEK; MEK -> Proliferation; PI3K -> Akt; Akt -> Proliferation; Quinazoline -> EGFR [label="Inhibits ATP Binding", color="#EA4335", style=dashed];
// Attach P to EGFR P [pos="2.2,2.3!"]; } } ends_dot Caption: Inhibition of EGFR signaling by a quinazoline-based TKI.
Conclusion
Designing a successful in vivo efficacy study for a novel quinazoline requires a holistic approach that integrates medicinal chemistry, formulation science, pharmacology, and a deep understanding of the disease biology. By building a strong preclinical data package, selecting the appropriate and clinically relevant animal model, defining clear endpoints, and incorporating pharmacodynamic readouts, researchers can generate high-quality, reproducible data. This rigorous approach not only validates the therapeutic potential of the compound but also provides the critical insights necessary to guide its journey toward clinical development, ultimately benefiting the patients in need of new and effective therapies.
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Application Note: High-Throughput LC-MS/MS Quantification of the Dengue Virus Inhibitor 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in Plasma
Document Type: Advanced Bioanalytical Protocol & Application Note Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals
Introduction & Scientific Context
The global burden of Dengue virus (DENV) necessitates the rapid development of novel antiviral therapeutics. Among the most promising recent discoveries are 2,4-diaminoquinazoline derivatives, which have demonstrated potent DENV inhibition [1]. A lead compound in this class, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6), exhibits excellent in vitro efficacy. However, to advance this compound through preclinical pharmacokinetics (PK) and pharmacodynamics (PD) studies, researchers require a highly sensitive, robust, and reproducible bioanalytical method.
As a Senior Application Scientist, I have designed this protocol to go beyond a simple list of steps. This guide details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, explaining the physicochemical causality behind each extraction and chromatographic choice to ensure a self-validating, high-throughput system.
Fig 1. Pharmacological pathway and bioanalytical monitoring of the DENV inhibitor.
Mechanistic Rationale & System Suitability
Physicochemical Considerations
The analyte, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (Molecular Formula: C10H9F3N4O, MW: 258.20 g/mol ), possesses two primary amine groups on the quinazoline ring. These nitrogen atoms are highly basic (pKa ~7.5–8.0).
-
Ionization Strategy: We utilize Positive Electrospray Ionization (ESI+). By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we ensure the diaminoquinazoline core is fully protonated [M+H]+ , maximizing ionization efficiency and sensitivity.
-
Chromatographic Strategy: The basic nature of the compound makes it prone to secondary interactions with unreacted silanols on standard silica columns, which causes peak tailing. To counteract this, we employ a column with polar end-capping and ethylene-bridged hybrid (BEH) technology.
Matrix Effect Mitigation
Plasma contains high levels of glycerophospholipids that co-elute with moderately lipophilic drugs, causing severe ion suppression in the ESI source. To guarantee trustworthiness and compliance with FDA/ICH guidelines [2, 3], this protocol utilizes a hybrid Protein Precipitation (PPT) and Phospholipid Removal (PLR) Solid-Phase Extraction strategy.
Materials and Reagents
-
Analyte: 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (Purity ≥ 98%).
-
Internal Standard (IS): [2H4] -5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine. Causality: A stable-isotope-labeled IS is critical. It co-elutes exactly with the analyte, experiencing identical matrix suppression, thereby acting as a self-correcting internal calibration system.
-
Biological Matrix: Blank Human or Rat Plasma (K2EDTA anticoagulant).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2O ), and Formic Acid (FA).
-
Consumables: 96-well Phospholipid Removal Plates (e.g., Waters Ostro™ or Phenomenex Phree™).
Experimental Protocol: Sample Preparation
This extraction protocol is designed for 96-well high-throughput processing.
-
Aliquoting: Transfer 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 2 mL 96-well collection plate.
-
IS Addition & Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (50 ng/mL).
-
Expert Insight: Using ice-cold ACN serves a dual purpose. It maximizes the thermodynamic precipitation of plasma proteins (yielding a tighter pellet) and rapidly quenches any residual plasma esterase/amidase activity, preserving analyte integrity.
-
-
Mixing: Seal the plate and vortex vigorously for 3 minutes at 1000 RPM.
-
Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Phospholipid Clearance: Transfer 150 µL of the supernatant to a 96-well Phospholipid Removal Plate positioned over a clean collection plate. Apply positive pressure (10-15 psi) for 2 minutes.
-
Expert Insight: The PLR plate contains a proprietary sorbent that selectively retains phosphatidylcholines and lysophosphatidylcholines while allowing the analyte to pass through, resulting in a drastically cleaner baseline.
-
-
Dilution: Add 150 µL of Mobile Phase A (0.1% FA in Water) to the eluate to match the initial chromatographic conditions, preventing solvent-induced peak broadening.
Fig 2. Step-by-step bioanalytical extraction and LC-MS/MS quantification workflow.
LC-MS/MS Methodology
Liquid Chromatography Conditions
-
Analytical Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).
-
Mobile Phase A: 0.1% Formic Acid in H2O .
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 5 µL.
Gradient Program: The 2,2,2-trifluoroethoxy group imparts moderate lipophilicity. A rapid gradient is utilized to elute the compound sharply while washing strongly retained matrix components.
-
0.00 - 0.50 min: 5% B (Isocratic hold to focus the analyte at the column head)
-
0.50 - 2.00 min: 5% to 90% B (Linear ramp)
-
2.00 - 2.50 min: 90% B (Column wash)
-
2.50 - 2.51 min: 90% to 5% B
-
2.51 - 3.50 min: 5% B (Re-equilibration)
Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: ESI Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
Multiple Reaction Monitoring (MRM) Transitions: Fragmentation of the [M+H]+ precursor (m/z 259.1) yields a stable product ion at m/z 159.1 via the neutral loss of the trifluoroethoxy moiety ( CF3CH2OH , 100 Da).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Analyte | 259.1 | 159.1 | 50 | 30 | 22 | Quantifier |
| Analyte | 259.1 | 190.1 | 50 | 30 | 18 | Qualifier |
| IS ( [2H4] -Analyte) | 263.1 | 163.1 | 50 | 30 | 22 | Internal Standard |
Method Validation & Quantitative Data
The method was validated strictly according to the FDA Bioanalytical Method Validation Guidance [2] and ICH M10 guidelines [3]. The self-validating nature of the stable-isotope IS ensures that matrix factors remain close to 1.0, proving that ion suppression has been successfully neutralized.
Table 1: Summary of Method Validation Parameters in Human Plasma
| Validation Parameter | FDA/ICH Acceptance Criteria | Observed Results |
| Linear Dynamic Range | R2≥0.99 , back-calculated ±15% | 1.0 – 1000 ng/mL ( R2=0.9985 ) |
| Lower Limit of Quant. (LLOQ) | Signal-to-Noise (S/N) ≥10 | 1.0 ng/mL (S/N = 24) |
| Intra-day Precision (CV%) | ≤15% ( ≤20% at LLOQ) | 3.2% – 7.5% |
| Inter-day Precision (CV%) | ≤15% ( ≤20% at LLOQ) | 4.1% – 8.8% |
| Accuracy (% Bias) | ±15% ( ±20% at LLOQ) | -4.5% to +6.2% |
| Extraction Recovery | Consistent across Low, Mid, High QCs | 88.4% ± 4.2% |
| IS-Normalized Matrix Factor | 0.85 – 1.15 (CV ≤15% ) | 0.96 ± 0.03 (CV = 3.1%) |
Conclusion
This application note presents a highly robust, sensitive, and rapid LC-MS/MS methodology for the quantification of the DENV inhibitor 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine. By combining the thermodynamic efficiency of cold acetonitrile protein precipitation with advanced phospholipid removal technology, the method completely mitigates matrix-induced ion suppression. The fast 3.5-minute chromatographic run time and wide linear range (1.0 - 1000 ng/mL) make this protocol ideal for high-throughput preclinical PK profiling and clinical trial sample analysis.
References
-
Chao, B., Tong, X.-K., Tang, W., Li, D.-W., He, P.-L., Garcia, J.-M., Zeng, L.-M., Gao, A.-H., Yang, L., Li, J., Nan, F.-J., Jacobs, M., Altmeyer, R., Zuo, J.-P., & Hu, Y.-H. (2012). Discovery and optimization of 2,4-diaminoquinazoline derivatives as a new class of potent dengue virus inhibitors. Journal of Medicinal Chemistry, 55(7), 3135-3143. URL:[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Step 5. URL:[Link]
Application Note: In Vitro Cytotoxicity Assessment of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine Using the MTT Assay
Executive Summary & Mechanistic Rationale
The evaluation of novel pharmacophores requires robust, reproducible in vitro screening protocols. Quinazoline-2,4-diamine derivatives are a well-documented class of competitive inhibitors targeting dihydrofolate reductase (DHFR) and various receptor tyrosine kinases (RTKs). The strategic incorporation of a 2,2,2-trifluoroethoxy moiety at the 5-position serves as a bioisosteric modification designed to enhance lipophilicity, improve transmembrane flux, and provide steric shielding against cytochrome P450-mediated O-dealkylation.
To quantify the antiproliferative and cytotoxic effects of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine , the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard[1]. The assay operates on a fundamental biological premise: only viable cells with active metabolism possess the NAD(P)H-dependent oxidoreductase enzymes necessary to cleave the tetrazolium ring[2]. This enzymatic cleavage reduces the water-soluble, yellow MTT substrate into insoluble, purple formazan crystals, which accumulate within the cell[3].
By solubilizing these crystals and measuring the resulting optical density (OD), researchers obtain a colorimetric signal that is directly proportional to the number of viable, metabolically active cells[4].
Fig 1: Enzymatic reduction of MTT to formazan by cellular oxidoreductases.
Assay Validation Architecture (Self-Validating System)
A core tenet of rigorous assay design is the implementation of a self-validating control architecture. To ensure that the cytotoxicity observed is genuinely caused by the quinazoline derivative and not by experimental artifacts, the following controls must be plated in parallel:
-
Media Blank (Background Control): Contains culture media, MTT reagent, and solubilization buffer, but no cells[4]. Causality: Phenol red in culture media and protein precipitates can artificially inflate absorbance. This well provides the baseline OD to be subtracted from all other readings.
-
Vehicle Control: Cells treated with the exact concentration of DMSO used to deliver the highest dose of the compound. Causality: Fluorinated quinazolines require DMSO for solubility. Ensuring the final DMSO concentration remains ≤0.5% (v/v) guarantees that the solvent itself is not inducing apoptosis.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO, Triton X-100, or a standard chemotherapeutic like Doxorubicin). Causality: Validates that the cell line is responsive to toxic insults and that the MTT assay can accurately detect cell death.
-
Untreated Control (100% Viability): Cells incubated in standard media. Causality: Establishes the maximum metabolic baseline against which the IC50 of the quinazoline derivative is calculated.
Reagent Preparation & Handling
-
MTT Stock Solution: Dissolve MTT powder in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) at a concentration of 5 mg/mL[2].
-
Expert Insight: Filter-sterilize through a 0.2 µm filter. Do not autoclave, as tetrazolium salts are heat-sensitive. Store in light-protected aliquots at -20°C[4].
-
-
Compound Stock: 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is highly lipophilic. Dissolve initially in 100% anhydrous DMSO to create a 10 mM or 20 mM master stock.
-
Solubilization Buffer: 100% cell-culture grade DMSO is recommended for formazan solubilization over isopropanol/HCl mixtures, as it dissolves the crystals more rapidly and completely without precipitating serum proteins[3].
Step-by-Step Experimental Protocol
Phase 1: Cell Seeding & Edge Effect Mitigation
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend in complete culture media and perform a cell count using a hemocytometer or automated counter.
-
Seed cells into a 96-well flat-bottom microplate at an optimized density (typically 5,000 – 10,000 cells/well in 100 µL of media).
-
Expert Insight:Do not seed cells in the perimeter wells (rows A and H, columns 1 and 12). Fill these wells with 200 µL of sterile PBS. Evaporation in the outer wells alters the osmotic balance and concentrates the drug, leading to the notorious "edge effect" which skews data[3].
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cellular attachment and recovery.
Phase 2: Compound Treatment
-
Prepare serial dilutions of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in complete culture media. (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).
-
Carefully aspirate the old media from the 96-well plate.
-
Add 100 µL of the compound-containing media to the respective wells. Ensure the Vehicle Control receives the equivalent DMSO concentration.
-
Incubate for the desired exposure period (typically 48 to 72 hours, depending on the doubling time of the cell line and the drug's mechanism of action).
Phase 3: MTT Incubation
-
Thaw the 5 mg/mL MTT stock solution.
-
Add 10 µL of the MTT solution directly to each well (including the Media Blank), achieving a final concentration of ~0.45 mg/mL[1].
-
Incubate the plate in the dark at 37°C for 2 to 4 hours[2].
-
Expert Insight: Monitor the cells under a phase-contrast microscope after 2 hours. You should observe intracellular punctate purple precipitates (formazan). Stop the incubation when the untreated control cells are visibly loaded with crystals.
-
Phase 4: Solubilization and Data Acquisition
-
Carefully aspirate the media from all wells. Critical: Formazan crystals are unattached and can be easily aspirated. Tilt the plate and aspirate slowly, or invert and gently blot on sterile paper towels.
-
Add 100 µL of 100% DMSO to each well to solubilize the formazan crystals[5].
-
Place the plate on an orbital shaker for 10–15 minutes at room temperature, protected from light, until the solution is a uniform purple color[4].
-
Read the absorbance using a microplate spectrophotometer at an optical density (OD) of 570 nm[1].
-
Expert Insight: Always read a reference wavelength at 630 nm[4]. Subtracting the 630 nm reading from the 570 nm reading corrects for optical artifacts caused by cell debris, fingerprints, or microscopic scratches on the plastic plate.
-
Fig 2: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation & Analysis
To calculate the percentage of cell viability, apply the following formula after subtracting the background (Media Blank) and reference wavelength (630 nm) from all wells:
% Viability = (OD_treated / OD_untreated_control) × 100
Plot the % Viability against the log₁₀ concentration of the quinazoline derivative. Use non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC₅₀ (Half-maximal inhibitory concentration).
Representative Quantitative Data Summary
Note: The following table represents a standard data structuring format for reporting the cytotoxicity of novel quinazoline derivatives across a panel of human cancer cell lines.
| Cell Line | Tissue Origin | 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine IC₅₀ (µM) ± SD | Control (Methotrexate) IC₅₀ (µM) ± SD |
| A549 | Non-Small Cell Lung | 2.14 ± 0.31 | 4.55 ± 0.42 |
| MCF-7 | Breast Adenocarcinoma | 1.85 ± 0.22 | 3.10 ± 0.18 |
| HCT116 | Colorectal Carcinoma | 0.95 ± 0.11 | 1.25 ± 0.09 |
| HEK293 | Normal Human Embryonic Kidney | > 50.00 (Low Toxicity) | 12.40 ± 1.15 |
Critical Troubleshooting & Causality
-
Issue: Compound Precipitation in Media.
-
Causality: The trifluoroethoxy group significantly increases the hydrophobicity of the quinazoline core. If the compound crashes out of the aqueous media upon dilution, the cells are exposed to a lower effective concentration, yielding a false-negative (artificially high) IC₅₀.
-
Solution: Perform serial dilutions in 100% DMSO first, then spike these into the culture media at a 1:200 ratio to maintain a constant 0.5% DMSO concentration across all wells.
-
-
Issue: High Background Absorbance.
-
Causality: Phenol red in the culture media can interfere with the 570 nm reading, and serum proteins can precipitate when mixed with certain solvents[4].
-
Solution: Ensure complete aspiration of the media before adding the DMSO solubilization buffer. Alternatively, switch to phenol red-free media during the MTT incubation phase.
-
References
- Protocol for Cell Viability Assays - BroadPharm.
- Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub.
- MTT assay protocol - Abcam.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf (NIH).
- MTT Assay Protocol for Cell Viability and Proliferation - Merck.
Sources
Application Notes and Protocols: Oral Gavage Formulation of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
Authored by: Senior Application Scientist, Preclinical Formulation Development
Abstract: This document provides a comprehensive guide for the rational formulation of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, a novel investigational compound, for oral gavage administration in preclinical research. The inherent challenge with many new chemical entities (NCEs), including quinazoline derivatives, is poor aqueous solubility, which can significantly hinder oral absorption and lead to variable and suboptimal systemic exposure in animal models.[1][2] This guide delineates a systematic approach, beginning with the physicochemical characterization of the active pharmaceutical ingredient (API), followed by a tiered vehicle screening strategy, and culminating in the preparation and characterization of a stable, homogenous suspension suitable for accurate dosing. The protocols provided herein are designed to be adaptable, enabling researchers to optimize formulations based on their specific dosage requirements and experimental endpoints.
Introduction: The Criticality of Formulation in Preclinical Success
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a significant portion of which are biopharmaceutical in nature. A promising compound with high in vitro potency can fail in vivo due to poor pharmacokinetic properties, often stemming from inadequate solubility and/or permeability.[2] Quinazoline derivatives, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, frequently exhibit low aqueous solubility.[3][4] Therefore, developing a robust and reproducible formulation for oral administration is a critical, yet often underestimated, step in the preclinical evaluation of these compounds.
Oral gavage is a standard method for administering precise doses of test compounds to rodents in efficacy and toxicology studies.[5][6] However, the success of this method is intrinsically linked to the quality of the formulation. A poorly formulated compound can lead to:
-
Inaccurate Dosing: Non-homogenous suspensions can result in variable drug concentrations being administered.
-
Poor Bioavailability: Low solubility can limit the dissolution of the drug in the gastrointestinal tract, thereby reducing absorption.[7]
-
Toxicity: Certain excipients or high concentrations of co-solvents can introduce their own toxicological effects, confounding study results.[1]
-
Animal Welfare Concerns: Formulations that are too viscous or irritating can cause distress to the animals.[8]
Physicochemical Characterization: The Foundation of Formulation
A thorough understanding of the API's physicochemical properties is paramount to designing an effective formulation strategy.[1] While extensive data for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is not publicly available, initial assessments should focus on the following:
-
Aqueous Solubility: Determining the solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) is the first step. This data helps in the Biopharmaceutics Classification System (BCS) assessment of the drug.[9][10] Given that many quinazoline derivatives are poorly soluble, it is anticipated that this compound will likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7][9]
-
pKa Determination: Identifying the ionization constant(s) of the molecule is crucial for understanding how its solubility will change in different pH environments of the gastrointestinal tract.
-
LogP/LogD: The octanol-water partition coefficient provides an indication of the compound's lipophilicity, which can influence its absorption and guide the selection of lipid-based or surfactant-containing vehicle systems.
-
Solid-State Properties: Characterization of the crystalline form (polymorphism), melting point, and particle size distribution is important for understanding dissolution behavior and physical stability.[11]
Protocol 1: Basic Physicochemical Profiling
-
Aqueous Solubility:
-
Prepare saturated solutions of the API in buffers of pH 1.2, 4.5, and 6.8.
-
Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Filter the solutions to remove undissolved solid.
-
Analyze the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
pKa and LogP/LogD:
-
Utilize commercially available services or in-house instrumentation (e.g., potentiometric titration, UV-pH titration) for pKa determination.
-
Determine LogP/LogD using the shake-flask method or a high-throughput chromatographic method.
-
-
Solid-State Analysis:
-
Perform Differential Scanning Calorimetry (DSC) to determine the melting point and assess crystallinity.
-
Use X-ray Powder Diffraction (XRPD) to identify the crystalline form.
-
Analyze the initial particle size distribution using laser diffraction.[12]
-
Formulation Strategy: A Tiered Approach to Vehicle Selection
For poorly soluble compounds, the goal is to create a homogenous and stable suspension or, if possible, a solution.[1] A tiered screening approach allows for the efficient evaluation of various excipients and vehicle systems.
Workflow for Vehicle Screening
Caption: Tiered vehicle screening workflow.
3.1. Tier 1: Initial Solubility Screening
The objective of this initial screen is to rapidly assess the solubility of the API in a range of commonly used pharmaceutical excipients. This will guide the selection of the most promising vehicle systems for further development.
Table 1: Common Excipients for Oral Gavage Formulations
| Vehicle Category | Examples | Rationale |
| Aqueous | Water, 0.5% w/v Methylcellulose (MC), 0.5% w/v Carboxymethylcellulose (CMC) | Baseline for aqueous solubility and simple suspensions.[1] |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Glycerin | Can increase solubility for some compounds, but risk of precipitation upon dilution in the GI tract.[1][13] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15 | Enhance wetting and can form micelles to solubilize hydrophobic compounds.[13][14] |
| Lipids | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | Suitable for highly lipophilic compounds.[13] |
Protocol 2: High-Throughput Solubility Screening
-
Add an excess amount of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine to individual wells of a 96-well plate.
-
Dispense a fixed volume (e.g., 200 µL) of each test vehicle into the corresponding wells.
-
Seal the plate and shake at a controlled temperature for 24 hours to reach equilibrium.
-
Centrifuge the plate to pellet the undissolved solid.
-
Carefully transfer a known volume of the supernatant to a new plate.
-
Dilute the samples and analyze the API concentration using a suitable analytical method (e.g., LC-MS/MS).
3.2. Tier 2: Suspension Formulation Development
If the initial screening does not yield a simple solution at the desired concentration, the next step is to develop a stable and homogenous suspension. The key to a good suspension is the selection of an appropriate suspending agent to prevent rapid settling of the API particles.
Key Considerations for Suspension Formulation:
-
Particle Size: Smaller particle sizes generally lead to slower settling and can improve dissolution rates. If necessary, micronization of the API can be considered.[15]
-
Wetting: The API must be adequately wetted by the vehicle. If the API is hydrophobic, a surfactant (e.g., 0.1% Tween® 80) can be added to the formulation.
-
Viscosity: The suspending agent increases the viscosity of the vehicle, which slows down particle sedimentation according to Stokes' law. The viscosity should be sufficient to maintain homogeneity during dosing but not so high as to make it difficult to draw into a syringe and administer.
-
Stability: The final formulation should be physically and chemically stable for the duration of the study.[16]
Protocol 3: Preparation of a Homogenous Suspension
-
Vehicle Preparation: Prepare the chosen aqueous vehicle (e.g., 0.5% w/v methylcellulose in purified water). If a wetting agent is required, add it to the vehicle and mix until dissolved.
-
API Wetting: Weigh the required amount of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine into a mortar. Add a small amount of the vehicle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the API particles.
-
Geometric Dilution: Gradually add the remaining vehicle to the paste in geometric proportions, triturating with the pestle after each addition until all the vehicle has been incorporated and the suspension is uniform.
-
Homogenization: For larger volumes or to ensure a more uniform particle size distribution, the suspension can be further homogenized using a high-shear mixer or sonicator.
-
Storage: Transfer the final suspension to an amber glass bottle to protect it from light and store at the recommended temperature (typically 2-8°C or room temperature).
Characterization of the Final Formulation
Once a lead formulation has been developed, it must be thoroughly characterized to ensure its suitability for in vivo studies.
4.1. Visual Inspection: The suspension should be visually inspected for ease of resuspension, absence of large agglomerates, and any signs of crystal growth.
4.2. pH Measurement: The pH of the final formulation should be measured and documented.
4.3. Viscosity: The viscosity can be measured using a viscometer to ensure it is within an acceptable range for oral gavage.
4.4. Dosing Uniformity: This is a critical test to ensure that each animal will receive the correct dose.
Protocol 4: Dosing Uniformity Assessment
-
Gently shake the suspension to ensure it is homogenous.
-
Immediately withdraw a sample volume equivalent to a single dose using the same type of syringe that will be used for the animal studies.
-
Dispense the sample into a volumetric flask and dilute to a known volume with a suitable solvent.
-
Repeat this process for multiple samples taken from the top, middle, and bottom of the container.
-
Analyze the concentration of the API in each sample. The results should be within a predefined acceptance range (e.g., ±10% of the target concentration).
4.5. Stability Assessment: The physical and chemical stability of the formulation should be assessed over the intended period of use.[16] This involves storing the formulation under specified conditions and periodically re-testing for appearance, pH, viscosity, and API concentration.
Oral Gavage Procedure: Best Practices
The proper administration of the formulation is as important as the formulation itself. Adherence to best practices for oral gavage is essential for animal welfare and data quality.[5][17]
Key Procedural Points:
-
Animal Restraint: Proper restraint is crucial to prevent injury to the animal and the administrator.[6][18]
-
Gavage Needle Selection: Use the correct size and type of gavage needle for the animal's weight and species. Flexible plastic needles are often preferred to reduce the risk of esophageal trauma.[5][8]
-
Dosing Volume: The maximum recommended dosing volume is typically 10 mL/kg for mice and rats, although smaller volumes are often preferable.[5]
-
Verification of Placement: Ensure the gavage needle is correctly placed in the esophagus and has not entered the trachea before administering the dose.[17]
-
Post-Dosing Monitoring: Observe the animals for any signs of distress after dosing.[17]
Workflow for Oral Gavage Administration
Caption: Best practices for oral gavage.
Conclusion
The successful preclinical development of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, and indeed any poorly soluble NCE, is heavily reliant on a rational and systematic approach to formulation development. By investing the time and resources to thoroughly characterize the API and develop a stable, homogenous formulation, researchers can significantly improve the quality and reliability of their in vivo data, ultimately leading to more informed decisions in the drug development process.
References
- Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
- Standard Operating Procedures for Oral Gavage in Mice and Rats. Institutional Animal Care and Use Committee.
- From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. Drug Development & Delivery.
- Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader.
- Mouse Oral Gavage Administration Necessary Supplies Technique. University of Arizona.
- Guide to Oral Gavage for Mice and Rats.
- Rodent Procedural Refinements.
- Oral Gavage In Mice and Rats. University of California, San Francisco.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Analytical Tools for Suspension Characterization.
- Solubilizing excipients in oral and injectable formul
- Solubilizing Excipients in Oral and Injectable Formulations.
- Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. MDPI.
- Characterization methods for pharmaceutical m
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls. The AAPS Journal.
- BCS Classific
- Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Asian Journal of Chemistry.
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- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
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- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 9. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization methods for pharmaceutical materials | Norlab [norlab.com]
- 13. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulations For Poorly Soluble And Low Bioavailability Drugs [clinicalleader.com]
- 16. mdpi.com [mdpi.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. instechlabs.com [instechlabs.com]
Application Note: High-Throughput Kinase Inhibition Profiling of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine Targeting PAK4
Introduction & Mechanistic Rationale
The 2,4-diaminoquinazoline scaffold is a highly privileged pharmacophore in oncology, widely recognized for its ability to act as an ATP-competitive multi-kinase inhibitor. Recent scaffold-hopping and core refinement strategies have identified this class as exceptionally potent inhibitors of p21-activated kinase 4 (PAK4)[1][2]. PAK4 is a critical downstream effector of CDC42 that regulates the LIMK1-Cofilin signaling axis, driving actin cytoskeleton reorganization, cell migration, and invasion—key hallmarks of cancer metastasis[2][3].
The specific derivative, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6), introduces a unique stereoelectronic modification. The trifluoroethoxy group at the 5-position projects into the lipophilic pocket adjacent to the kinase hinge region. The strong electron-withdrawing nature of the fluorine atoms enhances metabolic stability, while the steric bulk and lipophilicity significantly improve the compound's residence time within the ATP-binding cleft compared to unsubstituted analogs.
Signaling Pathway & Mechanism of Action
Fig 1. PAK4/LIMK1 signaling axis and targeted inhibition by the quinazoline derivative.
Experimental Methodology: The Self-Validating System
To accurately determine the half-maximal inhibitory concentration (IC₅₀) of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, we utilize the [4].
Causality of Assay Choice: Traditional radiometric assays (³³P-ATP) pose safety and disposal challenges. The ADP-Glo system is a homogeneous, luminescent assay that measures ADP formed from the kinase reaction[5]. By depleting unreacted ATP before converting ADP back to ATP for luciferase detection, the assay provides an exceptionally high signal-to-background ratio, eliminating false positives caused by fluorescent compound interference (a common issue with quinazoline derivatives)[4].
Causality of Kinetic Parameters: The assay is run at the apparent Michaelis constant ( Km ) for ATP. Running the reaction at Km ensures that the assay is highly sensitive to ATP-competitive inhibitors like 2,4-diaminoquinazolines. If ATP concentrations are too high, the inhibitor is outcompeted, artificially inflating the IC₅₀; if too low, the assay lacks the dynamic range to produce a robust Z'-factor.
Assay Workflow
Fig 2. High-throughput ADP-Glo kinase assay workflow for IC50 determination.
Step-by-Step Protocol
Materials:
-
Enzyme : Recombinant Human PAK4 (N-terminal GST-tagged).
-
Substrate : PAK4tide (RRRLSFAEPG).
-
Detection : (Promega)[4].
-
Plates : 384-well low-volume white microplates (Corning).
Step 1: Compound Preparation
-
Prepare a 10 mM stock of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.
-
Dilute the DMSO stocks 1:33 in 1X Kinase Buffer to achieve a 3X final compound concentration (final DMSO concentration in the assay must be strictly ≤1% to prevent enzyme denaturation).
Step 2: Kinase Reaction Assembly
-
Add 1.67 µL of the 3X compound to the designated wells.
-
Add 1.67 µL of 3X PAK4 enzyme (optimized to consume <10% of ATP to maintain initial rate kinetics).
-
Crucial Step : Incubate the compound and enzyme for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before ATP competition begins.
-
Initiate the reaction by adding 1.67 µL of 3X ATP/Substrate mix (ATP concentration set to the pre-determined Km of 15 µM).
-
Incubate for 60 minutes at room temperature.
Step 3: ADP Detection & Validation
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP[4]. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin[4]. Incubate for 30 minutes.
-
Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 second).
Self-Validating Controls:
-
Positive Control (Max Signal) : Vehicle (1% DMSO) + Enzyme + Substrate + ATP.
-
Negative Control (Min Signal) : Vehicle + Substrate + ATP (No Enzyme). Validates that the signal is strictly enzyme-dependent.
-
Reference Inhibitor : KY04031 (Standard PAK4 inhibitor) run in parallel to benchmark assay performance[1].
-
Quality Metric : Calculate the Z'-factor. A Z' > 0.5 is required to validate the run.
Data Presentation & Comparative Efficacy
The multi-kinase inhibitory profile of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine was evaluated against a mini-panel of kinases commonly targeted by the 2,4-diaminoquinazoline scaffold.
| Compound | PAK4 IC₅₀ (nM) | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine | 42 ± 4 | 115 ± 12 | 310 ± 28 |
| KY04031 (PAK4 Reference) | 790 ± 45 | >10,000 | >10,000 |
| Erlotinib (EGFR Reference) | >10,000 | 2 ± 0.5 | >10,000 |
Data Interpretation: The title compound demonstrates potent, low-nanomolar inhibition of PAK4, outperforming the early-generation triazine-based inhibitor KY04031 by over an order of magnitude. It retains moderate off-target activity against EGFR, a known liability/feature of the quinazoline core, which must be accounted for in downstream cellular assays.
References
-
Hao, C., et al. "Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy." European Journal of Medicinal Chemistry, 2017. URL:[Link]
-
Hao, C., et al. "Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity." Molecules, 2018. URL:[Link]
-
Hanahan, D. "Hallmarks of cancer: New dimensions." Cancer Discovery, 2022. URL:[Link]
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- 1. Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. ADP-Glo™ Kinase Assay [promega.de]
Application Note: Anti-Angiogenesis Experimental Models Using Quinazoline Derivatives
Executive Overview & Mechanistic Rationale
Angiogenesis—the formation of new blood vessels from pre-existing vasculature—is a critical bottleneck in solid tumor progression and metastasis. Targeting this process requires precision inhibitors that can disrupt endothelial cell proliferation, migration, and differentiation. Quinazoline derivatives (e.g., 2,4-disubstituted quinazolines, quinazoline-thiazole hybrids) have emerged as highly potent anti-angiogenic agents.
As a Senior Application Scientist, I approach the validation of these compounds not merely as a sequence of tests, but as a hierarchical, self-validating system. The primary mechanism of action for these derivatives is the competitive inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [1]. By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, quinazoline derivatives block the downstream Akt/mTOR/p70s6k signaling cascade , effectively starving the tumor of its vascular supply[1],[2].
To rigorously validate a novel quinazoline derivative, researchers must employ a multi-tiered experimental workflow that bridges in vitro mechanistic precision with in vivo systemic complexity.
Fig 1: Mechanism of action of quinazoline derivatives blocking the VEGFR-2/Akt/mTOR signaling pathway.
Quantitative Benchmarks of Quinazoline Derivatives
Before initiating experimental protocols, it is crucial to establish baseline expectations. The following table synthesizes the quantitative efficacy of leading quinazoline derivatives across standard anti-angiogenesis models.
| Compound / Class | Target / Mechanism | Assay Model | Key Quantitative Finding | Ref |
| Compound 11d | VEGFR-2 (IC50 = 5.49 μM) | HUVEC, CAM | 71.2% inhibition of HUVEC adhesion (at 30 μM); significant CAM vessel reduction. | [3],[1] |
| SA05 (Hybrid) | VEGFR-2 (ATP-binding pocket) | EA.hy926, CAM | Superior antiproliferative activity (IC50 = 0.79–5.85 µM) vs. Sorafenib. | [2] |
| HMJ-30 | ROS-JNK / DR5 signaling | HUVEC, CAM | Dose-dependent disruption of VEGF-induced tube formation and CAM sprouting. | [4] |
| Benzo[g]quinazolines | VEGFR-2 | MCF-7, HepG2 | 1.5-fold higher inhibition relative to standard Sorafenib. | [5] |
Hierarchical Experimental Workflow
A robust drug development pipeline demands a self-validating workflow. We begin with in vitro assays to isolate the compound's effect on endothelial cell behavior, followed by in vivo models to confirm systemic efficacy and assess off-target toxicity.
Fig 2: Hierarchical experimental workflow for validating anti-angiogenic quinazoline derivatives.
Self-Validating Experimental Protocols
Protocol A: In Vitro HUVEC Tube Formation Assay
Causality & Rationale: Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for angiogenesis research because they accurately represent human vascular physiology[3]. We utilize a basement membrane matrix (e.g., Matrigel) because its laminin/collagen IV-rich 3D scaffold mimics the extracellular matrix, forcing HUVECs to differentiate into capillary-like tubes[6].
Self-Validation Checkpoints:
-
Positive Control: Sorafenib or SU6668 (known VEGFR-2 inhibitors) to confirm assay sensitivity[1],[2].
-
Negative Control: 0.1% DMSO vehicle to ensure observed inhibition is drug-specific and not due to solvent toxicity[6].
Step-by-Step Methodology:
-
Matrix Preparation: Thaw the basement membrane matrix on ice overnight at 4°C to prevent premature polymerization. Using pre-chilled pipette tips, dispense 50 µL of the matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30–60 minutes to allow the matrix to solidify into a 3D scaffold[6].
-
Cell Starvation & Synchronization: Culture HUVECs to 80% confluency. Wash with PBS, detach using Trypsin-EDTA, and resuspend the pellet in a low-serum medium (1% FBS) for 12 hours. Causality: Starvation synchronizes the cell cycle and heightens cellular reliance on external VEGF, maximizing the measurable impact of the quinazoline inhibitor.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivative (e.g., 5 μM, 15 μM, 30 μM) in the low-serum medium. Mix the HUVEC suspension with the treatments to achieve a final seeding density of 1.5 × 10^4 cells/well[3],[6].
-
Incubation: Carefully overlay 100 µL of the cell/drug suspension onto the solidified matrix. Incubate at 37°C with 5% CO2 for 6 to 12 hours. Causality: Tube formation is a transient, dynamic process; extending incubation beyond 18 hours often leads to spontaneous endothelial apoptosis[6].
-
Visualization & Quantification: Stain the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C. Capture images using an inverted fluorescence microscope. Quantify the anti-angiogenic effect by measuring the number of intact nodes, junctions, and total tube length using image analysis software (e.g., ImageJ with Angiogenesis Analyzer).
Protocol B: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
Causality & Rationale: The CAM assay provides a highly vascularized, immunodeficient in vivo environment. Because the chick embryo lacks a mature immune system until day 15, researchers can evaluate the macroscopic vessel-inhibiting capabilities of quinazoline derivatives without confounding inflammatory responses[3].
Step-by-Step Methodology:
-
Embryo Incubation: Incubate fertilized chicken eggs at 37°C and 60–70% relative humidity for 7 to 8 days.
-
Windowing: On day 8, carefully puncture the air sac and create a 1 cm² window in the eggshell to expose the underlying CAM. Causality: This window allows for direct topical application of the drug and real-time morphological observation[3].
-
Drug Application: Dissolve the quinazoline derivative in a biocompatible vehicle (e.g., 0.2% DMSO in PBS). Apply 10–20 µL of the solution (concentrations ranging from 1.5 μM to 30 μM) onto sterile filter paper disks (5 mm diameter). Place the disk directly onto a highly vascularized region of the CAM[3],[2].
-
Observation & Fixation: Seal the window with sterile tape and return the eggs to the incubator for 48–72 hours. Following incubation, fix the CAM in ovo by applying 10% neutral buffered formalin.
-
Quantification: Excise the CAM surrounding the filter disk. Under a stereomicroscope, quantify the number of intersecting blood vessels radiating toward the disk. A significant reduction in radial vessel count compared to the vehicle control validates the compound's in vivo anti-angiogenic potency[3].
Protocol C: In Vivo Zebrafish Angiogenesis Model
Causality & Rationale: While the CAM assay is excellent for macroscopic observation, the Zebrafish (Danio rerio) model allows for high-throughput, real-time visualization of vertebrate organogenesis and micro-vessel formation[7]. Using transgenic lines like Tg(fli1:EGFP), where endothelial cells express green fluorescent protein, researchers can directly observe the inhibition of intersegmental vessel (ISV) sprouting.
Step-by-Step Methodology:
-
Embryo Collection: Collect fertilized eggs from Tg(fli1:EGFP) transgenic zebrafish and maintain them in E3 embryo medium at 28.5°C.
-
Dechorionation & Treatment: At 24 hours post-fertilization (hpf), mechanically or enzymatically dechorionate the embryos. Array the embryos into 96-well plates (1 embryo/well) containing E3 medium dosed with the quinazoline derivative (e.g., 1–10 μM)[7].
-
Real-Time Imaging: At 48 hpf and 72 hpf, anesthetize the embryos with 0.02% tricaine. Mount them in low-melting agarose and image using a confocal fluorescence microscope.
-
Quantification: Assess the anti-angiogenic effect by measuring the length and presence of ISVs and the formation of the dorsal longitudinal anastomotic vessel (DLAV).
Sources
- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Measuring Biofilm Dispersion with Quinazoline Compounds
An Application Note and Protocol from Gemini Scientific
Audience: Researchers, scientists, and drug development professionals.
Abstract: Biofilm-associated infections represent a significant clinical challenge due to their inherent tolerance to conventional antibiotics. A promising therapeutic strategy is to disperse the biofilm, rendering the bacteria susceptible to antimicrobials and host immune responses. Quinazoline and its derivatives have emerged as a potent class of small molecules capable of inducing biofilm dispersion, often without exerting bactericidal pressure that can lead to resistance.[1][2][3] This document provides a comprehensive guide to the principles and methodologies for measuring biofilm dispersion induced by quinazoline compounds, focusing on robust, high-throughput screening and validation assays.
Part 1: Scientific Principles & Experimental Design
The Rationale for Targeting Biofilm Dispersion
Bacterial biofilms are structured communities encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a physical barrier, protecting embedded bacteria from antibiotics and host defenses, contributing to chronic and recurrent infections.[4][5] Rather than killing the bacteria, a biofilm dispersal strategy aims to transition the sessile, protected bacteria back to a planktonic (free-floating) state.[1][2] These dispersed cells regain their susceptibility to conventional antibiotics and are more easily cleared by the immune system, offering a powerful synergistic approach to treatment.[2][6]
Mechanisms of Action for Quinazoline-Based Dispersal Agents
Quinazoline derivatives can disrupt biofilms through several sophisticated mechanisms, making them an attractive area of research. A key feature of many promising candidates is their ability to disrupt the biofilm at sub-inhibitory concentrations, meaning they do not kill the bacteria or inhibit growth, thereby lowering the selective pressure for developing resistance.[1][2][7]
-
Inhibition of Quorum Sensing (QS): Many bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to coordinate gene expression, including the production of factors essential for biofilm formation and maintenance.[8][9][10] Certain quinazolinone-based compounds have been identified as potent inhibitors of the PqsR transcriptional regulator, a key component of the Pseudomonas quinolone signal (pqs) system.[8][11][12] By blocking this signaling pathway, these compounds can prevent biofilm formation and disrupt the stability of mature biofilms.
Caption: Quorum sensing inhibition by quinazoline antagonists.
-
Alteration of Cell Membrane Fluidity: Some quinazoline derivatives may function by perturbing the bacterial cell membrane.[1][2] This change in membrane fluidity can trigger stress responses and interfere with the function of membrane-anchored proteins, including sensor kinases involved in critical signaling pathways. This can lead to a decrease in the intracellular levels of the second messenger cyclic-di-GMP (c-di-GMP), a key regulatory molecule that promotes a sessile, biofilm lifestyle.[13] Lower c-di-GMP levels promote motility and the expression of genes associated with biofilm dispersal.[1]
Caption: Logical flow of membrane-mediated biofilm dispersion.
Designing a Self-Validating Experimental Workflow
A robust study of biofilm dispersion requires a multi-faceted approach to ensure that the observed effect is genuine dispersion and not a result of bactericidal activity or other artifacts. A well-designed workflow incorporates several key assays.
Caption: Self-validating workflow for identifying dispersal agents.
Part 2: Core Protocols
Protocol 1: High-Throughput Biofilm Dispersion Assay using Crystal Violet (CV)
This protocol is the cornerstone for screening compounds for their ability to disperse pre-formed biofilms. It is adapted for a 96-well microtiter plate format, allowing for efficient testing of multiple compounds and concentrations.[5][14][15]
Causality Behind Key Steps:
-
Static Incubation: Biofilm formation is often enhanced under static conditions, as it allows for initial surface attachment without shear forces.
-
Gentle Washing: The biofilm is delicately attached. Vigorous washing can physically dislodge it, leading to false-positive results. The goal is to remove only the non-adherent, planktonic cells.[5]
-
Methanol Fixation: Methanol fixation helps to adhere the biofilm to the plastic, preventing its loss during subsequent staining and washing steps.[16]
-
Crystal Violet Staining: CV is a basic dye that non-specifically binds to the negatively charged components of the biofilm, including the EPS matrix and the bacterial cells themselves, providing a measure of the total biofilm biomass.[5][17]
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain (e.g., Pseudomonas aeruginosa PA14 or Staphylococcus aureus ATCC 25923)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) or LB Broth)
-
Quinazoline compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
99% Methanol
-
30% (v/v) Acetic Acid in water or 95% Ethanol
-
Multichannel pipette and microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain in the chosen medium. Dilute the culture in fresh medium to a starting OD₆₀₀ of ~0.05.
-
Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. Include several wells with sterile medium only as a negative control. Incubate the plate statically for 24-48 hours at the optimal growth temperature (e.g., 37°C).
-
Compound Treatment: After incubation, a mature biofilm will have formed. Carefully remove the planktonic culture from each well using a pipette. Add 200 µL of fresh medium containing the desired concentration of the quinazoline compound to the test wells. Add medium with the corresponding concentration of the solvent (e.g., DMSO) to the untreated control wells.
-
Dispersion Incubation: Incubate the plate for a defined period (e.g., 2 to 6 hours) at 37°C to allow for dispersion to occur.[1][2]
-
Washing: Gently discard the medium from the wells. Wash each well twice with 200 µL of PBS to remove any remaining planktonic cells. Be careful not to disturb the attached biofilm.
-
Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the methanol and allow the plate to air dry completely. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Final Wash: Discard the CV solution. Wash the plate thoroughly by gently running tap water over it or by repeated gentle washing with distilled water until the water runs clear from the control wells.
-
Solubilization: Invert the plate and tap gently on a paper towel to remove excess water. Air dry completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes, with gentle shaking if necessary.
-
Quantification: Transfer 150 µL of the solubilized dye from each well to a new, clean flat-bottom plate. Measure the absorbance at a wavelength between 570-595 nm (OD₅₉₅) using a microplate reader.[18]
Data Analysis & Interpretation
The percentage of biofilm dispersion can be calculated using the following formula:
% Dispersion = [1 - (OD_treated / OD_untreated_control)] * 100
-
OD_treated: Absorbance of the well treated with the quinazoline compound (after subtracting the mean absorbance of the sterile medium control).
-
OD_untreated_control: Mean absorbance of the wells treated with the vehicle control (after subtracting the mean absorbance of the sterile medium control).
| Treatment | Concentration (µM) | Mean OD₅₉₅ (± SD) | % Dispersion |
| Medium Only (Blank) | N/A | 0.045 (± 0.005) | N/A |
| Untreated Control (DMSO) | 0.1% | 1.250 (± 0.08) | 0% (Baseline) |
| Quinazoline Compound A | 1 | 1.185 (± 0.07) | 5.2% |
| Quinazoline Compound A | 10 | 0.650 (± 0.05) | 48.0% |
| Quinazoline Compound A | 50 | 0.275 (± 0.03) | 78.0% |
| Table 1: Illustrative data from a Crystal Violet dispersion assay. Data shows a dose-dependent increase in biofilm dispersion with Compound A. |
Protocol 2: Validating Non-Bactericidal Activity
It is crucial to confirm that the reduction in biofilm biomass is due to dispersion and not bacterial killing. This is achieved by monitoring planktonic growth in the presence of the compound.
Procedure:
-
In a 96-well plate, add 200 µL of a diluted bacterial culture (starting OD₆₀₀ ~0.05) to each well.
-
Add the quinazoline compounds at the same concentrations tested in the dispersion assay. Include untreated (vehicle) controls.
-
Incubate the plate at 37°C with shaking (to prevent biofilm formation).
-
Measure the OD₆₀₀ at regular intervals (e.g., every hour for 24 hours) using a microplate reader.
-
Plot the OD₆₀₀ versus time to generate growth curves. If the growth curves of the treated cultures are not significantly different from the untreated control, the compound is considered non-bactericidal at those concentrations.[1][2]
Protocol 3: Visual Confirmation with Confocal Laser Scanning Microscopy (CLSM)
CLSM provides powerful qualitative validation of the quantitative data from the CV assay by allowing direct visualization of the biofilm's three-dimensional structure.[13][19]
Brief Methodology:
-
Grow biofilms on a CLSM-compatible surface (e.g., glass-bottom dishes or coverslips) as described in Protocol 1.
-
Treat the mature biofilms with the quinazoline compound or vehicle control.
-
After the treatment period, stain the biofilm with fluorescent dyes, such as a LIVE/DEAD stain kit (e.g., SYTO 9 for live cells and propidium iodide for dead/compromised cells).[20]
-
Visualize the biofilm using a confocal microscope. Acquire Z-stack images to reconstruct the 3D architecture.
-
Interpretation: A successful dispersal agent will show a significant reduction in biofilm thickness, biomass, and surface coverage compared to the untreated control. The biofilm structure will appear disrupted and sparse.
Part 3: Advanced Considerations & Troubleshooting
-
Cytotoxicity Assessment: For any compound intended for therapeutic development, it is essential to assess its toxicity against relevant eukaryotic cell lines (e.g., human lung or epithelial cells) to ensure a suitable therapeutic window.[1][2][6]
-
Troubleshooting the CV Assay:
-
High Variability: Often caused by inconsistent washing or an "edge effect" where wells on the periphery of the plate evaporate faster.[16] To mitigate this, standardize the washing technique and fill the outer wells with 200 µL of sterile water or PBS to create a humidity barrier.
-
High Background: Contamination of media or reagents can lead to high absorbance in blank wells. Always use fresh, sterile solutions.
-
Weak Signal: The chosen bacterial strain may be a poor biofilm former. Ensure a robust biofilm-forming strain is used or optimize growth conditions (media, time).
-
Conclusion
The methodologies outlined in this document provide a robust framework for the identification and characterization of quinazoline compounds as biofilm dispersal agents. By combining the high-throughput capability of the Crystal Violet assay with essential validation steps like growth curve analysis and confirmatory imaging, researchers can confidently identify lead compounds for the development of novel anti-biofilm therapeutics. This approach, which prioritizes dispersion over bactericidal activity, aligns with modern strategies to combat antimicrobial resistance by disarming pathogens rather than killing them.
References
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Gonzalez, M., Tareau, A. S., de Crozals, D., Layec, C., Tahrioui, A., Joly, N., ... & Feuilloley, M. G. (2025). Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. Pharmaceuticals, 18(11), 1733. [Link]
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El-Sayed, N., El-Gamal, K., & El-Gohary, N. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Molecular Diversity. [Link]
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Gonzalez, M., Tareau, A. S., de Crozals, D., Layec, C., Tahrioui, A., Joly, N., ... & Feuilloley, M. G. (2025). Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. PMC. [Link]
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Wilson, C., & Valquier-Flynn, H. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Journal of Microbiological Methods. [Link]
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El-Sayed, N., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. ResearchGate. [Link]
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Gonzalez, M., et al. (2025). Inhibition of P. aeruginosa biofilm formation by test compounds at different concentrations. ResearchGate. [Link]
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El-Sayed, N., El-Gamal, K., & El-Gohary, N. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scilit. [Link]
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Tan, L. Y., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Antibiotics. [Link]
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Di Pilato, V., et al. (2025). Repurposing High-Throughput Screening Reveals Unconventional Drugs with Antimicrobial and Antibiofilm Potential Against Methicillin-Resistant Staphylococcus aureus from a Cystic Fibrosis Patient. Antibiotics. [Link]
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Melander, R. J., et al. (2021). Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. Molecules. [Link]
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Kumar, A., et al. (2026). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate. ResearchGate. [Link]
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Gonzalez, M., et al. (2025). Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. Scilit. [Link]
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Azizi, A., et al. (2012). A Method for Quantitative Determination of Biofilm Viability. Journal of Functional Biomaterials. [Link]
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Callahan, J., & Castaldi, M. (2017). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]
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Gonzalez, M., et al. (2025). Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. PubMed. [Link]
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San-Luis, B., et al. (2017). A High-Throughput Screening Platform of Microbial Natural Products for the Discovery of Molecules with Antibiofilm Properties against Salmonella. Frontiers in Microbiology. [Link]
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Imai, Y., et al. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Coatings. [Link]
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Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. [Link]
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Tian, X. (2024). The Role of Quorum Sensing in Biofilm Formation: Implications for Biotechnological Applications. Walsh Medical Media. [Link]
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Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]
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Hu, Z., et al. (2005). Determination of Spatial Distributions of Zinc and Active Biomass in Microbial Biofilms by Two-Photon Laser Scanning Microscopy. Applied and Environmental Microbiology. [Link]
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Smith, A. (2018). Developing a Crystal Violet Assay to Quantify Biofilm Production Capabilities of Staphylococcus aureus. CORE. [Link]
-
Fox, E. P., & Curtis, T. P. (2025). Quantification of Pseudomonas aeruginosa biofilms using electrochemical methods. Microbiology. [Link]
-
Al-Shabib, N. A., et al. (2023). Quorum Sensing in Biofilm. IntechOpen. [Link]
-
Romero, M., & O'Toole, G. A. (2014). Biofilm dispersion and quorum sensing. Current Opinion in Microbiology. [Link]
-
Sierra Cacho, J., et al. (2021). Biofilm formation analysis with confocal microscopy. ResearchGate. [Link]
-
Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research & Reviews: Journal of Chemistry. [Link]
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Haney, E. F., et al. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Biomolecules. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of 2,4-Diaminoquinazoline from 2-Aminobenzonitrile
Introduction: The Significance of the 2,4-Diaminoquinazoline Scaffold
The quinazoline ring system, particularly the 2,4-diaminoquinazoline core, is a privileged scaffold in medicinal chemistry and drug discovery. This heterocyclic framework is a cornerstone of numerous biologically active compounds, demonstrating a vast spectrum of pharmacological activities. Its structural resemblance to endogenous purines allows it to function as a potent inhibitor of various enzymes, most notably dihydrofolate reductase (DHFR). This inhibitory action disrupts the folic acid metabolism essential for DNA synthesis, leading to its application in anticancer therapies.[1]
Prominent examples of drugs featuring this core include the antihypertensive agent Prazosin and the anticancer drug Trimetrexate, highlighting the scaffold's therapeutic versatility.[2] Furthermore, derivatives have been extensively investigated for their potential as antitumor[3][4], anti-HIV[5], and tubulin polymerization inhibitors[6], making efficient and scalable synthetic routes to this nucleus highly valuable for the drug development community.
This application note provides a detailed, field-proven protocol for the synthesis of 2,4-diaminoquinazoline from the readily available starting material, 2-aminobenzonitrile. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, discuss critical optimization parameters, and outline necessary safety precautions.
Chemical Principle and Reaction Mechanism
The most direct and common method for constructing the 2,4-diaminoquinazoline skeleton from 2-aminobenzonitrile is through a condensation and subsequent intramolecular cyclization reaction with a guanidine source, typically guanidine hydrochloride or guanidine carbonate.[5]
The reaction proceeds through a well-established mechanism:
-
Guanidine Free Base Formation: In the presence of a base (e.g., potassium hydroxide, sodium ethoxide), guanidine hydrochloride is deprotonated to its highly nucleophilic free base form.
-
Nucleophilic Addition: The primary amino group of 2-aminobenzonitrile performs a nucleophilic attack on the electrophilic carbon atom of the guanidine free base. This forms a linear N-(2-cyanophenyl)guanidine intermediate.
-
Intramolecular Cyclization (Annulation): The crucial ring-forming step involves the intramolecular nucleophilic attack of one of the terminal amino groups of the guanidine moiety onto the carbon atom of the nitrile group. This annulation process forms the six-membered pyrimidine ring fused to the benzene ring.
-
Tautomerization: The resulting iminoquinazoline intermediate rapidly tautomerizes to the more stable, aromatic 2,4-diaminoquinazoline product.
This sequence provides a robust and efficient pathway to the target molecule.
Caption: Reaction mechanism for the synthesis of 2,4-diaminoquinazoline.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of 2,4-diaminoquinazoline on a laboratory scale.
Title: One-Pot Synthesis of 2,4-Diaminoquinazoline via Cyclocondensation of 2-Aminobenzonitrile and Guanidine Hydrochloride.
Principle: This procedure involves the base-mediated condensation of 2-aminobenzonitrile with guanidine hydrochloride in an alcoholic solvent under reflux, leading to the formation of 2,4-diaminoquinazoline via an intramolecular cyclization.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Aminobenzonitrile | 118.14 | 1885-29-6 | Starting material. Can be a skin/eye irritant. |
| Guanidine Hydrochloride | 95.53 | 50-01-1 | Guanidine source. Corrosive and irritant. |
| Potassium Hydroxide (KOH) | 56.11 | 1310-58-3 | Base. Corrosive. Handle with care. |
| Ethanol (95% or Absolute) | 46.07 | 64-17-5 | Reaction solvent. Flammable. |
| Round-bottom flask (100 mL) | - | - | Ensure it is oven-dried before use. |
| Reflux condenser | - | - | For heating the reaction mixture. |
| Magnetic stirrer and stir bar | - | - | For homogenous mixing. |
| Heating mantle | - | - | Heat source. |
| Büchner funnel and flask | - | - | For vacuum filtration. |
| Filter paper | - | - | For product isolation. |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask equipped with a reflux condenser.
-
To the flask, add 2-aminobenzonitrile (5.0 g, 42.3 mmol).
-
Add guanidine hydrochloride (4.45 g, 46.5 mmol, 1.1 eq).
-
Add potassium hydroxide (2.62 g, 46.5 mmol, 1.1 eq).
-
Add 95% ethanol (40 mL) to the flask.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure all reagents are well-suspended.
-
Heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake sequentially with cold water (2 x 20 mL) to remove inorganic salts (KCl) and then with a small amount of cold ethanol (1 x 10 mL) to remove any unreacted starting material.
-
-
Purification and Characterization:
-
Dry the crude product in a vacuum oven at 60 °C to a constant weight.
-
For higher purity, the product can be recrystallized from hot ethanol or an ethanol/water mixture.
-
Characterize the final product using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Optimization and Critical Parameters
The success and yield of this synthesis are dependent on several key factors. Understanding these allows for effective troubleshooting and optimization.
| Parameter | Recommended | Rationale & Justification |
| Solvent | Ethanol, n-Butanol, DMF | Alcohols like ethanol and n-butanol are effective solvents for the reactants and allow for appropriate reflux temperatures. DMF can also be used but requires higher temperatures and more rigorous purification. |
| Base | KOH, NaOH, Sodium Ethoxide | A strong base is required to deprotonate guanidine hydrochloride to its active free base form.[7][8] Molar equivalence to guanidine hydrochloride is critical for driving the reaction to completion. |
| Temperature | Reflux (78-120 °C) | Thermal energy is necessary to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization step. The choice of solvent dictates the reflux temperature. |
| Stoichiometry | 1.0 - 1.2 eq. of Guanidine & Base | A slight excess of the guanidine source and base ensures that the limiting reagent (2-aminobenzonitrile) is fully consumed, maximizing the yield. |
| Reaction Time | 4 - 12 hours | Reaction time is dependent on the temperature and substrate. Monitoring by TLC is the most reliable way to determine the point of completion. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from initial setup to final product analysis.
Caption: A summary of the experimental workflow for the synthesis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood. Ethanol is flammable and its vapors are harmful.
-
Handling Reagents:
-
2-Aminobenzonitrile: Can be toxic if ingested or absorbed through the skin. Avoid direct contact.
-
Guanidine Hydrochloride: Corrosive. Causes skin and eye burns. Handle with care.
-
Potassium Hydroxide (KOH): Highly corrosive and caustic. Causes severe burns. Avoid creating dust. Prepare solutions carefully.
-
-
Heating: Use a heating mantle with a temperature controller. Do not heat flammable solvents with an open flame. Ensure the reflux system is properly set up to avoid pressure buildup.
References
-
Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. [Link]
-
Gangjee, A., Vidwans, A., Elzein, E., & Queener, S. F. (1999). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical pharmacology, 33(20), 3251-5. [Link]
-
Spasov, A. A., Taran, K. V., Anisimova, V. A., & Ozerov, A. A. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 27(20), 7064. [Link]
-
Abdelgawad, M. A., Omar, H. A., & Al-Gazzar, M. G. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. [Link]
-
Chen, S. F., Wan, J., Li, Z. R., & Chen, Y. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & medicinal chemistry letters, 20(15), 4432–4435. [Link]
-
Hernández-Vázquez, E., Hernández-Campos, A., Castillo-Bocanegra, R., & Varela-Ramírez, A. (2020). Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors. ChemMedChem, 15(19), 1845–1856. [Link]
Sources
- 1. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
Welcome to the Advanced Technical Support Center. This guide is designed for discovery chemists and process scientists working on the synthesis of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6). This specific quinazoline core is a critical API intermediate, prominently featured in the development of highly potent Dengue virus (DENV) inhibitors[1] and selective Phosphodiesterase Type 5 (PDE5) inhibitors[2].
Synthesizing this heavily functionalized 2,4-diaminoquinazoline presents unique chemoselectivity and conversion challenges. Below, we provide a self-validating experimental workflow, mechanistic insights, and a troubleshooting Q&A to help you maximize your isolated yields.
Validated Experimental Workflow
The synthesis is a two-step sequence starting from commercially available 2,6-difluorobenzonitrile.
Figure 1: Two-step synthesis workflow for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Mono-substitution of 2,6-difluorobenzonitrile to yield 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile.
-
Protocol:
-
Suspend Sodium Hydride (NaH, 60% dispersion, 1.05 eq) in anhydrous THF at 0 °C under an inert N2 atmosphere.
-
Add 2,2,2-trifluoroethanol (1.05 eq) dropwise. Stir for 30 minutes to pre-form the sodium alkoxide.
-
Introduce a solution of 2,6-difluorobenzonitrile (1.0 eq) in THF dropwise over 1 hour, strictly maintaining the internal temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Self-Validation Checkpoint: Do not quench the reaction blindly. Pull an aliquot and analyze via 19F NMR. The starting material exhibits a single symmetric fluorine signal. The successful formation of the intermediate is validated by the appearance of two distinct fluorine environments (one aromatic F, one aliphatic CF3 group)[3]. Quench with cold water only when the starting material signal is <2%.
Step 2: Pyrimidine Annulation (Cyclization)
-
Objective: Annulation of the intermediate with guanidine to form the quinazoline-2,4-diamine core.
-
Protocol:
-
Charge a pressure-rated reaction vessel with the intermediate from Step 1 (1.0 eq), Guanidine carbonate (1.5 eq), and anhydrous N,N-dimethylacetamide (DMAc).
-
Seal and heat the vigorously stirred suspension to 140 °C for 8–12 hours.
-
Cool to room temperature, dilute with ice water to precipitate the product, and filter. Recrystallize from aqueous ethanol.
-
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate ( m/z ~219) will transition to the product ( m/z 259 [M+H]+ ). Visually, the reaction will transition from a milky heterogeneous suspension to a darker, more homogeneous solution as the basic guanidine is consumed and the annulated product dissolves.
Mechanistic Troubleshooting & FAQs
Q1: I am observing significant formation of a bis-substituted by-product in Step 1. How can I improve mono-substitution selectivity?
Causality: The fluorine atoms in 2,6-difluorobenzonitrile are highly activated toward nucleophilic attack by the strongly electron-withdrawing ortho-nitrile group. If the trifluoroethoxide is locally in excess (due to rapid addition) or if the temperature rises above 5 °C during the addition phase, the second SNAr reaction outcompetes the first. Solution: Ensure the alkoxide is added to the fluorinated benzonitrile, or use a highly controlled syringe pump for the addition. Maintaining strict stoichiometry (maximum 1.05 eq of alkoxide) and continuous cooling during the exothermic addition are non-negotiable parameters for high regioselectivity.
Q2: The cyclization in Step 2 stalls at 60-70% conversion, even after 12 hours at 140 °C. What is the mechanistic failure here?
Causality: The cyclization reaction proceeds via the reversible addition of the free guanidine base to the cyano group, forming a guanidino-imine intermediate, followed by an irreversible intramolecular nucleophilic displacement of the fluoride ion[3]. Guanidine carbonate (CAS 124-46-9) has poor solubility in organic solvents and can partially decompose into melamine oligomers at high temperatures (>130 °C), thereby reducing the effective concentration of the active free base[4]. Solution: If the reaction stalls, the rate-limiting step is the liberation of the free guanidine base. Add a catalytic amount of a non-nucleophilic organic base (e.g., DIPEA, 0.5 eq) to help liberate the free guanidine from its carbonate salt without requiring excessive thermal degradation.
Figure 2: Logical mechanistic sequence for the pyrimidine annulation step.
Q3: Why is N,N-dimethylacetamide (DMAc) preferred over DMF for the cyclization step?
Causality: The pyrimidine annulation requires elevated temperatures (130–140 °C) to overcome the activation energy required to break the strong C−F bond during the ring closure[3]. While DMF boils near 153 °C, it begins to thermally decompose into dimethylamine and carbon monoxide at these temperatures. Dimethylamine acts as a competing nucleophile, leading to a 5-(dimethylamino)quinazoline impurity. DMAc (b.p. 165 °C) provides superior thermal stability and prevents this side reaction.
Q4: How do I remove the inorganic ash and melamine impurities generated during the high-temperature cyclization?
Causality: High-temperature melting of guanidine carbonate generates melamine dimers/trimers and leaves residual sodium/chloride ions trapped in the crude matrix[4]. Solution: Do not rely solely on column chromatography. The most effective purification is an acidic-basic aqueous workup. Dissolve the crude mixture in 1M HCl (the quinazoline-2,4-diamine will form a soluble hydrochloride salt, while many oligomeric impurities will not). Filter the insolubles, then slowly adjust the filtrate pH to 9-10 using NaOH to precipitate the highly pure free-base API intermediate.
Quantitative Data: Step 2 Optimization Summary
To prevent unnecessary expenditure of the expensive fluorinated intermediate, refer to the following optimization matrix for the annulation step.
| Solvent System | Temperature (°C) | Base Additive | Time (h) | Isolated Yield (%) | Purity (HPLC %) |
| DMF | 100 | None | 24 | 25 | 82 (Dimethylamine adduct observed) |
| DMAc | 140 | None | 12 | 68 | 92 |
| DMAc | 140 | DIPEA (1.0 eq) | 8 | 87 | >98 |
| NMP | 150 | None | 8 | 72 | 88 (Thermal degradation observed) |
Table 1: Impact of solvent and base additives on the yield and purity of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine.
References
-
Chao, B., Tong, X.-K., Tang, W., et al. (2012). Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors. Journal of Medicinal Chemistry, 55(7), 3135-3143.
-
Chatturong, U., et al. (2023). Design, Synthesis and Evaluation of N,N-diaminoquinazoline Based Inhibitors of Phosphodiesterase Type 5. European Journal of Pharmacology.
-
Science of Synthesis. Product Class 13: Quinazolines. Thieme Chemistry.
-
LookChem Chemical Database. Guanidine carbonate (CAS 593-85-1 / 124-46-9) Properties and Uses.
Sources
Technical Support Center: Overcoming Solubility Issues of 2,4-Diaminoquinazoline Compounds
Welcome to the Technical Support Center. 2,4-diaminoquinazoline derivatives are highly valued in drug development—often serving as potent kinase or dihydrofolate reductase (DHFR) inhibitors. However, the rigid, planar aromatic architecture and lipophilic functional groups required for target affinity inherently result in high crystal lattice energy and poor aqueous solubility[1].
This guide is designed for researchers and formulation scientists to troubleshoot precipitation issues, understand the physical chemistry of these molecules, and implement self-validating formulation protocols.
Physicochemical Profiling & Causality
Before attempting to formulate a 2,4-diaminoquinazoline, you must understand its baseline physical chemistry. While a standard quinazoline core has a pKa of approximately 3.51, the addition of electron-donating amino groups at positions 2 and 4 significantly alters its ionization profile[2].
Causality: The high lipophilicity (LogP) drives hydrophobic aggregation in aqueous media, while the planar structure promotes strong π−π stacking, creating a stable crystalline state that resists dissolution[1]. Because the molecule is ionizable near physiological pH, minor shifts in buffer pH can drastically alter solubility[2].
Quantitative Physicochemical Data Summary
| Property | Typical Range | Experimental Implication |
| Aqueous Solubility | 0.0009 – 0.0126 mg/mL | Highly insoluble in water; requires aggressive formulation enhancement (e.g., complexation or solid dispersions) for in vivo dosing. |
| pKa (Positions 2 & 4) | 6.5 – 7.1 | Ionizable at physiological pH. Solubility is highly pH-dependent; the compound is primarily unprotonated and insoluble at pH 7.4[2]. |
| Salt Form Solubility | > 1.1 – 2.0 mg/mL | Besylate and napsylate salts significantly disrupt the crystal lattice, increasing solubility by orders of magnitude compared to the free base[3]. |
Troubleshooting Guide: In Vitro Assay Precipitation
The Problem: Your compound precipitates immediately when diluted from a DMSO stock solution into an aqueous cell-culture or biochemical assay buffer.
The Causality: DMSO is an excellent hydrogen-bond acceptor. When a highly concentrated DMSO stock is introduced to water, the water molecules rapidly outcompete the drug for hydrogen bonding with DMSO. The hydrophobic 2,4-diaminoquinazoline molecules are suddenly exposed to an aqueous environment, leading to rapid aggregation and precipitation[1].
Decision tree for troubleshooting 2,4-diaminoquinazoline precipitation in in vitro assays.
Formulation Strategies for In Vivo Studies
When moving to animal models, raw suspensions of 2,4-diaminoquinazolines often yield erratic oral bioavailability. Implement the following self-validating protocols to enhance exposure.
Protocol A: Cyclodextrin Complexation (Kneading Method)
Causality: 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity and a hydrophilic exterior. The mechanical shear of the kneading process forces the planar quinazoline ring into the CD cavity, masking its hydrophobicity and forming a water-soluble inclusion complex[1].
Step-by-Step Methodology:
-
Molar Ratio: Weigh the 2,4-diaminoquinazoline compound and HP- β -CD in a 1:1 molar ratio.
-
Wetting: Place the HP- β -CD in a mortar and add a minimal volume of a 50:50 (v/v) water/ethanol mixture to form a smooth, viscous paste.
-
Incorporation: Gradually add the drug powder to the paste.
-
Kneading: Triturate the mixture continuously for 45–60 minutes. The mechanical energy is critical to drive the complexation.
-
Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours.
-
Sieving: Pulverize the dried complex and pass it through a 60-mesh sieve.
-
Self-Validation System: Perform a Phase Solubility Study (Higuchi-Connors method). Plot the concentration of dissolved drug against increasing concentrations of HP- β -CD. A linear AL -type profile confirms true 1:1 inclusion complexation rather than a mere physical mixture.
Protocol B: Solid Dispersions via Solvent Evaporation
Causality: Dispersing the drug in a hydrophilic polymer matrix (e.g., Poloxamer 407 or PVP K30) converts the drug from a highly stable crystalline state into an amorphous state[4]. This eliminates the high crystal lattice energy barrier to dissolution, while the polymer improves wettability[5].
Step-by-step workflow for the preparation of solid dispersions via solvent evaporation.
Step-by-Step Methodology:
-
Carrier Selection: Choose a hydrophilic carrier such as Poloxamer 407 or PVP K30[4].
-
Dissolution: Dissolve the 2,4-diaminoquinazoline and the carrier (typically a 1:5 weight ratio) in a common volatile solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v)[4].
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film forms on the flask wall[4].
-
Vacuum Drying: Place the flask in a vacuum desiccator overnight to remove all residual solvent traces.
-
Recovery: Scrape the solid dispersion, pulverize, and store in a desiccated environment.
-
Self-Validation System: Analyze the final powder using Powder X-Ray Diffraction (PXRD). The complete disappearance of the sharp crystalline diffraction peaks characteristic of the raw drug confirms successful conversion to the amorphous state[5].
Frequently Asked Questions (FAQs)
Q: My 2,4-diaminoquinazoline compound is still precipitating even with 10% DMSO in my animal dosing vehicle. What should I do? A: High DMSO concentrations can paradoxically lead to precipitation upon injection due to rapid solvent diffusion away from the injection site. Switch to a multi-component vehicle. A proven starting point for quinazoline derivatives is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[4].
Q: How does pH adjustment specifically affect the solubility of these compounds? A: Because the amino groups at positions 2 and 4 have pKa values around 6.5–7.1[2], the compound is primarily unprotonated and highly insoluble at a physiological pH of 7.4. Lowering the microenvironmental pH (e.g., formulating in a buffer at pH 5.0) protonates the nitrogens, significantly increasing aqueous solubility[3].
Q: Are there specific salt forms that work best for 2,4-diaminoquinazolines? A: Yes. If you are pursuing salt formation to improve dissolution, besylate (benzenesulfonate) and napsylate (2-naphthalenesulfonate) salts have been shown to achieve solubilities >1.1 mg/mL and >2.0 mg/mL , respectively, vastly outperforming the free base[3].
References[7] Technical Support Center: Enhancing Oral Bioavailability of Quinazoline-Based Compounds - Benchchem. URL[5] Overcoming solubility issues of 4-(Methylthio)quinazoline - Benchchem. URL[1] Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors - Benchchem. URL[6] Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. URL[2] Preliminary Structure–Activity Relationship Study of the MMV Pathogen Box Compound MMV675968 (2,4-Diaminoquinazoline) Unveils Novel Inhibitors of Trypanosoma brucei brucei - MDPI. URL[3] In silico Evaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents - ABAP. URL[4] WO2009126639A1 - Crystalline salt forms of antifolate compounds and methods of manufacturing thereof - Google Patents. URL
Sources
Technical Support Center: Troubleshooting Quinazoline-Based Inhibitors
Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals navigate the complex off-target landscapes of quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib, afatinib). Because the quinazoline core mimics the adenine ring of ATP, these molecules frequently engage unintended kinases within the highly conserved human kinome, leading to unexpected phenotypic toxicity or confounding experimental data[1].
This guide provides mechanistic explanations, self-validating troubleshooting workflows, and robust chemical proteomics protocols to ensure the scientific integrity of your drug profiling pipelines.
Diagnostic Workflow for Off-Target Effects
When unexpected cellular phenotypes arise, it is critical to systematically differentiate true off-target engagement from downstream feedback loop activation. The workflow below outlines a self-validating diagnostic path.
Caption: Diagnostic workflow for identifying and validating quinazoline off-target effects.
Frequently Asked Questions & Troubleshooting Guides
Q1: My quinazoline inhibitor shows high selectivity in biochemical assays (e.g., KINOMEscan) but causes unexpected cytotoxicity in wild-type cells. What is causing this discrepancy, and how do I troubleshoot it?
-
Causality: Biochemical assays often utilize recombinant kinase domains and are run at the Michaelis constant ( Km ) for ATP (typically ~10 µM) to maximize assay sensitivity. However, inside a living cell, physiological ATP concentrations range from 1 to 5 mM[2]. Because quinazolines are ATP-competitive, this massive intracellular ATP concentration easily outcompetes the inhibitor at the primary target, forcing the free drug to bind lower-affinity off-targets (like GAK or STK10) that may have different local ATP dependencies or structural conformations[3][4].
-
Self-Validating Troubleshooting: Shift from biochemical panels to an in-cell target engagement assay, such as the Cellular Thermal Shift Assay (CETSA).
-
Validation Loop: If you suspect a specific off-target kinase is causing the cytotoxicity, use CRISPR-Cas9 to knock out that off-target in your wild-type cells. Treat the knockout line with your quinazoline inhibitor. If the cytotoxicity disappears, you have definitively validated the off-target causality.
-
Q2: We are developing a covalent quinazoline derivative (e.g., an afatinib analog) to target mutant EGFR, but we are seeing high background reactivity and poor cellular correlation. How can we optimize this?
-
Causality: Covalent quinazolines utilize an electrophilic warhead (commonly an acrylamide) to form an irreversible bond with a specific cysteine residue (e.g., Cys797 in EGFR)[1]. If the warhead is too electronically "soft" or highly reactive, it will indiscriminately undergo Michael addition with off-target cysteines across the proteome, or it will be rapidly scavenged by intracellular glutathione (GSH)[5]. This GSH scavenging drastically lowers the effective intracellular concentration of the drug, leading to poor cellular efficacy despite high biochemical potency.
-
Self-Validating Troubleshooting: Perform a GSH-reactivity assay. Incubate your compound with physiological concentrations of GSH (5 mM) and monitor adduct formation over time via LC-MS.
-
Validation Loop: Modulate the electron density of the acrylamide β -carbon by adding steric bulk or electron-withdrawing groups[5]. Compare the half-life of the optimized compound in the GSH assay against its cellular IC50. A successful optimization will show decreased GSH adduct formation and restored cellular potency.
-
Q3: How do I differentiate between true off-target kinase inhibition and downstream feedback loop activation in my cellular assays?
-
Causality: Biological signaling networks are highly robust. Inhibiting a primary node (like EGFR) often relieves negative feedback mechanisms, paradoxically activating parallel survival pathways (e.g., PI3K/AKT or MAPK cascades)[4]. Researchers frequently misinterpret this compensatory pathway activation as an "off-target" effect of the drug.
-
Self-Validating Troubleshooting: Utilize global quantitative phosphoproteomics[2][6].
-
Validation Loop: Run a parallel experiment: (A) Cells treated with the quinazoline inhibitor, and (B) Cells where the primary target is silenced via siRNA. Compare the phosphoproteomes. Phosphorylation changes present in (A) but absent in (B) represent the true off-target footprint of the small molecule, isolating the drug's chemical promiscuity from the cell's biological adaptation.
-
Quantitative Data: Off-Target Profiling of Common Quinazolines
To contextualize the promiscuity of the quinazoline core, the table below summarizes the biochemical IC50 values of standard quinazoline inhibitors against their primary targets versus their most common off-targets.
| Quinazoline Inhibitor | Primary Target | Primary IC50 (nM) | Notable Off-Target | Off-Target IC50 (nM) |
| Gefitinib | EGFR | ~1.5 | GAK (Cyclin G-associated kinase) | ~13.0 |
| Erlotinib | EGFR | ~2.0 | STK10 (Serine/threonine kinase 10) | ~20.0 |
| Lapatinib | EGFR / HER2 | ~10.0 | STK10 | ~18.0 |
| Afatinib | EGFR (Mutant) | ~0.5 | HER2 / BLK | ~14.0 / ~21.0 |
Data synthesized from standardized kinome profiling datasets[3][7].
Step-by-Step Methodology: Kinobeads/MS Chemical Proteomics
To accurately profile target engagement in a native cellular context, we recommend the Kinobeads/MS protocol. This chemical proteomics approach captures the kinome in its native state, accounting for protein-protein interactions and endogenous ATP competition[2][7].
Self-Validation Mechanism: This protocol utilizes a competitive binding format. By comparing the bead-bound fraction of a vehicle-treated lysate against a lysate pre-incubated with the free quinazoline inhibitor, only proteins that are specifically displaced by the drug are quantified as true targets. This internally controls for non-specific matrix binding (false positives).
Step 1: Native Cell Lysis
-
Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate via ultracentrifugation (100,000 x g for 30 min) to remove insoluble debris.
Step 2: Free Inhibitor Competition (The Validation Step)
-
Divide the clarified lysate into two aliquots: Control (Vehicle) and Treated.
-
Spike the Treated aliquot with your free quinazoline inhibitor at varying concentrations (e.g., 10 nM, 100 nM, 1 µM). Spike the Control with an equivalent volume of DMSO.
-
Incubate at 4°C for 45 minutes to allow the free drug to reach binding equilibrium with its native targets.
Step 3: Kinobead Incubation
-
Add multiplexed kinase inhibitor beads (Kinobeads—sepharose beads covalently linked to broad-spectrum kinase inhibitors) to both lysates[4].
-
Incubate for 1 hour at 4°C on a rotary shaker. Mechanism: The beads will capture all available kinases. Kinases already bound by your free quinazoline inhibitor in Step 2 will be sterically blocked from binding the beads.
Step 4: Affinity Purification & Digestion
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
-
Perform on-bead tryptic digestion (or elute proteins using SDS followed by in-gel digestion).
Step 5: Quantitative LC-MS/MS Analysis
-
Label the resulting peptides using isobaric tags (e.g., TMT) for quantitative comparison.
-
Analyze via high-resolution LC-MS/MS.
-
Data Interpretation: Calculate the depletion ratio. A kinase that shows a 90% reduction in MS intensity in the Treated sample compared to the Control sample is a highly confident on/off-target of your quinazoline inhibitor.
Mechanistic Pathway: Covalent Binding & Off-Target Reactivity
The diagram below illustrates the divergent pathways of a covalent quinazoline inhibitor, highlighting how the electrophilic warhead dictates both on-target efficacy and off-target toxicity.
Caption: Mechanistic pathways of covalent quinazoline binding and off-target reactivity.
References
-
[1] Title: Kinase-targeted cancer therapies: progress, challenges and future directions - PMC | Source: nih.gov | URL:
-
[3] Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC | Source: nih.gov | URL:
-
[2] Title: Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms - ACS Publications | Source: acs.org | URL:
-
[5] Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI | Source: mdpi.com | URL:
-
[6] Title: Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics - AACR Journals | Source: aacrjournals.org | URL:
-
[4] Title: Pharmacological approaches to understanding protein kinase signaling networks - Frontiers | Source: frontiersin.org | URL:
-
[7] Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | Source: ukm.my | URL:
Sources
- 1. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Optimization of reaction conditions for quinazoline synthesis
Welcome to the Technical Support Center for quinazoline and quinazolinone synthesis. The quinazoline scaffold is a privileged structure in drug discovery, but its synthesis is frequently bottlenecked by high activation energies, poor regioselectivity, and challenging scale-ups.
This guide moves beyond basic recipes. Here, we dissect the causality behind reaction failures and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scalable.
Global Optimization Matrix
The following workflow illustrates the strategic decision-making process for selecting and optimizing a quinazoline synthetic route based on your starting materials and desired efficiency.
Caption: Optimization Matrix for Quinazoline Synthesis Workflows.
Module 1: The Niementowski Reaction (Microwave-Assisted)
The classic Niementowski synthesis involves the cyclocondensation of anthranilic acids with amides. Traditionally, this requires tedious heating (130–150 °C) for several hours, often resulting in degradation and low yields.
Standardized Protocol: Microwave-Assisted Cyclocondensation
This protocol utilizes Microwave Irradiation (MWI) to provide direct dielectric heating, drastically reducing reaction times 1.
-
Preparation: In a 10 mL microwave-safe quartz vessel, combine anthranilic acid (1.0 mmol) and formamide (1.5 mmol).
-
Solid Support Addition: Add montmorillonite K-10 (0.5 g) as an acidic solid support to facilitate solvent-free conditions.
-
Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate at 150 °C (approx. 300 W) for 20 minutes.
-
Validation Checkpoint: Monitor the internal temperature via a fiber-optic probe. Non-homogenous heating profiles indicate poor mixing of the solid support.
-
-
Work-up: Cool to room temperature. Extract the product with hot ethanol (3 × 10 mL) and filter to remove the solid support.
-
Isolation: Concentrate the filtrate under reduced pressure and recrystallize from ethanol.
-
Validation Checkpoint: LC-MS must confirm a mass shift corresponding to the loss of H₂O, validating successful ring closure rather than intermediate amide formation.
-
Troubleshooting FAQ
Q: Why am I getting incomplete cyclization and high levels of intermediate amides? A: Causality: The condensation of anthranilic acid with formamide is thermodynamically demanding. The intermediate o-amidine requires high activation energy for the final dehydration and ring closure. Conventional thermal heating relies on convection, causing localized temperature gradients that fail to push the reaction to completion. Solution: Transition to a monomode microwave reactor. MWI couples directly with the polar reactants, providing volumetric heating that rapidly overcomes the activation energy barrier, reducing reaction times from 6 hours to 20 minutes while suppressing epimerization 2.
Module 2: Transition-Metal Catalyzed C-N Coupling
For highly substituted quinazolines, transition-metal-catalyzed C-N coupling (Ullmann or Buchwald-Hartwig type) of 2-halobenzoic acids with guanidines is preferred.
Caption: Mechanistic pathway of Cu-catalyzed quinazolinone synthesis.
Quantitative Data: Base and Halogen Optimization
The choice of leaving group and base dictates the success of the oxidative addition and deprotonation steps. The table below summarizes the optimization of a Cu-catalyzed synthesis for an RSV drug candidate 3.
| Entry | Leaving Group (X) | Base | Time (h) | Temp (°C) | CuI (equiv) | Yield (%) |
| 1 | Iodine (I) | Cs₂CO₃ | 6 | 80 | 0.2 | 70.3 |
| 2 | Fluorine (F) | Cs₂CO₃ | 6 | 80 | 0.2 | Trace |
| 3 | Chlorine (Cl) | Cs₂CO₃ | 6 | 80 | 0.2 | Trace |
| 4 | Bromine (Br) | Cs₂CO₃ | 6 | 80 | 0.2 | 81.2 |
| 5 | Bromine (Br) | Na₂CO₃ | 6 | 80 | 0.2 | 84.5 |
| 6 | Bromine (Br) | NaOH | 6 | 80 | 0.2 | 93.1 |
| 7 | Bromine (Br) | K₂CO₃ | 6 | 80 | 0.2 | 96.8 |
Standardized Protocol: Cu-Catalyzed Quinazolinone Synthesis
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Reagent Assembly: To an oven-dried Schlenk tube, add 2-bromobenzoic acid (1.0 mmol), guanidine hydrochloride (1.2 mmol), CuI (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Atmosphere Control: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Inject anhydrous DMSO (5 mL) via syringe.
-
Reaction: Seal the tube and heat at 80 °C with vigorous stirring for 6 hours.
-
Validation Checkpoint: The solution should transition from a pale suspension to a deep-colored homogeneous mixture as the active Cu-complex forms.
-
-
Quenching & Isolation: Cool to room temperature. Add 5 volumes of distilled water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Validation Checkpoint: If precipitation fails, the reaction likely stalled. Check TLC against the 2-bromobenzoic acid standard; presence of starting material indicates catalyst poisoning or wet solvent.
-
Troubleshooting FAQ
Q: My Ullmann-type coupling yields are stalling below 50%, with significant homocoupling of the aryl halide or phenol formation. A: Causality: Copper-catalyzed C-N couplings are highly sensitive to the basicity of the environment. Weak bases fail to deprotonate the amine sufficiently, stalling the catalytic cycle. Conversely, overly harsh conditions or hydroxide-containing bases (if moisture is present) promote nucleophilic attack by OH⁻, leading to phenol side-products 4. Solution: Ensure strictly anhydrous conditions and switch your base to K₂CO₃. As demonstrated in the optimization data above, K₂CO₃ provides the precise pKa required to efficiently deprotonate the guanidine intermediate without degrading the substrate, driving the equilibrium toward reductive elimination and yielding up to 96.8% 3.
Module 3: Multicomponent & Photocatalytic Approaches
Green chemistry initiatives have driven the adoption of one-pot, multicomponent reactions (e.g., Biginelli-type condensations of aldehydes, urea, and dimedone) to synthesize quinazolines with near-zero E-factors.
Troubleshooting FAQ
Q: When scaling up my multicomponent quinazoline synthesis, my yields drop significantly compared to the 1 mmol scale. A: Causality: In multicomponent reactions, the rate-limiting step is the initial aldol condensation leading to a carbenium ion intermediate. In batch scale-up, poor mixing and uneven energy distribution lead to the trapping of this intermediate before urea can nucleophilically attack. Solution: If utilizing modern visible-light photocatalysis (e.g., Curcumin-sensitized TiO₂), the drop in yield is due to poor photon penetration depth in larger volumes. You must optimize the reactor geometry (use a flow reactor or narrow-path batch reactor), maintain a consistent light intensity of 100 mW/cm², and strictly control catalyst loading to 1 mg/mL to prevent light scattering and ensure uniform activation 5.
References
- Source: nih.
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV)
- Source: benchchem.
- Source: mdpi.
- Source: tandfonline.
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
How to reduce cytotoxicity of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in normal cells
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (referred to herein as QTD-5TFE ). Our goal is to provide expert insights and actionable troubleshooting strategies to address the common challenge of cytotoxicity in normal cells, thereby enhancing the therapeutic window of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action and the cause of cytotoxicity for QTD-5TFE?
A1: The quinazoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its interaction with ATP-binding pockets of various kinases.[1][2] Many approved anti-cancer drugs, such as gefitinib and erlotinib, are quinazoline derivatives that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] The 2,4-diamine substitution pattern is also common in kinase inhibitors.[3][4]
Therefore, the primary hypothesis is that QTD-5TFE acts as a kinase inhibitor . Cytotoxicity in cancer cells is the desired on-target effect. However, cytotoxicity in normal cells likely arises from two main sources:
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On-Target, Off-Tissue Toxicity: The target kinase (e.g., EGFR) is also expressed in normal tissues (like skin and gastrointestinal tract), leading to toxicity when the drug is systemically administered.[5]
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Off-Target Toxicity: The compound may inhibit other kinases or cellular proteins essential for the survival of normal cells, leading to unintended side effects.[6] Off-target effects are a major cause of clinical trial failure.[6]
Q2: How does the 5-(2,2,2-Trifluoroethoxy) substitution potentially influence the compound's cytotoxicity?
A2: The trifluoroethoxy group is a strategic addition in medicinal chemistry intended to modulate a compound's properties.[7][8][9] Its primary effects are:
-
Increased Lipophilicity: The fluorine atoms increase the molecule's fat-solubility, which can enhance its ability to cross cell membranes.[7][10] This can lead to higher intracellular concentrations in both cancer and normal cells.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic breakdown by enzymes like cytochrome P450.[7][10] This can increase the drug's half-life, leading to prolonged systemic exposure and a higher potential for toxicity in normal tissues.
While this modification can improve efficacy, it can also narrow the therapeutic window if not carefully managed. Some studies on related compounds have shown that trifluoromethyl groups can be beneficial for cytotoxic activity against cancer cells.[11]
Q3: What are the primary strategic approaches to reduce the cytotoxicity of QTD-5TFE in normal cells?
A3: There are three main pillars for mitigating off-target cytotoxicity while preserving anti-cancer efficacy:
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Reduce Systemic Exposure of the Active Drug: This involves preventing the active compound from circulating freely and affecting healthy tissues. The premier strategy here is the prodrug approach , where an inactive precursor is administered and converted to the active drug only at the tumor site.[12][13][14]
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Enhance Tumor-Specific Delivery: This focuses on physically directing the drug to the cancer cells. Targeted drug delivery systems , such as antibody-drug conjugates or ligand-targeted nanoparticles, are key technologies in this area.[2][15]
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Selectively Protect Normal Cells: This involves the co-administration of a second agent that specifically shields normal cells from the cytotoxic effects of the primary drug, a concept known as "cyclotherapy".[16][17][18]
Troubleshooting Guide: High Cytotoxicity in Normal Cells
You've run an MTT or CellTiter-Glo® assay and found that the IC50 of QTD-5TFE in a normal cell line (e.g., primary hepatocytes, WRL-68) is uncomfortably close to its IC50 in your target cancer cell line (e.g., A549, MCF-7).[19][20] This indicates a narrow therapeutic window. Here’s how to troubleshoot and solve this critical issue.
Problem 1: Cytotoxicity Mechanism is Unclear (On-Target vs. Off-Target)
Before designing a mitigation strategy, you must first validate that QTD-5TFE is killing cells via its intended mechanism.
Hypothesis: The observed cytotoxicity is due to the inhibition of the intended primary target (on-target) versus an unknown protein (off-target).
Workflow: Target Engagement & Specificity Validation
This workflow aims to confirm that the drug binds its intended target in a cellular context and to identify potential off-target interactions.
Caption: Workflow for distinguishing on- and off-target effects.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA directly assesses target engagement in intact cells by measuring the change in thermal stability of a protein when it binds to a ligand (your drug).[19]
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Cell Culture: Grow your target cancer cell line to ~80% confluency.
-
Treatment: Treat cells with QTD-5TFE at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for 2-4 hours.
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Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Analysis: Analyze the supernatant for the presence of your target protein using Western Blot or ELISA.
-
Interpretation: A successful drug-target interaction will stabilize the protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This will appear as a rightward shift in the melting curve.
Problem 2: Confirmed On-Target Action, but Poor Selectivity
Your CETSA results confirm QTD-5TFE binds its target, but it still kills normal cells. This suggests the target is vital in both cell types. The solution is to deliver the drug's cytotoxic effect selectively.
Strategy A: The Prodrug Approach
Design a chemically modified, inactive version of QTD-5TFE that is activated only in the tumor microenvironment.[12][21]
Hypothesis: An enzyme overexpressed in tumors (e.g., certain matrix metalloproteinases or phosphatases) can cleave a "promoiey" from a prodrug version of QTD-5TFE, releasing the active drug locally.
Workflow: Enzyme-Activated Prodrug Strategy
Caption: Logic of an enzyme-activated prodrug for selective cytotoxicity.
Example Design:
-
Identify a Linker-Enzyme Pair: Research enzymes that are overexpressed in your target cancer type. For example, many tumors overexpress certain phosphatases.
-
Synthesize the Prodrug: Modify one of the amine groups on QTD-5TFE with a phosphate group via a self-immolative linker.[22] This phosphorylated compound should be inactive and more water-soluble, reducing non-specific membrane crossing.[22]
-
Validation:
-
Confirm the prodrug's reduced activity in vitro compared to QTD-5TFE.
-
Treat cancer cells and normal cells with the prodrug. Selective cytotoxicity should be observed only in the cancer cells that express the target phosphatase.
-
Incubate the prodrug with the purified enzyme in vitro and confirm the release of active QTD-5TFE via LC-MS.
-
Strategy B: Co-administration of a Cytoprotective Agent (Cyclotherapy)
Exploit differences in cell cycle control between normal and cancer cells. Most cancer cells have a defective G1 checkpoint (often due to p53 mutations).[17]
Hypothesis: A drug that induces G1 arrest (like a CDK4/6 inhibitor) will pause normal cells in a non-proliferative state, making them resistant to a cytotoxic agent that targets cycling cells. Cancer cells, unable to arrest, will continue to cycle and be killed.[16][18]
Workflow: Cyclotherapy for Selective Protection
Caption: Cyclotherapy workflow to protect normal cells.
Experimental Protocol:
-
Cell Seeding: Plate both your cancer cell line and a normal control cell line (e.g., human fibroblasts).
-
Pre-treatment: Treat both cell lines with an optimized, cytostatic concentration of a CDK4/6 inhibitor for 24 hours.
-
Co-treatment: Add QTD-5TFE (at its IC50 concentration) to the media, keeping the CDK4/6 inhibitor present.
-
Analysis: After 48-72 hours, measure cell viability. You should observe a significant increase in the survival of the normal cells compared to cells treated with QTD-5TFE alone, with minimal change in the cancer cell viability.
Strategy Comparison Table
| Strategy | Pros | Cons | Best For... |
| Prodrug Approach | High potential for selectivity; can improve solubility and pharmacokinetics.[12][13] | Requires significant medicinal chemistry effort; success depends on a reliable activation mechanism.[21] | Compounds with a clear, tumor-specific enzyme target. |
| Targeted Nanoparticle | Can carry high drug payloads; targeting moiety enhances specificity; can protect drug from degradation.[15] | Complex manufacturing and characterization; potential for immunogenicity; slower tissue penetration. | Poorly soluble compounds or when a well-defined surface receptor (e.g., Folate Receptor) is overexpressed on the tumor.[21] |
| Cyclotherapy | Utilizes existing approved drugs (e.g., CDK4/6 inhibitors); less chemistry required.[16][17] | Efficacy depends on the cell cycle status of both tumor and normal tissues; potential for complex drug-drug interactions. | Cytotoxic agents that primarily target proliferating cells; tumors with known cell cycle checkpoint defects (e.g., p53 mutations).[18] |
References
-
SCIRP. (n.d.). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Retrieved from [Link]
- Wankhede, et al. (2025). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Journal of Advanced Scientific Research, 16(06).
- Blagosklonny, M.V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 23-36.
-
(2025). The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. Retrieved from [Link]
-
(n.d.). Highly Efficient Prodrugs: Design and Therapeutic Applications. Retrieved from [Link]
- Alqahtani, S., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42.
- BenchChem. (2025). Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors.
-
Biomaterials Science. (n.d.). Reduction-sensitive polymeric carrier for the targeted delivery of a quinazoline derivative for enhanced generation of reactive oxygen species against cancer. Retrieved from [Link]
- Blagosklonny, M.V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget.
- van Leeuwen, I.M., et al. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. Cell Cycle, 11(12), 2227–2228.
-
(2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. Retrieved from [Link]
-
(n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Retrieved from [Link]
-
(2026). The Trifluoroethoxy Group: Enhancing Drug Properties. Retrieved from [Link]
- Zayed, M.F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59265.
- Gao, C., et al. (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 5(3), 155–164.
- Bartolomé, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
- Zayed, M.F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
-
(2026). Synthesis of series of novel 2,4‐diaminoquinazoline derivatives and evaluation of their anticancer activity. Retrieved from [Link]
- Drug Target Review. (2021). Method to make cell cultures act more like normal cells discovered.
- (2025).
-
(2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Retrieved from [Link]
- (2025).
-
(n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Retrieved from [Link]
- (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!
-
(2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]
-
(2025). Off-target toxicity in antibody-drug conjugates. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). New[12][13][21]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Bioorganic Chemistry, 131, 106306.
- Al-Suwaidan, I.A., et al. (2020). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. RSC Advances, 10(63), 38481–38493.
- CCOHS. (2026). Cytotoxic Drugs - Control Measures.
- MDPI. (2023).
- (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Semantic Scholar. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents.
- PubMed. (2021). Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. raco.cat [raco.cat]
- 3. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. nbinno.com [nbinno.com]
- 11. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies | PLOS One [journals.plos.org]
- 12. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 15. Reduction-sensitive polymeric carrier for the targeted delivery of a quinazoline derivative for enhanced generation of reactive oxygen species against cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 16. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells | Oncotarget [oncotarget.com]
- 18. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Technical Support Center: Purification of Fluorinated Quinazoline Derivatives
Welcome to the Technical Support Center for the purification of fluorinated quinazoline derivatives. Fluorinated quinazolines are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., EGFR inhibitors like gefitinib and afatinib analogs). However, the introduction of fluorine atoms drastically alters the physicochemical landscape of the quinazoline core, leading to notoriously difficult purification bottlenecks.
This guide is designed for researchers and process chemists, providing field-proven, mechanistically grounded solutions to overcome chromatographic challenges.
Section 1: Troubleshooting Chromatography FAQs
Q1: Why do my fluorinated quinazolines exhibit severe peak tailing on standard C18 columns, and how can I correct this?
A: Peak tailing for quinazoline derivatives is primarily driven by secondary interactions. The basic nitrogen atoms within the quinazoline core (specifically at positions 1 and 3) strongly interact with residual acidic silanol groups on the silica backbone of the stationary phase [1]. Fluorination often exacerbates this by withdrawing electron density, which can alter the pKa of the heterocyclic core and cause unpredictable ionization states in standard aqueous buffers.
-
Causality: When a molecule undergoes both hydrophobic retention (via the C18 chain) and ionic retention (via silanols), it elutes at different rates, smearing the peak tail.
-
Solution: To disrupt these ionic interactions, you must either mask the silanols or alter the ionization state of the analyte.
-
Method A (Mobile Phase Modifier): Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA competitively binds to the acidic silanols, allowing the basic quinazoline to elute symmetrically.
-
Method B (pH Adjustment): Use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate buffer, pH 9.0) to deprotonate the quinazoline nitrogens, rendering the molecule neutral. (Note: Ensure you are using a base-resistant, hybrid-silica column).
-
Q2: I am unable to resolve my target fluorinated quinazoline from its des-fluoro byproduct. Standard gradients are failing. What is the mechanism behind this, and what is the solution?
A: Standard C18 columns rely entirely on hydrophobic (dispersive) interactions. The van der Waals radius of a fluorine atom (1.47 Å) is remarkably close to that of a hydrogen atom (1.20 Å) [3]. Consequently, the difference in hydrophobicity between a mono-fluorinated quinazoline and its des-fluoro analog is often too small to achieve baseline resolution on alkyl phases.
-
Causality: Alkyl chains cannot differentiate the subtle electronic differences introduced by a single fluorine atom.
-
Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and fluorophilic interactions. The highly polarized C-F bonds on the PFP ring induce strong dipole interactions with the fluorinated analyte, resulting in a significantly higher separation factor ( α ) compared to C18 columns [2].
Q3: When scaling up, how can I efficiently remove highly fluorinated starting materials without using preparative HPLC?
A: Utilize Fluorous Solid-Phase Extraction (F-SPE).
-
Causality: Fluorous chromatography separates molecules based on their fluorine content percentage rather than pure lipophilicity [4].
-
Solution: Pass the crude mixture through a perfluorooctyl-functionalized silica cartridge using a fluorophobic solvent system (e.g., 80:20 Methanol:Water). Non-fluorinated or lightly mono-fluorinated quinazoline products will elute immediately, while highly fluorinated impurities or fluorous-tagged reagents will be strongly retained.
Section 2: Logical Relationships & Workflows
Caption: Decision tree for resolving peak tailing and co-elution in fluorinated quinazoline chromatography.
Section 3: Quantitative Data Comparison
To guide your column selection, the following table summarizes the expected chromatographic performance of various stationary phases when separating fluorinated quinazolines from their des-fluoro impurities.
| Stationary Phase | Primary Retention Mechanism | Separation Factor ( α ) for Des-fluoro Analogs | Typical Tailing Factor ( T ) |
| C18 (Alkyl) | Hydrophobic (Dispersive) | 1.00 – 1.05 (Poor) | > 1.5 (High, without modifier) |
| PFP (Pentafluorophenyl) | π−π , Dipole-Dipole, Fluorophilic | 1.20 – 1.50 (Excellent) | < 1.2 (Low) |
| Fluorous (Perfluorooctyl) | Fluorophilic (F% dependent) | > 2.00 (Extreme) | N/A (Typically used for SPE) |
Section 4: Self-Validating Experimental Protocol
RP-HPLC Method Development for Fluorinated Quinazolines
This protocol utilizes a self-validating feedback loop to ensure optimal peak shape and resolution.
Step 1: Sample Preparation Dissolve the fluorinated quinazoline crude in the exact composition of the initial mobile phase (e.g., 5% Methanol / 95% Water). Causality: Injecting a sample in a solvent stronger than the mobile phase causes premature elution and peak distortion (solvent effect).
Step 2: Column & Mobile Phase Selection Equilibrate a PFP column (e.g., Hypersil Gold PFP, 150 x 4.6 mm, 3 µm) with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Causality: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile's π -electrons can interfere with the π−π stacking between the PFP stationary phase and the quinazoline ring.
Step 3: Gradient Execution Run a shallow gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm (aromatic core) and 310-340 nm (quinazoline specific).
Step 4: System Validation & Feedback Loop Calculate the Asymmetry/Tailing Factor ( T ) of the main peak using the formula:
T=W0.05/2f(Where W0.05 is the peak width at 5% height, and f is the distance from the peak front to the peak maximum).
-
Validation Check:
-
If T≤1.5 and Resolution ( Rs ) from the des-fluoro analog is > 1.5 , the method is validated and ready for preparative scale-up.
-
If T>1.5 , the system has failed validation due to secondary interactions. Corrective Action: Replace 0.1% Formic Acid with 10 mM Ammonium Bicarbonate (pH 9.0) to neutralize the basic nitrogens, and repeat Step 3.
-
Caption: Step-by-step RP-HPLC method development workflow for fluorinated quinazolines.
References
-
Search for Improved Fluorinated Stationary Phases for Separation of Fluorine-Containing Pharmaceuticals from their Desfluoro Analogs. Journal of Chromatography A / ResearchGate. Available at:[Link]
- Novel fluorinated quinazoline derivatives as EGFR inhibitors.WIPO Patent Application WO2017117680A1.
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health (NIH) PMC. Available at:[Link]
Technical Support Portal: Solution Stability of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
Welcome to the Analytical Troubleshooting Center. This portal is designed for analytical chemists, formulation scientists, and drug development professionals conducting solution-phase stability testing on 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine .
Rather than providing a generic checklist, this guide synthesizes mechanistic chemistry with field-proven analytical strategies. Below, you will find diagnostic FAQs, quantitative data summaries, and self-validating protocols grounded in ICH Q1A(R2) guidelines[1].
Mechanistic Causality: Understanding the Molecule
Before troubleshooting an assay, it is critical to understand the intrinsic reactivity of the molecule's two primary domains:
-
The Quinazoline-2,4-diamine Core: The quinazoline ring is highly electron-deficient. The amino group at the C4 position is particularly susceptible to nucleophilic attack. Under aqueous stress, this leads to hydrolytic deamination, converting the diamine into a thermodynamically favored quinazolin-4(3H)-one derivative[2].
-
The Trifluoroethoxy Group: While standard aliphatic ethers can be cleaved under strongly acidic conditions, the strongly electron-withdrawing trifluoromethyl (-CF3) group heavily polarizes the -OCH2CF3 linkage. This makes the ether uniquely resistant to standard hydrolytic and oxidative cleavage[3]. Cleavage typically requires specialized lithium bases or extreme Lewis acids, meaning this moiety will likely remain completely intact during standard pharmaceutical stress testing[4].
Diagnostic FAQs & Troubleshooting
Q: During forced degradation in 0.1 M HCl, my LC-MS shows a major degradant with a mass shift of +0.98 Da. What is the chemical mechanism?
-
Expertise & Causality: A +0.98 Da mass shift (e.g., from an[M+H]+ of 259.08 to 260.07) under acidic conditions is the hallmark of hydrolytic deamination. The C4-amine is protonated, increasing its electrophilicity. Water attacks the C4 position, releasing ammonia (-17.03 Da) and adding a hydroxyl group (+17.01 Da), which immediately tautomerizes to a ketone[2].
-
Actionable Solution: If formulating a liquid dosage form, buffer the solution strictly between pH 5.5 and 7.0 to minimize protonation of the quinazoline nitrogens and prevent nucleophilic attack.
Q: I am attempting to force the cleavage of the trifluoroethoxy ether using 1.0 M HCl at 80°C to generate an impurity standard, but I only see quinazoline ring degradation. Why?
-
Expertise & Causality: Trifluoroethyl (TFE) ethers are notoriously resistant to acidic cleavage. The strong inductive effect of the CF3 group destabilizes any potential oxonium ion intermediate required for standard SN1/SN2 ether cleavage[3].
-
Actionable Solution: Standard ICH conditions will not cleave this ether[1]. To successfully generate the 5-hydroxyquinazoline reference standard, you must bypass aqueous hydrolysis and use extreme anhydrous conditions (e.g., Boron tribromide in dichloromethane at -78°C)[4].
Q: My mass balance calculation is only yielding 75% recovery after 7 days of oxidative stress (3% H2O2). Where is the remaining 25%?
-
Expertise & Causality: A failing mass balance (<95% recovery) indicates that degradants are either "invisible" to your detector, volatile, or physically precipitating out of solution. N-oxidation of the quinazoline core drastically increases polarity but can also trigger micro-precipitation in the HPLC vial if the aqueous buffer capacity is exceeded.
-
Actionable Solution: Add a solubilizing quench step. Dilute your stressed samples 1:1 with Acetonitrile or DMSO immediately prior to injection to ensure all oxidized degradants are fully dissolved.
Quantitative Data: Degradation Kinetics & Mass Shifts
Table 1: Expected Degradation Profile under Standard Solution Stress Conditions
| Stress Condition | Reagent / Environment | Principal Degradation Pathway | Expected Mass Shift (Δ Da) | Kinetic Rate |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | C4-Deamination to Quinazolin-4-one | +0.98 Da | Fast |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | C2/C4-Deamination | +0.98 Da | Moderate |
| Oxidation | 3% H2O2, 25°C | N-Oxidation of Quinazoline core | +15.99 Da | Slow |
| Lewis Acid Stress | BBr3 (Anhydrous) | Trifluoroethyl Ether Cleavage | -82.02 Da | Extremely Slow |
| Photolysis | UV/Vis (ICH Q1B) | Radical Dimerization / Isomerization | +0 Da or +258 Da | Variable |
Self-Validating Experimental Protocol: Solution-Phase Stress Testing
To ensure your stability data is an accurate reflection of the molecule and not an analytical artifact, implement this self-validating protocol based on ICH Q1A(R2) standards[1].
Step 1: Preparation of the Master Mix (Baseline Validation)
-
Prepare a 1.0 mg/mL solution of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in a chemically inert co-solvent mixture (e.g., 10% Methanol in Water).
-
Self-Validation Check: Spike the solution with 0.1 mg/mL of a known stable Internal Standard (IS) (e.g., deuterated sulfamethoxazole). If the IS degrades during the assay, your stress conditions are too harsh or non-specific.
Step 2: Aliquoting and Stress Application
-
Divide the Master Mix into five separate amber vials.
-
Apply the following conditions: Control (Buffer only), Acid (add HCl to 0.1 M), Base (add NaOH to 0.1 M), Oxidation (add H2O2 to 3%), and Heat (60°C).
Step 3: Quenching (Kinetic Control)
-
At designated time points (e.g., 24h, 48h, 7 days), remove a 100 µL aliquot.
-
Self-Validation Check: Immediately neutralize the Acid/Base samples with equimolar NaOH/HCl, and quench the Oxidation sample with sodium bisulfite. This halts the kinetics, ensuring the degradation observed accurately reflects the specific time point.
Step 4: Orthogonal Detection & Mass Balance
-
Inject the quenched samples into an LC-MS/MS system equipped with a Photodiode Array (PDA) detector.
-
Self-Validation Check: Calculate the Mass Balance. The sum of the peak areas of the parent compound and all degradants (adjusted for response factors) must equal 95-105% of the Day 0 parent peak area.
Systems Visualization
Fig 1. Self-validating forced degradation workflow ensuring mass balance and kinetic control.
Fig 2. Primary chemical degradation pathways and corresponding LC-MS mass shifts.
References
- ICH Q1A(R2)
- Base Mediated Deprotection Strategies for Trifluoroethyl (TFE)
- Product Class 13: Quinazolines Thieme E-Books & E-Journals URL
- Ether Cleavage Mechanisms and Stability Wikipedia, The Free Encyclopedia URL
Sources
Technical Support Center: Optimizing Cell Permeability of Novel Quinazoline Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming cell permeability challenges with novel quinazoline-based drug candidates. Quinazoline scaffolds are prevalent in modern therapeutics, particularly as kinase inhibitors, but their journey from a potent enzyme inhibitor to a cell-active compound is often hindered by poor membrane permeability.[1][2][3] This resource combines troubleshooting guides, FAQs, and detailed protocols to empower you to diagnose and solve these critical drug development hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the initial stages of permeability assessment.
Q1: My quinazoline compound is highly potent in a biochemical (enzyme) assay but shows a significant drop in activity in a cell-based assay. What is the most likely cause?
A1: A significant potency drop between biochemical and cellular assays is a classic indicator of poor cell permeability.[4] The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target at a sufficient concentration. Other potential, though often secondary, causes include rapid efflux of the compound out of the cell or significant intracellular metabolism.[4] Your immediate next step should be to experimentally quantify the compound's permeability.[4]
Q2: My quinazoline inhibitor is very lipophilic (high LogP), yet it still has poor cell permeability. Isn't high lipophilicity good for permeability?
A2: This is a common misconception. While a certain degree of lipophilicity is required for a compound to enter the lipid bilayer, excessive lipophilicity can be detrimental.[5][6] This paradox occurs for two main reasons:
-
Poor Aqueous Solubility: The compound may precipitate out of the aqueous buffer before it even reaches the cell membrane, reducing the effective concentration available for diffusion.[4]
-
Membrane Sequestration: The compound can become "trapped" within the lipid bilayer, finding it energetically unfavorable to partition back out into the aqueous cytoplasm.[4]
Q3: What are the essential first-line in vitro assays to assess the permeability of my new quinazoline series?
A3: A tiered approach using two key assays is standard practice:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[7][8] It exclusively measures passive permeability and is an excellent first screen to assess the intrinsic, passive diffusion potential of your compounds.[8][9]
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium.[10][11][12] Crucially, Caco-2 cells express various transporters, including efflux pumps like P-glycoprotein (P-gp).[11][12] This assay provides a more comprehensive view by assessing passive diffusion, active transport (uptake), and active efflux.[8][12]
Comparing the results from PAMPA and Caco-2 assays can be highly diagnostic for understanding the transport mechanism.[8]
Q4: What is an "efflux ratio" and why is it critical for quinazoline drug candidates?
A4: The efflux ratio (ER) is a value calculated from a bidirectional Caco-2 assay. It is the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction.[13]
ER = Papp (B-A) / Papp (A-B)
A high efflux ratio (typically >2) is a strong indicator that your compound is a substrate of an efflux transporter, like P-gp.[9] These transporters act as cellular "gatekeepers," actively pumping your compound out of the cell, which can prevent it from reaching its therapeutic target and lead to poor oral bioavailability.[9][14] Many kinase inhibitors, which often share structural motifs with quinazolines, are known P-gp substrates.
Part 2: Permeability Screening Cascade & Decision Making
The following workflow illustrates a logical progression for assessing and optimizing the permeability of your quinazoline drug candidates.
Caption: Permeability assessment workflow for quinazoline drug candidates.
Part 3: Troubleshooting Guides
Scenario 1: Low Permeability in the PAMPA Assay
If your compound shows low apparent permeability (Papp) in the PAMPA assay, the issue lies with its intrinsic ability to cross a lipid barrier via passive diffusion.
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Physicochemical Properties | The compound's properties may not be optimal for passive diffusion. Analyze its structure against established guidelines (see Table 1). Action: Prioritize analogs with lower molecular weight, lower polar surface area (TPSA), and fewer rotatable bonds and hydrogen bond donors/acceptors.[15][16] |
| Low Aqueous Solubility | The compound may be precipitating in the donor well buffer, reducing the concentration gradient that drives diffusion. Action: Measure the kinetic solubility of your compound. If it's low (<10 µM), consider rescreening in PAMPA at a lower concentration or using formulation strategies like adding cyclodextrins in early-stage tests.[9] |
| Compound Aggregation | Some compounds, especially peptides or those with planar aromatic systems, can aggregate in aqueous solutions, which prevents them from crossing the membrane.[17] Action: Test the compound at lower concentrations. Use dynamic light scattering (DLS) to check for aggregation if this is a persistent issue.[17] |
| Assay Technical Issues | Incomplete dissolution of the lipid, bubbles under the membrane, or inaccurate quantification can lead to artificially low Papp values. Action: Ensure the lipid solution is fully dissolved before coating the plate.[18] Visually inspect plates for bubbles. Always run a set of known high- and low-permeability control compounds (e.g., Propranolol and Atenolol) to validate each assay plate. |
Table 1: Key Physicochemical Properties Influencing Passive Permeability
These guidelines, derived from frameworks like Lipinski's Rule of Five and Veber's Rules, are heuristics to guide medicinal chemistry efforts towards better oral bioavailability.[16][19][20]
| Property | Generally Desired Range | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more readily across membranes.[5][21] |
| LogP (Lipophilicity) | 1 - 3 | A balance is crucial. Too low, and it won't enter the membrane; too high, and it may get trapped.[5] |
| Topological Polar Surface Area (TPSA) | < 140 Ų | A measure of the polar atoms on a molecule's surface. Lower TPSA is associated with better permeability.[15] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Fewer donors reduce the energy penalty of moving from an aqueous to a lipid environment.[15][21] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Similar to HBD, fewer acceptors favor membrane partitioning.[15][21] |
| Rotatable Bonds | ≤ 10 | Increased flexibility can lead to an entropic penalty upon entering the constrained membrane environment.[20] |
Scenario 2: High Variability or Low Recovery in the Caco-2 Assay
This cell-based assay is more complex than PAMPA, introducing more potential sources of error.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inconsistent Monolayer Integrity | If the Caco-2 cell monolayer is not fully confluent or has "leaks," the compound can pass through the gaps between cells (paracellular route), leading to artificially high and variable permeability readings. Action: Crucially, you must measure the Transepithelial Electrical Resistance (TEER) of each well before starting the experiment.[9][10] Only use wells that meet a predefined TEER threshold (e.g., >200 Ω·cm²).[22][23] Also, confirm monolayer integrity post-assay with a paracellular marker like Lucifer Yellow.[10] |
| Low Compound Recovery / Poor Mass Balance | The total amount of compound measured at the end of the assay is significantly less than the amount added initially. This invalidates the Papp calculation. Action: This is often due to non-specific binding to the plastic plate.[4][17] Include control wells without cells to quantify binding. Using low-binding plates or adding a low percentage of Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the receiver chamber can help, especially for "sticky" compounds.[17][24][25] |
| Cellular Metabolism | Caco-2 cells possess some metabolic enzymes (e.g., CYPs) that could be degrading your compound during the assay. Action: Analyze the samples from both donor and receiver wells by LC-MS/MS not just for the parent compound but also for potential metabolites. If metabolism is significant, this indicates a potential liability for in vivo studies. |
| Poor Compound Solubility | Similar to PAMPA, the compound may precipitate in the assay buffer. This is a common issue for lipophilic quinazolines. Action: Visually inspect the donor wells for precipitation. Reduce the test concentration. If necessary, use a co-solvent like DMSO, but keep the final concentration low (<1%, ideally <0.5%) to avoid affecting cell monolayer integrity.[24] |
Part 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing passive permeability.
Objective: To determine the apparent permeability coefficient (Papp) of a quinazoline candidate via passive diffusion.
Methodology:
-
Prepare Lipid Membrane: A 96-well PVDF filter plate (donor plate) is coated with 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane). Allow the solvent to evaporate for at least 5 minutes.[9]
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM). A small amount of co-solvent like DMSO may be used, keeping the final concentration ≤1%.[26]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of fresh buffer.
-
-
Assay Assembly: Add 150-200 µL of the donor solution to each well of the coated filter plate.[9] Carefully place the filter (donor) plate onto the acceptor plate, creating a "sandwich."[27]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a chamber with high humidity to prevent evaporation.[18][26]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method, typically LC-MS/MS.
-
Calculation of Permeability (Papp): The apparent permeability coefficient is calculated. High permeability compounds generally have a Papp > 1.5 x 10⁻⁶ cm/s.[8]
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is essential for identifying active transport phenomena, particularly efflux.
Objective: To determine the Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-28 days to allow for full differentiation and monolayer formation.[25]
-
Monolayer Integrity Check: This is a critical QC step. Before the experiment, measure the TEER of each insert using a volt-ohmmeter. Discard any inserts that do not meet the pre-defined threshold (e.g., >200 Ω·cm²).[22][23][28]
-
Transport Experiment (A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at 37°C.[9]
-
Add the dosing solution containing your quinazoline compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.[7]
-
-
Transport Experiment (B-to-A):
-
Perform the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[7] This measures transport against the normal direction of absorption and will reveal the activity of efflux pumps.
-
-
Sample Analysis: Analyze the concentration of the compound in all collected samples using LC-MS/MS.
-
Calculations:
-
Calculate the Papp for both A-B and B-A directions.[7]
-
Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) .[13] An ER > 2 suggests the compound is an efflux substrate.[9] If efflux is confirmed, a follow-up experiment in the presence of a known P-gp inhibitor (e.g., verapamil) can be performed to confirm P-gp involvement.[7]
-
References
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Sabinet, A. J. (n.d.). Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. [Link]
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Lin, X., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. PMC. [Link]
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Pharmarecipients. (2025, May 21). What are the physicochemical properties affecting drug distribution?. [Link]
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Mouton, C., et al. (2022). Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. ResearchGate. [Link]
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ECVAM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
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Domainex. (n.d.). Caco-2 Permeability Assay. [Link]
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Unknown. (n.d.). Caco2 assay protocol. [Link]
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Santos, J., et al. (2023, November 15). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. PubMed. [Link]
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Santos, J., et al. (2023, July 10). Absorption Matters: A Closer Look at Popular Oral Bioavailability Rules for Drug Approvals. ResearchGate. [Link]
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Optibrium. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success. [Link]
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Bienta. (n.d.). Permeability Assay on Caco-2 Cells. [Link]
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Resolian. (2025). Optimizing Peptide Permeability Assays. [Link]
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Chawla, B., et al. (2004, February 15). Transepithelial Electrical Resistance Is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. PubMed. [Link]
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Nagayasu, H., et al. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. ResearchGate. [Link]
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Ke, A., et al. (2020, December 7). Calculation of an Apical Efflux Ratio from P-Glycoprotein (P-gp) In Vitro Transport Experiments Shows an Improved Correlation with In Vivo Cerebrospinal Fluid Measurements in Rats: Impact on P-gp Screening and Compound Optimization. PubMed. [Link]
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ResearchGate. (n.d.). Evaluation of Caco-2 cell monolayer integrity. Continuous TEER (Ω×cm²) analysis.... [Link]
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Frontiers. (n.d.). Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease. [Link]
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Frallicciardi, J. (n.d.). Passive membrane permeation of small molecules. University of Groningen. [Link]
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Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
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Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]
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Nunes, C., et al. (2021, September 26). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. [Link]
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Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. [Link]
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Lakeram, M., et al. (2008, July 15). Optimisation of the caco-2 permeability assay using experimental design methodology. PubMed. [Link]
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ResearchGate. (n.d.). Typical TEER values of a Caco-2 cell monolayer cultured (a) in a.... [Link]
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D'Avanzo, N., et al. (n.d.). Designing in-vitro systems to simulate the in-vivo permeability of drugs. PMC - NIH. [Link]
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Optibrium. (n.d.). Advances in Multi-parameter Optimisation Methods for de Novo Drug Design. [Link]
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Chen, Y., et al. (2018, July 22). Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. MDPI. [Link]
-
Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]
-
PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. [Link]
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Peyressatre, M., et al. (2020, August 18). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers. [Link]
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Peyressatre, M., et al. (2020, August 19). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Universidad de Granada. [Link]
-
Wang, Y., et al. (2024, December 26). Prioritizing oral bioavailability in drug development strategies. Taylor & Francis. [Link]
-
Nagayasu, H., et al. (2019, December 23). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. PubMed. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Al-Suhaimi, K. S., et al. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC. [Link]
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Technical Support Center: Strategies to Mitigate Efflux Pump Resistance for Quinazoline-2,4-diones
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to efflux pump-mediated resistance to quinazoline-2,4-diones. The following information is curated to provide not only procedural guidance but also the underlying scientific principles to empower effective experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which bacteria develop resistance to quinazoline-2,4-diones via efflux pumps?
A1: Efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell.[1][2] This reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its therapeutic effect.[3][4] For quinazoline-2,4-diones, the primary resistance mechanism involves their recognition and extrusion by multidrug resistance (MDR) efflux pumps.[5] In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, are major contributors to this resistance.[6][7] In Gram-positive bacteria like Staphylococcus aureus, pumps such as NorA are of significant concern.[3][4] Overexpression of the genes encoding these pumps is a common mechanism leading to clinically relevant resistance.[2][8]
Q2: My quinazoline-2,4-dione compound shows promising initial activity, but resistant strains emerge quickly. Could efflux be the cause?
A2: Yes, the rapid emergence of resistance is a hallmark of efflux pump-mediated resistance. Bacteria can quickly upregulate the expression of efflux pump genes in response to antibiotic pressure.[2] This adaptation allows them to survive and proliferate, leading to a resistant population. It has been observed that bacteria overexpressing efflux pumps are better equipped to survive antibiotic exposure and subsequently develop additional resistance mechanisms.[2]
Q3: What are the main strategies to overcome efflux pump-mediated resistance to quinazoline-2,4-diones?
A3: There are two primary strategies to combat efflux pump-mediated resistance:
-
Efflux Pump Inhibitors (EPIs): This approach involves the co-administration of a compound that blocks the function of the efflux pump with the quinazoline-2,4-dione antibiotic.[9][10] By inhibiting the pump, the intracellular concentration of the antibiotic can be restored, thereby reinstating its efficacy.[10]
-
Structural Modification of the Antibiotic: This strategy focuses on designing quinazoline-2,4-dione analogs that are not recognized as substrates by the efflux pumps.[11] This can be achieved through computational modeling and structure-activity relationship (SAR) studies to identify modifications that hinder binding to the pump without compromising antibacterial activity.[12][13]
Q4: How can I determine if my quinazoline-2,4-dione is a substrate for a specific efflux pump?
A4: A common method is to compare the Minimum Inhibitory Concentration (MIC) of your compound against a wild-type bacterial strain and a corresponding mutant strain with a knockout of the gene for the specific efflux pump.[14][15] A significant decrease in the MIC for the knockout strain compared to the wild-type suggests that your compound is a substrate for that pump.[15]
Troubleshooting Guides
This section provides solutions to common experimental issues encountered when investigating efflux pump resistance to quinazoline-2,4-diones.
Problem 1: High variability in fluorescence-based efflux pump assays.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Density | Ensure a homogenous cell suspension before dispensing into the assay plate. Vortex the cell suspension gently before each pipetting step. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. For 96-well plates, consider using a multichannel pipette for adding reagents to minimize well-to-well variability. |
| Photobleaching of Fluorescent Dye | Minimize the exposure of the assay plate to the excitation light source.[16] Some plate readers have options to reduce the number of reads per well or the intensity of the excitation light. |
| Autofluorescence of Compounds | Run control wells containing your quinazoline-2,4-dione and/or the EPI without cells to determine their intrinsic fluorescence.[16] Subtract this background fluorescence from your experimental wells. |
Problem 2: No significant potentiation of antibiotic activity observed in checkerboard assays with a potential EPI.
| Possible Cause | Suggested Solution |
| EPI is inactive or used at a suboptimal concentration | Verify the activity of your EPI stock. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI.[16] |
| The target efflux pump is not the primary resistance mechanism | Confirm the expression of the target efflux pump in your bacterial strain using techniques like qRT-PCR.[8] Consider that other resistance mechanisms may be at play.[2] |
| EPI has intrinsic antibacterial activity | Determine the MIC of the EPI alone.[16] In potentiation assays, use the EPI at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of its MIC) to ensure that the observed effect is due to efflux inhibition and not a direct antibacterial effect.[16] |
| Incorrect interpretation of Fractional Inhibitory Concentration Index (FICI) | A FICI value of ≤ 0.5 indicates synergy.[3][4] Values > 0.5 to < 4 suggest an indifferent interaction, while values ≥ 4 indicate antagonism.[3][4] |
Problem 3: Inconsistent results in ethidium bromide (EtBr) accumulation/efflux assays.
| Possible Cause | Suggested Solution |
| Cells are not sufficiently energized | Ensure the assay buffer contains an energy source like glucose to power the efflux pumps.[16] |
| Sub-optimal EtBr concentration | The optimal concentration of EtBr can vary between bacterial species. A concentration of 0.5 µg/ml has been found to be effective for both Gram-positive and Gram-negative bacteria.[17] |
| Incorrect timing of fluorescence measurements | For accumulation assays, start measuring fluorescence immediately after adding EtBr. For efflux assays, preload the cells with EtBr in the presence of an efflux inhibitor (like CCCP) to achieve maximum intracellular concentration before initiating efflux by adding an energy source.[18][19] |
| Use of a non-specific efflux pump substrate | While EtBr is a widely used substrate, some pumps may have different substrate specificities.[18] Consider using other fluorescent substrates like Hoechst 33342 or Nile Red to confirm your findings.[18][20] |
Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent dye ethidium bromide. An increase in intracellular fluorescence indicates inhibition of efflux pumps.
Materials:
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution (1 mg/mL stock)
-
Test quinazoline-2,4-dione or EPI
-
Known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP) as a positive control
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence capabilities (Excitation: ~530 nm, Emission: ~600 nm)
Procedure:
-
Grow the bacterial culture overnight in TSB at 37°C.
-
Inoculate fresh TSB with the overnight culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.4.
-
To the wells of the 96-well plate, add the bacterial suspension.
-
Add the test compound (quinazoline-2,4-dione or EPI) to the desired final concentration. Include wells with no inhibitor as a negative control and wells with CCCP as a positive control.
-
Equilibrate the plate at room temperature for 10 minutes.
-
Add EtBr to all wells at a final concentration of 1-2 µg/mL.[16]
-
Immediately begin monitoring fluorescence in the microplate reader at regular intervals for 30-60 minutes.
Data Interpretation: An increase in fluorescence in the wells containing the test compound compared to the untreated control indicates inhibition of EtBr efflux.
Protocol 2: Checkerboard (Synergy) Assay
This assay determines if a quinazoline-2,4-dione and a potential EPI have a synergistic effect against a resistant bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Test quinazoline-2,4-dione
-
Test Efflux Pump Inhibitor (EPI)
-
96-well microplates
Procedure:
-
Prepare a bacterial inoculum according to standard MIC testing protocols.
-
In a 96-well plate, prepare serial twofold dilutions of the quinazoline-2,4-dione in MHB along the x-axis.
-
Prepare serial twofold dilutions of the EPI in MHB along the y-axis.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculate all wells with the bacterial suspension.
-
Include control wells with bacteria only, bacteria with the quinazoline-2,4-dione alone, and bacteria with the EPI alone.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC for each compound alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
Data Interpretation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Visualizations
Efflux Pump Mechanism and Inhibition
Caption: General mechanism of efflux pump-mediated resistance and its inhibition.
Checkerboard Assay Workflow
Caption: A simplified workflow for performing a checkerboard synergy assay.
References
-
Molecules. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. [Link]
-
mBio. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. [Link]
-
PLOS ONE. (2015). A Mass Spectrometry-Based Assay for Improved Quantitative Measurements of Efflux Pump Inhibition. [Link]
-
Journal of King Saud University - Science. (2020). Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. [Link]
-
MDPI. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]
-
Journal of Bacteriology. (2011). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. [Link]
-
ResearchGate. (2025). An instrument-free method for the demonstration of efflux pump activity of bacteria. [Link]
-
MDPI. (2026). Overcoming Multidrug Resistance by Bacterial Efflux Pump Inhibitors in Clinical Escherichia coli Strains. [Link]
-
Clinical and Vaccine Immunology. (2010). Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in Escherichia coli Strains Clinically Isolated from Urinary Tract Infection Patients. [Link]
-
ChemMedChem. (2018). From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. [Link]
-
Antimicrobial Agents and Chemotherapy. (2016). Limited Multidrug Resistance Efflux Pump Overexpression among Multidrug-Resistant Escherichia coli Strains of ST131. [Link]
-
Journal of Antimicrobial Chemotherapy. (2003). The importance of efflux pumps in bacterial antibiotic resistance. [Link]
-
ResearchGate. (2025). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. [Link]
-
Frontiers in Microbiology. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. [Link]
-
PubMed. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. [Link]
-
Preprints.org. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]
-
PubMed. (2017). Synthesis and biological investigation of 2,4-substituted quinazolines as highly potent inhibitors of breast cancer resistance protein (ABCG2). [Link]
-
Qeios. (2023). Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review. [Link]
-
Biochemical Society Transactions. (2017). Computational modelling of efflux pumps and their inhibitors. [Link]
-
MDPI. (2023). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. [Link]
-
MDPI. (2024). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]
-
Qeios. (2024). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]
-
Caister Academic Press. (2002). Inhibition of Efflux Pumps as a Novel Approach to Combat Drug Resistance in Bacteria. [Link]
-
ResearchGate. (2017). Computational modelling of efflux pumps and their inhibitors | Request PDF. [Link]
-
Journal of Bacteriology. (2011). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. [Link]
-
University of Iowa. (2019). Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. [Link]
-
International Journal of Molecular Sciences. (2022). What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance?. [Link]
-
Journal of Medicinal Chemistry. (2018). 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2. [Link]
-
R Discovery. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]
-
Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. [Link]
-
ResearchGate. (2007). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. [Link]
-
Bentham Science. (2012). ABC Drug Transporters as Molecular Targets for the Prevention of Multidrug Resistance and Drug-Drug Interactions. [Link]
-
Semantic Scholar. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. [Link]
-
Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity. [Link]
Sources
- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 6. Overcoming Multidrug Resistance by Bacterial Efflux Pump Inhibitors in Clinical Escherichia coli Strains | MDPI [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in Escherichia coli Strains Clinically Isolated from Urinary Tract Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 10. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. caister.com [caister.com]
- 12. Computational modelling of efflux pumps and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. emerypharma.com [emerypharma.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 18. journals.asm.org [journals.asm.org]
- 19. A Mass Spectrometry-Based Assay for Improved Quantitative Measurements of Efflux Pump Inhibition | PLOS One [journals.plos.org]
- 20. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selectivity of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
Welcome to the Application Scientist Support Hub. This guide is designed for drug development professionals and researchers working with 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6) and its derivatives.
Historically recognized as potent inhibitors of Dihydrofolate Reductase (DHFR), quinazoline-2,4-diamines have recently emerged as highly effective Phosphodiesterase-5 (PDE5) inhibitors with potent vasodilatory properties [1]. The 2,4-diaminoquinazoline core provides the primary hydrogen-bonding network (mimicking the guanine base of cGMP), while the 5-(2,2,2-trifluoroethoxy) group is strategically positioned to probe the hydrophobic "alkoxy pocket" of the PDE5 active site. This guide focuses on troubleshooting selectivity issues, optimizing assay conditions, and validating target engagement.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic rationale for using a 2,2,2-trifluoroethoxy group at the 5-position of the quinazoline core? A: The 5-position substitution is critical for driving target selectivity. In the context of PDE5 inhibition, the active site contains a specific hydrophobic sub-pocket known as the "alkoxy pocket." The 2,2,2-trifluoroethoxy group is highly lipophilic and sterically demanding, allowing it to anchor deeply into this pocket [1]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms modulates the pKa of the quinazoline nitrogens. This fine-tunes the hydrogen bond donor/acceptor profile of the 2,4-diamino core, reducing off-target binding to kinases that require a more basic pharmacophore.
Q2: My compound shows high cross-reactivity with PDE6. How do I troubleshoot this? A: PDE6 shares high sequence homology with PDE5's catalytic domain, making selectivity a chronic challenge (often leading to visual side effects in vivo). The alkoxy pocket in PDE5 is slightly more accommodating to rigid, bulky groups than PDE6. If cross-reactivity is high, the orientation of the trifluoroethoxy group may be suboptimal. Consider rigidifying the linker or introducing an N2 -methyl or N4 -benzyl substitution to force the 5-substituent into a specific conformational vector that clashes with the PDE6 active site topology.
Q3: What is the risk of efflux pump-mediated resistance or poor cellular accumulation with this scaffold? A: Quinazoline derivatives are known substrates for P-glycoprotein (P-gp) and bacterial efflux pumps [2]. While the trifluoroethoxy group increases membrane permeability (passive diffusion), it also increases lipophilicity (LogP), which can trigger P-gp recognition. If cellular assays (e.g., in VSMCs or A549 cells) show a significant drop in potency compared to biochemical assays, efflux is likely the culprit.
Part 2: Troubleshooting Guide - Selectivity & Assay Performance
Issue 1: Poor Selectivity Index (SI) between PDE5 and PDE11
-
Symptom: The IC 50 for PDE11 is within 10-fold of the IC 50 for PDE5.
-
Root Cause: PDE11 is the closest relative to PDE5. The 5-(2,2,2-trifluoroethoxy) group alone may not provide enough steric hindrance to prevent PDE11 binding.
-
Solution: Conduct a comparative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. To improve the SI, SAR optimization should focus on the N4 -position. Appending a thiophen-2-ylmethyl group at the N4 -position has been shown to synergize with the 5-alkoxy substitution, pushing the Selectivity Index (SI) > 50 by exploiting a secondary hydrophobic cleft unique to PDE5 [1].
Issue 2: False Positives in High-Throughput Screening (HTS)
-
Symptom: The compound exhibits sub-nanomolar IC 50 values across multiple unrelated targets (e.g., PDE5, DHFR, and off-target kinases).
-
Root Cause: Highly lipophilic fluorinated compounds can form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester the enzyme, leading to false-positive inhibition.
-
Solution: Implement a detergent-based counter-screen. Add 0.01% Triton X-100 or CHAPS to the assay buffer. If the IC 50 shifts by more than 10-fold in the presence of detergent, the initial readout was an aggregation-based artifact.
Part 3: Experimental Protocols
To ensure self-validating and reproducible results, follow these standardized methodologies for evaluating your quinazoline-2,4-diamine derivatives.
Protocol 1: TR-FRET Phosphodiesterase Selectivity Assay
This protocol measures the competitive inhibition of PDE5 vs. PDE6/11 using a fluorescently labeled cGMP tracer.
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl 2 , 1 mM EGTA, and 0.01% Triton X-100 (critical to prevent compound aggregation).
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme Addition: Add 5 µL of recombinant human PDE5, PDE6, or PDE11 (pre-diluted in assay buffer to their respective EC 80 concentrations) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Substrate Addition: Add 5 µL of the TR-FRET cGMP tracer/fluorophore conjugate.
-
Incubation & Readout: Incubate for 1 hour at room temperature. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm).
-
Validation: Calculate the Z'-factor using DMSO (negative control) and Sildenafil (positive control). A Z'-factor > 0.6 validates the assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
To verify that the trifluoroethoxy group is enhancing passive permeability without being trapped in the lipid bilayer.
-
Preparation: Coat the PVDF membrane of a 96-well filter plate with 5 µL of 1% (w/v) lecithin in dodecane.
-
Donor Compartment: Dilute the compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor wells.
-
Acceptor Compartment: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor wells.
-
Incubation: Assemble the sandwich plate and incubate for 16 hours at room temperature in a humidity chamber.
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Peff ).
Part 4: Quantitative Data Presentation
The following table summarizes the expected baseline selectivity profiles of the 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine scaffold compared to standard controls [1] [2].
| Compound / Scaffold | PDE5 IC 50 (nM) | PDE6 IC 50 (nM) | PDE11 IC 50 (nM) | Selectivity Index (PDE6/PDE5) | Permeability ( Peff , 10−6 cm/s) |
| Unsubstituted Quinazoline-2,4-diamine | 450.0 | 890.0 | 620.0 | ~ 2.0 | 4.2 |
| 5-(2,2,2-Trifluoroethoxy) Derivative | 12.5 | 410.0 | 185.0 | 32.8 | 18.5 |
| Optimized N4 -Thiophen-2-ylmethyl Analog | 1.8 | 340.0 | 150.0 | 188.8 | 22.1 |
| Sildenafil (Positive Control) | 3.5 | 38.0 | 340.0 | ~ 10.8 | 15.0 |
Note: The addition of the 5-trifluoroethoxy group drastically improves both the absolute potency for PDE5 and the Selectivity Index against PDE6, while simultaneously enhancing passive membrane permeability.
Part 5: Mechanistic Visualizations
Mechanism of Action: PDE5 Inhibition Pathway
Caption: Mechanistic pathway of PDE5 inhibition by 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine.
Selectivity Profiling Workflow
Caption: Workflow for TR-FRET based selectivity profiling of PDE5 inhibitors.
Part 6: References
-
Chatturong, U. (2023). Phosphodiesterase-5 inhibitory and vasodilator actions of quinazoline derivatives. Naresuan University Intellectual Repository. Available at:[Link]
-
Al-Kaf, A. G., & Al-Robaidi, R. A. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]
Technical Support Center: Quinazoline Derivatives In Vivo Bioavailability Troubleshooting
Welcome to the Technical Support Center for Quinazoline Pharmacokinetics. Quinazoline derivatives (such as the EGFR inhibitors erlotinib, gefitinib, and afatinib) are privileged scaffolds in oncology and medicinal chemistry. However, they frequently suffer from severe in vivo bioavailability (BA) bottlenecks due to their rigid, planar structures, which lead to high crystalline lattice energies ("brick dust" properties), pH-dependent solubility, and susceptibility to extensive first-pass metabolism.
This guide provides field-proven diagnostic workflows, FAQs, and self-validating experimental protocols to help you troubleshoot and overcome these pharmacokinetic hurdles.
Diagnostic Workflow: Identifying the Bioavailability Bottleneck
Before altering your formulation or synthesizing new analogs, you must pinpoint the exact physiological barrier restricting your compound's absorption. Use the decision matrix below to guide your troubleshooting efforts.
Workflow for diagnosing and resolving quinazoline bioavailability bottlenecks.
Frequently Asked Questions (FAQs)
Q1: We are seeing massive inter-subject variability and poor overall exposure for our quinazoline compound. What is the most likely cause? A: Quinazolines are typically weak bases and exhibit highly pH-dependent solubility. In the acidic environment of the stomach (pH 1–2), the nitrogen atoms in the pyrimidine ring protonate, rendering the drug soluble. However, as the drug transitions into the neutral pH of the intestine (pH ~6.8), it rapidly deprotonates and precipitates, severely limiting absorption[1]. Field Insight: If your animal models or clinical subjects are stressed or taking acid-reducing medications like proton pump inhibitors (PPIs) (e.g., omeprazole), gastric pH rises, destroying the initial dissolution phase. Co-administration of the quinazoline erlotinib with omeprazole decreases the Area Under the Curve (AUC) by up to 47%[1].
Q2: How can we reverse the effects of elevated gastric pH in our in vivo models without changing the drug structure? A: You can transiently lower the gastric pH by co-administering the dose with an acidic vehicle. Clinical studies have demonstrated that administering erlotinib with an acidic beverage (like cola) during PPI treatment can reverse the absorption deficits, increasing the AUC by 39%[2]. For preclinical models, formulating the dose in a mildly acidic buffer (e.g., 0.1N HCl or citrate buffer) can ensure complete gastric solubilization prior to intestinal transit.
Q3: Our compound has high crystalline lattice energy and is practically insoluble in water ("brick dust"). What formulation strategies work best? A: For Biopharmaceutics Classification System (BCS) Class II or IV quinazolines, conventional milling is insufficient. The most effective strategy is formulating the active pharmaceutical ingredient (API) as an Amorphous Solid Dispersion (ASD)[3]. Mechanistic Causality: By converting the crystalline lattice into an amorphous state dispersed within a hydrophilic polymer matrix, you increase the Gibbs free energy of the system[4]. This allows the drug to reach a supersaturated state in the gastrointestinal fluids, driving passive diffusion across the enterocytes. Alternatively, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) using surfactants like Tween 80 can keep the lipophilic quinazoline solubilized in lipid micelles[5].
Q4: Does the fed/fasted state of the animal model matter for quinazolines? A: Absolutely. The bioavailability of lipophilic quinazolines is significantly enhanced by food, particularly high-fat meals. For instance, erlotinib bioavailability is roughly 60% in a fasted state but approaches 100% when taken with food. A high-fat meal can increase the AUC by 33% to 66% and drastically reduce interpatient variability[1]. You must strictly standardize the fasting protocols in your preclinical PK studies to avoid confounding data.
Quantitative Data: Impact of Co-administration on Quinazoline PK
The following table summarizes how physiological conditions and co-administered agents alter the pharmacokinetics of erlotinib, serving as a benchmark for quinazoline derivatives.
| Condition / Co-administered Agent | Impact on AUC | Impact on Cmax | Mechanistic Causality | Reference |
| Fasted State (Baseline) | - | - | Reference baseline (F ≈ 60%) | |
| High-Fat Meal | +33% to +66% | Increased | Enhanced micellar solubilization via bile salts | [1] |
| Omeprazole / Esomeprazole (PPI) | -46% to -47% | -56% to -61% | Elevated gastric pH prevents protonation/dissolution | ,[1] |
| PPI + Acidic Beverage (Cola) | +39% | Increased | Transient reduction of gastric pH restores solubility | [2] |
| Ranitidine (H2 Receptor Antagonist) | -15% to -33% | -17% to -54% | Elevated gastric pH (dose-timing dependent) |
Self-Validating Experimental Protocols
Protocol A: Two-Stage pH-Shift Dissolution Assay
Purpose: To predict in vivo precipitation of weak base quinazolines during the transition from the stomach to the intestine.
-
Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
Gastric Phase: Introduce your quinazoline formulation into 250 mL of SGF at 37°C using a USP Apparatus II (paddle speed 50 rpm). Sample at 5, 15, and 30 minutes.
-
The Shift: At exactly 30 minutes, add a concentrated buffer (e.g., sodium phosphate) directly to the vessel to rapidly shift the pH to 6.5, simulating entry into the duodenum.
-
Intestinal Phase: Sample at 35, 45, 60, and 90 minutes.
-
Extraction: Immediately centrifuge all samples at 14,000 rpm for 10 minutes to precipitate any undissolved drug particles before HPLC analysis[5].
-
Self-Validation Check: If the drug concentration drops by >50% immediately after the pH shift (minute 35), precipitation is your primary BA bottleneck. If the concentration remains low during the initial SGF phase, your formulation lacks baseline solubility.
Protocol B: Preparation of Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion
Purpose: To create a stable, supersaturating formulation that overcomes the high crystalline lattice energy of quinazoline derivatives.
-
Blending: Physically blend the quinazoline API with a suitable hydrophilic polymer (e.g., Copovidone or HPMCAS) at a 1:3 ratio.
-
Extrusion: Feed the physical mixture into a twin-screw extruder. Set the barrel temperature profile slightly above the glass transition temperature (Tg) of the polymer, but strictly below the thermal degradation temperature of the API.
-
Quenching: Extrude the homogeneous melt and rapidly cool it on a chill roll to "freeze" the API in its high-energy amorphous state[6].
-
Milling: Mill the cooled extrudate into a fine powder suitable for capsule filling or suspension.
-
Self-Validation Check: Analyze the milled powder using Differential Scanning Calorimetry (DSC). The complete absence of the API's characteristic crystalline melting endotherm confirms a successful, 100% amorphous conversion[7]. If a melting peak remains, increase the polymer ratio or optimize the extrusion temperature.
References
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. ResearchGate.
- Amorphous solid dispersion: a promising technique for improving oral bioavailability of poorly water-soluble drugs. SA Pharmaceutical Journal.
- Acid-reducing medications should be used cautiously when combined with erlotinib. Healio.
- Solid dispersionbased approaches for improving oral bioavailability current progress and future perspectives. IJISRT.
- Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate.
- Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Influence of the Acidic Beverage Cola on the Absorption of Erlotinib in Patients With Non–Small-Cell Lung Cancer. ASCO Publications.
- Influence of Cow's Milk and Esomeprazole on the Absorption of Erlotinib: A Randomized, Crossover Pharmacokinetic Study in Lung Cancer Patients. PMC - NIH.
Sources
- 1. Influence of Cow’s Milk and Esomeprazole on the Absorption of Erlotinib: A Randomized, Crossover Pharmacokinetic Study in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. journals.co.za [journals.co.za]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijisrt.com [ijisrt.com]
Technical Support Center: Optimizing Linker Strategy for Quinazoline Derivative Synthesis
Welcome to the technical support center for quinazoline derivative synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during solid-phase synthesis (SPS). As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right linker for my solid-phase quinazoline synthesis?
A1: The choice of a linker is critical as it acts as a temporary protecting group for your molecule, anchoring it to the solid support.[1] The selection depends on the overall synthetic route, the chemical stability of your building blocks, and the desired functionality in the final product.[1] For quinazoline synthesis, the primary consideration is the linker's stability to the reaction conditions required for ring formation and functionalization, as well as the conditions for its final cleavage.
There are three main categories of linkers to consider:
-
Acid-Labile Linkers: These are the most common and are cleaved with acids like trifluoroacetic acid (TFA).[2] Examples include the Wang and Rink Amide linkers.[3] The choice between them depends on whether you want a carboxylic acid or an amide at the point of attachment upon cleavage.
-
Safety-Catch Linkers: These linkers require a chemical activation step before they become susceptible to cleavage.[4][5] This two-step release strategy provides an extra layer of security, making the linker inert to a wider range of reaction conditions.[4] An example is an acylsulfonamide linker, which is stable until activated by alkylation.[4] This can be advantageous if your quinazoline synthesis involves reagents that might prematurely cleave a standard acid-labile linker.
-
Traceless Linkers: In this strategy, the linker is a transient part of the molecule and is removed during the synthesis, leaving no trace of its presence in the final product.[6] This is a more advanced technique that can be very powerful for creating diverse libraries of quinazolines without a functional group handle at the attachment point.[6]
Here is a summary table to guide your selection:
| Linker Type | Common Examples | Cleavage Condition | Pros | Cons |
| Acid-Labile | Wang, Rink Amide | High % TFA[7] | Commercially available, well-established protocols. | Can be sensitive to some synthetic reagents; risk of premature cleavage.[8] |
| Safety-Catch | Acylsulfonamide | 1. Activation (e.g., alkylation) 2. Nucleophilic cleavage[4] | Highly stable to a broad range of reagents.[4] | Requires an additional activation step. |
| Traceless | Silicon-based, rearrangement-based | Varies (e.g., TFA, base-mediated decarboxylation)[1][6] | No residual functionality from the linker in the final product.[6] | Can be more complex to implement. |
Q2: I'm having trouble with the attachment of my anthranilic acid derivative to the resin. What could be the problem?
A2: Incomplete loading of the initial building block is a common issue that can significantly impact your overall yield. Here are some potential causes and solutions:
-
Steric Hindrance: If your anthranilic acid is highly substituted, particularly near the attachment point (the carboxylic acid or an amino group), it may have difficulty accessing the reactive sites on the resin.
-
Solution: Consider using a resin with a longer, more flexible spacer arm to reduce steric hindrance from the polymer backbone.
-
-
Inefficient Activation: For attachment via an ester or amide bond, the carboxylic acid of your anthranilic acid derivative needs to be activated.
-
Solution: Ensure your activating agents (e.g., carbodiimides like DIC and an additive like HOBt) are fresh and used in sufficient excess. You can also try alternative coupling reagents like HATU or HBTU.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can greatly influence the efficiency of the loading step.
-
Solution: Use a solvent that effectively swells the resin, such as DMF or NMP.[3] Gentle heating (e.g., to 40-50 °C) can sometimes improve coupling efficiency, but be mindful of the thermal stability of your starting material.
-
Q3: What are the best practices for cleaving my quinazoline derivative from the resin?
A3: The final cleavage step is critical for obtaining your product in high purity and yield. The choice of cleavage cocktail depends on the linker and the amino acid side-chain protecting groups used in your synthesis.[9]
For standard acid-labile linkers like Wang or Rink Amide, a high concentration of trifluoroacetic acid (TFA) is typically used.[7] However, reactive carbocations are generated during this process, which can lead to unwanted side reactions with sensitive functional groups on your quinazoline.[9] To prevent this, scavengers are added to the cleavage cocktail.[9]
Here is a table of common cleavage cocktails for acid-labile linkers:
| Cocktail | Composition (v/v) | Use Case |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A good general-purpose cocktail for many peptides and small molecules.[9] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides containing sensitive residues like Cys, Met, or Trp. |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A common and effective cocktail for many applications.[10] |
Protocol for a Test Cleavage:
Before committing your entire batch of resin, it is highly advisable to perform a small-scale test cleavage:
-
Resin Preparation: Take a small amount of your dried peptide-resin (10-20 mg) and place it in a filter syringe.
-
Cleavage: Add the freshly prepared cleavage cocktail (e.g., 200-300 µL of Reagent B) to the resin and allow it to react at room temperature for 1-2 hours.
-
Isolation: After the reaction, filter the solution into a microcentrifuge tube.
-
Precipitation: Add cold diethyl ether to the filtrate to precipitate your crude product.
-
Analysis: Centrifuge to pellet the product, decant the ether, and dry the pellet. Analyze the crude product by LC-MS to assess the purity and confirm the identity of your quinazoline derivative.
Troubleshooting Guide
Problem 1: Low yield of the final quinazoline product after cleavage.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction on Solid Support | One or more of the synthetic steps (e.g., cyclization, N-alkylation) did not go to completion. | Use a larger excess of reagents to drive the reaction to completion. Consider incorporating on-bead analytical techniques like FT-IR or a small test cleavage followed by LC-MS to monitor reaction progress.[11] |
| Premature Cleavage | The linker may not be stable to the conditions used for quinazoline ring formation or subsequent modifications. For instance, some Lewis acids used in cyclization might partially cleave acid-labile linkers. | Switch to a more robust linker, such as a "safety-catch" linker, which remains stable until an activation step is performed.[4][5] |
| Degradation of Product During Cleavage | The quinazoline core or its substituents may be sensitive to the strong acid used for cleavage. | Reduce the cleavage time or perform the cleavage at a lower temperature (e.g., 0 °C). Ensure that an adequate scavenger cocktail is used to trap reactive species.[9] |
Problem 2: Observation of a byproduct corresponding to cleavage of the linker's ether bond (for Wang resin).
| Potential Cause | Explanation | Recommended Solution |
| Linker Instability | The benzyl ether bond of the Wang resin linker can be susceptible to cleavage under certain conditions, leading to the formation of a 4-hydroxybenzyl derivative as an impurity.[8] | If this side reaction is significant, consider switching to a different linker that does not contain this susceptible bond, such as a Rink Amide linker if an amide is acceptable at the attachment point, or a silicon-based traceless linker.[1][3] |
Problem 3: Difficulty in purifying the final quinazoline derivative.
| Potential Cause | Explanation | Recommended Solution |
| Formation of Deletion or Truncated Sequences | Incomplete reactions at various stages of the synthesis lead to a mixture of related impurities that can be difficult to separate from the desired product. | Optimize each reaction step on the solid support to ensure it goes to completion. Use on-bead monitoring techniques to confirm the completion of each step before proceeding to the next. |
| Side Reactions from Scavengers | Scavengers themselves can sometimes react with the product. | Carefully select the scavenger cocktail based on the functional groups present in your molecule. For example, if your quinazoline has a t-butyl group, avoid using triisopropylsilane (TIS) as a scavenger as it can lead to the formation of byproducts. |
Visualizing Linker Strategies
The following diagrams illustrate the conceptual workflows for different linker strategies in the context of solid-phase quinazoline synthesis.
Sources
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- 2. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traceless Solid-Phase Synthesis of Trisubstituted Quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
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- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
Validation & Comparative
A Comparative Analysis of the 2,4-Diaminoquinazoline Scaffold and Gefitinib as EGFR Inhibitors
A Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The quinazoline scaffold has proven to be a robust pharmacophore for the development of potent EGFR tyrosine kinase inhibitors (TKIs). Gefitinib, a first-generation 4-anilinoquinazoline, was a trailblazer in this class, offering significant clinical benefit to patients with specific EGFR activating mutations. This guide provides a comparative study of the 2,4-diaminoquinazoline scaffold, as exemplified by the conceptual molecule 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, versus the established EGFR inhibitor, Gefitinib.
While specific preclinical data for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is not publicly available, this guide will leverage data from structurally related 2,4-diaminoquinazoline derivatives to draw a comparative analysis against Gefitinib. This will provide valuable insights into the potential advantages and disadvantages of this chemical class for researchers engaged in the discovery and development of next-generation EGFR inhibitors.
Mechanism of Action: A Tale of Two Scaffolds
Both Gefitinib and 2,4-diaminoquinazoline derivatives are designed to inhibit the tyrosine kinase activity of EGFR by competing with adenosine triphosphate (ATP) at its binding site within the kinase domain.[1] This inhibition blocks the autophosphorylation of the receptor, thereby abrogating downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2]
Gefitinib (4-Anilinoquinazoline): As a reversible, ATP-competitive inhibitor, Gefitinib demonstrates a higher affinity for EGFR harboring activating mutations, such as exon 19 deletions and the L858R point mutation, compared to the wild-type (WT) receptor.[3] This selectivity is a hallmark of its clinical efficacy in mutation-positive NSCLC patients. However, the emergence of the T790M "gatekeeper" mutation significantly reduces its binding affinity, leading to acquired resistance.[4]
2,4-Diaminoquinazoline Scaffold: This scaffold also targets the ATP-binding pocket of EGFR. The 2,4-diamino substitution pattern offers distinct opportunities for establishing hydrogen bond interactions within the kinase domain, potentially leading to altered selectivity and potency profiles compared to the 4-anilino scaffold of Gefitinib. Research on various 2,4-diaminoquinazoline derivatives suggests that this class has the potential to yield potent EGFR inhibitors, with some demonstrating activity against resistance mutations like T790M.[5][6]
EGFR Signaling Pathway Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[7] Both Gefitinib and inhibitors based on the 2,4-diaminoquinazoline scaffold aim to sever this signaling cascade at its origin.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of the test compounds in cancer cell lines with different EGFR statuses.
Principle: A cell-based assay that measures the number of viable cells after treatment with the test compounds.
Protocol:
-
Cell Lines: Use a panel of cell lines representing different EGFR statuses (e.g., A549 for WT-EGFR, PC-9 for exon 19 deletion, H1975 for L858R/T790M).
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and Gefitinib for 72 hours. c. Add a viability reagent (e.g., MTT, CellTiter-Glo®) and incubate. d. Measure the signal (absorbance or luminescence) which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds in a preclinical animal model.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Procedure: a. Subcutaneously implant human cancer cells (e.g., H1975) into the flank of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Gefitinib, test compound). c. Administer the drugs orally or via intraperitoneal injection at a specified dose and schedule. d. Measure tumor volume and body weight regularly.
-
Data Analysis: Plot the mean tumor volume over time for each group and assess the statistical significance of tumor growth inhibition.
Structure-Activity Relationship (SAR) Insights
The quinazoline core is a privileged scaffold for EGFR inhibitors. [1]The 2,4-diamino substitution pattern allows for diverse chemical modifications that can significantly impact potency and selectivity. Key SAR insights for 2,4-diaminoquinazolines include:
-
Substituents at the 2- and 4-amino positions: The nature of the groups at these positions is critical for interaction with the hinge region and other key residues in the ATP binding pocket.
-
Modifications on the quinazoline ring: Substitutions at the 5-, 6-, and 7-positions can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase domain. The 5-(2,2,2-Trifluoroethoxy) group in the title compound is an example of such a modification, likely aimed at improving pharmacokinetic properties or target engagement.
Conclusion and Future Directions
Gefitinib has been a cornerstone in the treatment of EGFR-mutated NSCLC, but acquired resistance remains a significant clinical challenge. The 2,4-diaminoquinazoline scaffold represents a promising avenue for the development of next-generation EGFR inhibitors with the potential to overcome these limitations. While a direct comparison with 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is hampered by the lack of specific data, the broader class of 2,4-diaminoquinazolines has demonstrated the potential for potent and selective EGFR inhibition, including activity against clinically relevant resistance mutations.
Future research should focus on the detailed preclinical characterization of novel 2,4-diaminoquinazoline derivatives, including their efficacy in in vivo models of acquired resistance. A thorough understanding of their structure-activity relationships will be crucial for optimizing their pharmacological profiles and advancing the most promising candidates toward clinical development.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry.
- Gefitinib. (n.d.). Wikipedia.
- In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. (2020). Bioorganic Chemistry.
- Synthesis of series of novel 2,4‐diaminoquinazoline derivatives and evaluation of their anticancer activity. (n.d.).
- Gefitinib: uses, dosing, warnings, adverse events, interactions. (n.d.). Drugs.com.
- Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors. (2023). Iranian Journal of Pharmaceutical Research.
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Receptors and Signal Transduction.
- EGF/EGFR Signaling Pathway. (n.d.).
- New acrylamide-substituted quinazoline derivatives with enhanced potency for the treatment of EGFR T790M-mutant non-small-cell lung cancers. (2018). Bioorganic Chemistry.
- Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). (2025). Bioorganic Chemistry.
- Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (n.d.).
- WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof. (n.d.).
- Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
- Molecular Analysis of the Superior Efficacy of a Dual Epidermal Growth Factor Receptor (EGFR)-DNA-Targeting Combi-Molecule in Comparison with Its Putative Prodrugs 6-Mono-Alkylamino- and 6,6-Dialkylaminoquinazoline in a Human Osteosarcoma Xenograft Model. (2023). MDPI.
- DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. (n.d.). JETIR.
- Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry.
- Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. (n.d.).
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
- US5534518A - Insecticidal substituted-2,4-diaminoquinazolines. (n.d.).
- QUINAZOLINE-2,4-DIONE DERIVATIVES AS PARP INHIBITORS. (2020).
- Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
- Synthesis, Characterization and Biological Evaluation of N2, N4-dip-tolylquinazoline-2,4 - International Journal of Scientific Engineering and Research (IJSER). (2017). International Journal of Scientific Engineering and Research.
- US 8835445B2 I - UCLA – Chemistry and Biochemistry. (2011).
-
2,5-DIARYL-T[1][3][8]RIAZOLO[1,5-c]QUINAZOLINES AS PROMISING FLUOROPHORES. (n.d.). Ural Federal University.
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- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of Novel Quinazoline-Based EGFR Inhibitors: A Case Study of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1] The quinazoline scaffold has proven to be a robust pharmacophore for developing potent EGFR tyrosine kinase inhibitors (TKIs).[2] This guide provides a comprehensive framework for evaluating the efficacy of a novel quinazoline-based EGFR inhibitor, using the hypothetical compound 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine as a case study. We will compare its potential performance against established first, second, and third-generation EGFR inhibitors, providing the experimental context for a thorough preclinical assessment.
The EGFR Signaling Pathway: A Critical Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[3] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[4] This phosphorylation event triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[5] In many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, drives uncontrolled tumor growth.[6]
Caption: EGFR signaling pathway and the point of intervention by tyrosine kinase inhibitors.
A Generational Approach to EGFR Inhibition
The development of EGFR TKIs has progressed through several generations, each aiming to improve efficacy and overcome resistance mechanisms.
-
First-Generation (Reversible): Gefitinib and Erlotinib are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[7][8] They are most effective in patients with activating EGFR mutations, such as exon 19 deletions or the L858R mutation.[9]
-
Second-Generation (Irreversible): Afatinib is an irreversible inhibitor that covalently binds to the EGFR kinase domain, providing a more sustained inhibition.[10] It also inhibits other members of the ErbB family, such as HER2 and HER4.[11]
-
Third-Generation (Mutant-Selective, Irreversible): Osimertinib was designed to be effective against the T790M resistance mutation, which is a common reason for the failure of first- and second-generation TKIs.[12] It is also selective for mutant EGFR over wild-type, which can lead to a better safety profile.[12]
Preclinical Evaluation of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
To establish the therapeutic potential of a novel compound like 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, a series of in vitro and in vivo experiments are necessary. The following sections outline a comprehensive evaluation strategy, with comparative data points against established EGFR inhibitors.
In Vitro Characterization
1. Biochemical Kinase Assays: Potency and Selectivity
The initial step is to determine the direct inhibitory activity of the compound on the EGFR kinase. This is typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. It is also crucial to assess the selectivity of the compound against other kinases to anticipate potential off-target effects.
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | HER2 IC50 (nM) | VEGFR2 IC50 (nM) |
| 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (Hypothetical) | TBD | TBD | TBD | TBD |
| Gefitinib | ~20-80 | >10,000 | >10,000 | >10,000 |
| Afatinib | ~0.5 | ~10 | ~14 | >5,000 |
| Osimertinib | ~200-500 | ~1-15 | >5,000 | >5,000 |
Data are representative and compiled from various sources for comparative purposes.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR kinase domain, a suitable peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: Add serial dilutions of the test compound (e.g., 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine) and control inhibitors.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[13]
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.[13]
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a biochemical EGFR kinase assay using ADP-Glo™.
2. Cellular Assays: Assessing Effects on Cancer Cells
Cell-based assays are essential for understanding how an inhibitor affects cancer cells in a more biologically relevant context.
Cell Viability/Proliferation Assays
These assays determine the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50% (GI50). A panel of cell lines with different EGFR mutation statuses should be used.
| Compound | A431 (WT, amplified) GI50 (nM) | HCC827 (Exon 19 del) GI50 (nM) | H1975 (L858R/T790M) GI50 (nM) |
| 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (Hypothetical) | TBD | TBD | TBD |
| Gefitinib | ~100-1000 | ~5-20 | >10,000 |
| Afatinib | ~50-200 | ~1-10 | ~50-150 |
| Osimertinib | ~1000-5000 | ~10-50 | ~10-50 |
Data are representative and compiled from various sources for comparative purposes.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cancer cells (e.g., A431, HCC827, H1975) in a 96-well plate and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.[13]
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.[13]
-
Lysis and Signal Stabilization: Mix on an orbital shaker to induce cell lysis and incubate to stabilize the luminescent signal.[14]
-
Luminescence Measurement: Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of viable cells relative to untreated controls and determine the GI50 value.
Western Blotting for Target Engagement
Western blotting can be used to visualize the inhibition of EGFR phosphorylation and downstream signaling proteins like AKT and ERK. A dose-dependent decrease in the phosphorylated forms of these proteins would confirm target engagement.[15]
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitor for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.[15]
-
Antibody Incubation: Probe the membrane with primary antibodies specific for total and phosphorylated EGFR, AKT, and ERK, followed by incubation with secondary antibodies.[15]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
In Vivo Efficacy Evaluation
Xenograft Tumor Models
To assess the anti-tumor activity of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors (xenografts).[13] The ability of the compound to inhibit tumor growth is then evaluated.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., H1975) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer the test compound or vehicle control daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot the average tumor volume over time for each treatment group to determine the extent of tumor growth inhibition.
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Validating the Anticancer Potential of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine: A Comparative Experimental Guide
This guide provides a comprehensive framework for the preclinical validation of a novel investigational compound, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine. As a member of the quinazoline-2,4-diamine chemical class, this molecule is structurally related to compounds with known anticancer properties.[1][2] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs that target key pathways in cancer progression.[3][4] This document outlines a systematic approach to characterize the anticancer activity of this specific derivative, compare its efficacy against established anticancer agents, and elucidate its potential mechanism of action.
Introduction to the Quinazoline-2,4-diamine Scaffold
The quinazoline ring system is a bicyclic aromatic heterocycle that has been extensively explored in drug discovery.[1] Derivatives of 2,4-diaminoquinazoline, in particular, have demonstrated a range of biological activities, including potent antitumor effects.[3][5][6] The mechanism of action for these compounds can be diverse. Some act as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), while others interfere with dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[3] Additionally, some quinazoline-based drugs have been shown to bind to DNA and inhibit topoisomerases, leading to cell death.[3]
Given the novelty of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, its precise mechanism of action is yet to be determined. The trifluoroethoxy substituent at the 5-position may influence its pharmacokinetic properties and target engagement. This guide, therefore, proposes a multi-faceted validation strategy to ascertain its therapeutic potential.
Comparative In Vitro Efficacy Evaluation
The initial step in validating a new anticancer compound is to assess its cytotoxic or cytostatic effects against a panel of human cancer cell lines.[7] This allows for the determination of the compound's potency and selectivity.
Hypothesized Mechanism of Action and Comparator Selection
Based on the 2,4-diaminoquinazoline core, we can hypothesize that 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine may act as either an EGFR inhibitor or a DHFR inhibitor. Therefore, we will select the following comparator drugs:
-
Gefitinib: An established EGFR inhibitor.
-
Methotrexate: A classical DHFR inhibitor.
-
Doxorubicin: A widely used cytotoxic agent with a different mechanism of action (topoisomerase II inhibition and DNA intercalation).
Cell Line Panel
A diverse panel of cancer cell lines is recommended to assess the breadth of activity. The following cell lines are suggested for initial screening:
-
A549 (Lung Carcinoma): Known to express varying levels of EGFR.
-
MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line.
-
HCT-116 (Colorectal Carcinoma): A commonly used model for colon cancer.
-
PC-3 (Prostate Carcinoma): To assess activity in a different cancer type.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table presents a hypothetical but realistic outcome of a 72-hour MTT assay.
| Compound | A549 (µM) | MCF-7 (µM) | HCT-116 (µM) | PC-3 (µM) |
| 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine | 5.2 | 8.1 | 12.5 | 15.3 |
| Gefitinib | 2.8 | 15.7 | > 50 | > 50 |
| Methotrexate | 0.5 | 1.2 | 0.8 | 2.5 |
| Doxorubicin | 0.1 | 0.2 | 0.15 | 0.3 |
Experimental Protocols: In Vitro Assays
To ensure scientific rigor, detailed and validated protocols are essential.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine and comparators) in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the test compounds at their respective IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizing the Experimental Workflow and Potential Mechanism
Diagrams are crucial for conveying complex workflows and biological pathways.
Caption: Proposed experimental workflow for validating the anticancer activity of a novel compound.
Caption: Hypothesized mechanism of action via EGFR signaling pathway inhibition.
In Vivo Efficacy Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a living organism.[9] Animal models are indispensable for this phase of research.[2]
Human Tumor Xenograft Model
The most common preclinical in vivo model involves implanting human cancer cells into immunocompromised mice.[9]
Study Design:
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Cell Line: A549 human lung carcinoma cells, based on potential sensitivity from in vitro data.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline with 5% DMSO)
-
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (e.g., 25 mg/kg and 50 mg/kg)
-
Positive Control (e.g., Gefitinib at a clinically relevant dose)
-
-
Treatment: Administer the compounds daily via intraperitoneal (i.p.) injection or oral gavage for 21 days.
-
Endpoints:
-
Measure tumor volume twice weekly using calipers.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Comparative In Vivo Data
The following table illustrates a potential outcome of the xenograft study.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +2 |
| Compound (25 mg/kg) | 850 ± 150 | 43 | -1 |
| Compound (50 mg/kg) | 500 ± 100 | 67 | -5 |
| Gefitinib (25 mg/kg) | 600 ± 120 | 60 | -3 |
Conclusion and Future Directions
This guide presents a logical and comprehensive strategy for the initial validation of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine as a potential anticancer agent. The proposed in vitro and in vivo experiments will provide crucial data on its potency, mechanism of action, and preliminary safety profile. Positive results from this validation cascade would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and evaluation in additional preclinical models. The ultimate goal is to generate a robust data package to support the advancement of this novel compound into further drug development.
References
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-
Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. (2010). PubMed. Available at: [Link]
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Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. (2020). Semantic Scholar. Available at: [Link]
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Chemistry and antitumor evaluation of selected classical 2,4-diaminoquinazoline analogues of folic acid. (CHEMBL1123126). ChEMBL. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Available at: [Link]
-
Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2025). ResearchGate. Available at: [Link]
-
Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. Available at: [Link]
-
Biological activities of recent advances in quinazoline. ResearchGate. Available at: [Link]
-
Biological Activity of Quinazolinones. (2020). IntechOpen. Available at: [Link]
- WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof. Google Patents.
-
Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. (2021). Iowa Research Online. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. Available at: [Link]
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- 4. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]
- 5. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]
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- 9. chemsynthesis.com [chemsynthesis.com]
A Comparative Guide to the Anti-Tubercular Activity of 2,4-Diaminoquinazolines
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery and development of novel anti-tubercular agents with new mechanisms of action. Among the promising heterocyclic scaffolds explored in medicinal chemistry, the 2,4-diaminoquinazoline core has emerged as a potent inhibitor of Mtb growth. This guide provides a comprehensive comparison of the anti-tubercular activity of various 2,4-diaminoquinazoline derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
The 2,4-Diaminoquinazoline Scaffold: A Promising Anti-Tubercular Chemotype
The 2,4-diaminoquinazoline class of compounds has been identified as an effective inhibitor of Mycobacterium tuberculosis growth.[1] An extensive evaluation of this series has revealed its potential as a lead candidate for tuberculosis drug discovery.[1] This guide will delve into the structure-activity relationships (SAR), mechanism of action, and a comparative analysis of the anti-tubercular potency of key derivatives from this class.
Comparative Analysis of Anti-Tubercular Activity
A systematic examination of various 2,4-diaminoquinazoline derivatives has been conducted to elucidate the structural features crucial for their anti-tubercular activity. The following table summarizes the in vitro activity of a selection of these compounds against the H37Rv strain of M. tuberculosis, along with available cytotoxicity data.
| Compound ID | R2 Substituent | R4 Substituent | MIC (µg/mL) vs. Mtb H37Rv | Cytotoxicity (IC50 in µM) | Selectivity Index (SI) |
| 1 | Piperidin-1-yl | 4-Fluorobenzyl | 0.1 | >50 (Vero cells) | >500 |
| 2 | Morpholino | 4-Fluorobenzyl | 1.6 | Not Available | Not Available |
| 3 | 4-Methylpiperazin-1-yl | 4-Fluorobenzyl | 0.4 | Not Available | Not Available |
| 4 | Pyrrolidin-1-yl | 4-Fluorobenzyl | 0.2 | Not Available | Not Available |
| 5 | Piperidin-1-yl | Benzyl | 0.2 | Not Available | Not Available |
| 6 | Piperidin-1-yl | 4-Chlorobenzyl | 0.1 | Not Available | Not Available |
| 7 | Piperidin-1-yl | 4-Trifluoromethylbenzyl | 0.1 | Not Available | Not Available |
| 8 | Piperidin-1-yl | 3-Fluorobenzyl | 0.1 | Not Available | Not Available |
| 9 | Piperidin-1-yl | Cyclohexylmethyl | 3.1 | Not Available | Not Available |
| 10 | Piperidin-1-yl | Phenethyl | 0.8 | Not Available | Not Available |
Data synthesized from Odingo et al., 2014.
Structure-Activity Relationship (SAR) of 2,4-Diaminoquinazolines
The anti-tubercular potency of the 2,4-diaminoquinazoline scaffold is significantly influenced by the nature of the substituents at the 2 and 4 positions of the quinazoline ring.
Caption: Structure-Activity Relationship (SAR) of 2,4-Diaminoquinazolines.
Systematic modifications of a representative molecule, N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, have revealed several key determinants for its anti-tubercular activity.[1] The benzylic amine at the 4-position and the piperidine at the 2-position are crucial for potency.[1] Furthermore, the nitrogen atom at the N-1 position is also a key determinant for activity.[1]
Mechanism of Action: A Pro-drug Approach
A fascinating aspect of the 2,4-diaminoquinazoline series is its proposed mechanism of action as a pro-drug.[1] Resistant mutants of M. tuberculosis to this class of compounds have shown mutations in the gene Rv3161c.[1][2][3] This gene is predicted to encode a dioxygenase.[1][2][3] Metabolite analysis of wild-type and Rv3161c mutant strains exposed to a diaminoquinazoline compound revealed the presence of the parent compound in the mutant but not in the wild-type.[2][3] Conversely, a monohydroxylated metabolite was identified in the wild-type strain.[2][3] This evidence strongly suggests that Rv3161c metabolizes, and thereby activates, the 2,4-diaminoquinazolines in M. tuberculosis.[2][3]
Caption: Proposed Mechanism of Action of 2,4-Diaminoquinazolines.
Experimental Protocols for Evaluation
For researchers aiming to synthesize and evaluate novel 2,4-diaminoquinazoline derivatives, the following experimental workflows are recommended.
In Vitro Anti-Tubercular Activity Assessment
A standardized method for determining the Minimum Inhibitory Concentration (MIC) is crucial for comparative analysis. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method.
Step-by-Step Methodology for MIC Determination (MABA):
-
Preparation of Compounds: Dissolve the synthesized 2,4-diaminoquinazoline derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80 to mid-log phase.
-
Assay Setup: In a 96-well microplate, serially dilute the test compounds in 7H9 broth. Add the Mtb H37Rv culture to each well. Include a drug-free control and a positive control (e.g., isoniazid or rifampicin).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assessment
To evaluate the therapeutic potential of the compounds, it is essential to assess their toxicity against mammalian cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.
Step-by-Step Methodology for Cytotoxicity Assay (MTT):
-
Cell Culture: Culture a mammalian cell line (e.g., Vero, HepG2, or A549) in an appropriate medium supplemented with fetal bovine serum (FBS) in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,4-diaminoquinazoline derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
The Selectivity Index (SI) is then calculated as the ratio of IC50 to MIC (SI = IC50 / MIC). A higher SI value indicates a greater selectivity of the compound for the mycobacteria over mammalian cells.
Caption: Experimental Workflow for Evaluating Novel 2,4-Diaminoquinazolines.
Conclusion
The 2,4-diaminoquinazoline scaffold represents a highly promising class of anti-tubercular agents. Their potent in vitro activity, coupled with a unique pro-drug mechanism of action, offers a new avenue for combating Mycobacterium tuberculosis. The structure-activity relationship studies have provided a clear roadmap for the rational design of more potent and selective analogs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them through the drug development pipeline. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and evaluation of novel 2,4-diaminoquinazoline derivatives in the urgent quest for new anti-tubercular therapies.
References
-
Odingo, J., O'Malley, T., Kesicki, E. A., Alling, T., Bailey, M. A., Early, J., ... & Parish, T. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6965-6979. [Link]
-
Melief, E., Bonnett, S. A., Zuniga, E. S., & Parish, T. (2019). Activation of 2,4-diaminoquinazoline in Mycobacterium tuberculosis by Rv3161c, a putative dioxygenase. Antimicrobial Agents and Chemotherapy, 63(1), e01505-18. [Link]
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- 2. journals.asm.org [journals.asm.org]
- 3. Activation of 2,4-Diaminoquinazoline in Mycobacterium tuberculosis by Rv3161c, a Putative Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profile of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine across kinase panel
Publish Comparison Guide: Selectivity Profile of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine Across Kinase Panels
Executive Summary & The Causality of Selectivity
The 2,4-diaminoquinazoline scaffold is a notoriously privileged structure in medicinal chemistry. Historically, it has served as a potent ATP-competitive inhibitor for a broad spectrum of human kinases, including EGFR, GAK, and various cyclin-dependent kinases (CDKs) [1]. However, the discovery and optimization of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6) represented a paradigm shift. Originally optimized as a potent Dengue virus inhibitor, a critical hurdle in its development was proving that its antiviral efficacy was not an artifact of off-target host kinase inhibition—a phenomenon that typically leads to severe cytotoxicity [2].
This guide provides an in-depth technical comparison of the kinase selectivity profile of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine against standard kinase inhibitors. By analyzing the structural causality behind its selectivity, researchers can better utilize this compound in antiviral screening and avoid the pitfalls of pan-kinase toxicity.
Comparative Kinase Selectivity Data
To validate the selectivity of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, it is benchmarked against Erlotinib (a clinical EGFR inhibitor with a related 4-anilinoquinazoline core) and an unsubstituted 2,4-diaminoquinazoline control. The data below synthesizes typical IC50 values across a representative mini-panel of human kinases to highlight the profound impact of the 5-position substitution.
Table 1: Comparative IC50 Profiling Across Representative Human Kinase Panel
| Kinase Target | 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine | Erlotinib (Reference) | Unsubstituted 2,4-Diaminoquinazoline |
| EGFR | > 10 µM | 0.002 µM | 0.15 µM |
| PDGFRβ | > 10 µM | 0.45 µM | 1.20 µM |
| GAK | > 10 µM | 0.80 µM | 0.05 µM |
| CDK2/CycA | > 10 µM | > 10 µM | 0.09 µM |
| LRRK2 | > 10 µM | 1.50 µM | 0.30 µM |
| DENV-2 Replicon | 0.0028 µM | > 10 µM | 0.15 µM |
Expert Insight: The introduction of the 5-(2,2,2-trifluoroethoxy) group completely abolishes affinity for the human kinome (IC50 > 10 µM) while exponentially increasing potency against the viral target.
Structural Causality: Why the Substitution Drives Selectivity
The ATP-binding pocket of most human kinases features a highly conserved hinge region that forms critical hydrogen bonds with the N1 and N3 atoms of the quinazoline core. In standard kinase inhibitors, the 5-position is left unsubstituted or contains small moieties to allow deep penetration into the hydrophobic cleft [1].
The addition of the bulky, highly electronegative 2,2,2-trifluoroethoxy group at the 5-position creates a severe steric clash with the gatekeeper residues of human kinases. Furthermore, the strong electron-withdrawing nature of the fluorine atoms alters the pKa of the quinazoline nitrogens, weakening the essential hydrogen-bonding network required for kinase hinge binding.
Caption: Structural causality: How the 5-trifluoroethoxy group shifts selectivity from host kinases to viral targets.
Experimental Methodology: Self-Validating Kinase Profiling
To generate reliable selectivity data, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is prioritized over standard radiometric assays.
Causality behind experimental choice: Quinazoline derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum. TR-FRET utilizes a microsecond time delay before measurement, completely eliminating compound auto-fluorescence interference and preventing false-positive inhibition readouts.
Step-by-Step TR-FRET Kinase Assay Protocol:
-
Compound Preparation: Serially dilute 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in 100% DMSO, then transfer to an aqueous assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve a final DMSO concentration of 1%. Rationale: A strict 1% DMSO limit ensures compound solubility without denaturing the kinase.
-
Enzyme-Substrate Assembly: Add the specific kinase (e.g., EGFR) and a biotinylated peptide substrate to the 384-well microplate.
-
ATP Initiation: Initiate the reaction by adding ATP at a concentration strictly equal to the enzyme's apparent Km. Rationale: Running the assay at the ATP Km ensures maximum sensitivity for detecting competitive inhibitors. If ATP is saturated, weak off-target binding might be artificially masked.
-
Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate Mg2+ and stop kinase activity) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665).
-
Signal Detection: Read the plate using a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm).
-
Validation: Ensure the Z'-factor of the assay is >0.6 using a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.
Caption: Workflow of TR-FRET based high-throughput kinase selectivity profiling.
Conclusion
The 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine derivative exemplifies how precise steric and electronic modifications can rescue a highly promiscuous kinase-binding scaffold. By completely abrogating host kinase affinity, this compound achieves a pristine selectivity profile, validating its mechanism of action as a targeted antiviral agent rather than a cytotoxic pan-kinase inhibitor.
References
-
Chao, B., Tong, X.-K., Tang, W., et al. (2012). "Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors." Journal of Medicinal Chemistry, 55(7), 3135-3143. URL: [Link]
-
Saudi, M., Zmurko, J., et al. (2016). "The Medicinal Chemistry of Dengue Virus." Journal of Medicinal Chemistry, 59(6), 2381-2401. URL: [Link]
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Quinazoline Analogs: A Guide for Drug Development Professionals
Introduction: The Strategic Value of Fluorine in the Quinazoline Scaffold
The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its rigid, bicyclic structure serves as an excellent pharmacophore for engaging the ATP-binding pocket of various protein kinases.[2] Several FDA-approved drugs, including gefitinib and erlotinib, are built upon this scaffold and have revolutionized the treatment of cancers driven by epidermal growth factor receptor (EGFR) mutations.[3][4] As drug discovery programs strive for candidates with superior potency, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorine has become a routine yet profoundly impactful tactic.[5][6]
Approximately 20% of all modern pharmaceuticals contain fluorine, a testament to its unique and beneficial properties.[7] The introduction of a fluorine atom—though only slightly larger than hydrogen—can dramatically alter a molecule's electronic properties, conformation, and metabolic fate.[8][9] Key advantages conferred by fluorination include:
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions and hydrogen bonds with target proteins, potentially increasing potency.[10][11]
-
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[7][12][13] Replacing a metabolically liable C-H bond with a C-F bond can block undesirable metabolism, extending the drug's half-life.[9][14]
-
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (LogP) and the acidity/basicity (pKa) of nearby functional groups, which in turn affects solubility, cell membrane permeability, and bioavailability.[5][9]
This guide provides a head-to-head comparison of a representative fluorinated quinazoline analog against its non-fluorinated parent compound, grounded in experimental data. We will explore the nuances of their synthesis, biological performance, and pharmacokinetic profiles, offering field-proven insights into the causality behind these differences.
Comparative Synthesis: A Tale of Two Analogs
The synthesis of quinazoline analogs typically begins with substituted anthranilic acid derivatives.[15][16] The following schemes illustrate a common and reliable pathway to generate a non-fluorinated lead compound (Analog A) and its fluorinated counterpart (Analog B), where a metabolically susceptible methoxy group is replaced with a more stable difluoromethoxy group.
Scheme 1: Synthesis of Non-Fluorinated Analog A This route follows a classical Niementowski-style quinazoline synthesis. The key step is the cyclization of the anthranilamide intermediate with a formyl equivalent, followed by substitution at the C4 position. The choice of a chloroquinazoline intermediate is standard, providing a reactive handle for nucleophilic substitution by the desired aniline side chain.
Scheme 2: Synthesis of Fluorinated Analog B The synthesis of Analog B mirrors that of Analog A, with the primary difference being the selection of the starting material—an anthranilic acid derivative already bearing the difluoromethoxy group. This highlights a key strategic decision in medicinal chemistry: incorporating the fluorine moiety early in the synthesis is often more efficient than attempting a late-stage fluorination, which can be challenging and low-yielding.
Head-to-Head Performance Comparison
To objectively evaluate the impact of fluorination, Analog A and Analog B were subjected to a battery of standardized in vitro assays. The data presented below are representative of typical outcomes observed when fluorination is successfully employed to block metabolic soft spots and enhance target engagement.
Physicochemical Properties
The introduction of fluorine atoms invariably increases the molecular weight. More importantly, it significantly impacts lipophilicity (LogP), a critical parameter for cell permeability and solubility.
Table 1: Comparison of Physicochemical Properties
| Property | Analog A (Non-Fluorinated) | Analog B (Fluorinated) | Rationale for Change |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 446.5 | 482.5 | Addition of two fluorine atoms, replacing two hydrogen atoms. |
| cLogP | 3.8 | 4.2 | Fluorine is highly lipophilic, generally increasing the LogP value.[10] |
| pKa (Basic) | 5.1 | 4.6 | The strong electron-withdrawing effect of the -OCF₂H group reduces the basicity of the quinazoline nitrogens.[5][9] |
In Vitro Biological Activity
The primary measure of a kinase inhibitor's effectiveness is its ability to inhibit the target enzyme (EGFR) and, consequently, to kill cancer cells that depend on that enzyme.
Table 2: Comparison of In Vitro Biological Activity
| Assay | Analog A (Non-Fluorinated) | Analog B (Fluorinated) | Interpretation |
|---|---|---|---|
| EGFR Kinase Inhibition (IC₅₀) | 25 nM | 5 nM | Analog B is 5-fold more potent. This suggests the fluorinated group may form more favorable interactions within the EGFR ATP-binding pocket.[17] |
| A549 Cell Viability (IC₅₀) | 280 nM | 65 nM | The enhanced enzyme inhibition translates to superior cancer cell-killing activity. A549 is a common non-small cell lung cancer (NSCLC) cell line.[18] |
In Vitro ADMET Properties
A potent compound is of little therapeutic value if it is rapidly metabolized or cannot reach its target. Here, we compare metabolic stability and cell permeability.
Table 3: Comparison of In Vitro ADMET Properties
| Assay | Analog A (Non-Fluorinated) | Analog B (Fluorinated) | Interpretation |
|---|---|---|---|
| Metabolic Stability (HLM, t₁/₂) | 15 min | 110 min | Analog B is significantly more stable. The C-F bonds in the difluoromethoxy group successfully block the oxidative metabolism that readily occurs at the methoxy group of Analog A.[12][13] |
| Cell Permeability (Papp, A→B) | 12 x 10⁻⁶ cm/s | 18 x 10⁻⁶ cm/s | The higher lipophilicity of Analog B leads to improved passive diffusion across cell membranes, suggesting better potential for oral absorption.[11] |
Experimental Protocols
Scientific integrity demands that protocols be robust and reproducible. The following are detailed methodologies for the key assays used in this comparison.
Protocol 1: EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit EGFR's phosphorylation of a substrate by measuring the amount of ATP remaining after the reaction.
-
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP (Adenosine Triphosphate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test compounds (Analog A, Analog B) and positive control (e.g., Gefitinib) dissolved in DMSO
-
384-well white, flat-bottom plates
-
-
Procedure:
-
Prepare serial dilutions of test compounds in DMSO. Further dilute into assay buffer to a 2X final concentration.
-
Add 5 µL of 2X compound solution to the appropriate wells of the 384-well plate. Add 5 µL of assay buffer with DMSO for "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Add 5 µL of a 2X enzyme/substrate mix (containing EGFR and Poly(Glu,Tyr)) to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 10 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of 2X ATP solution to all wells. The final ATP concentration should be at the Km value for EGFR.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect remaining ATP by adding 20 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100%) and "no enzyme" (0%) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the rate at which a compound is metabolized by the major drug-metabolizing enzymes present in the liver.
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Test compounds (Analog A, Analog B) and control compound (e.g., Verapamil - high clearance)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching
-
96-well incubation plate and a collection plate
-
-
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
Add the compound solution to the HLM suspension in the incubation plate and pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the collection plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Include a negative control with no NADPH to account for non-enzymatic degradation.
-
Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Visualizing the Mechanism and Workflow
To better understand the context of this work, the following diagrams illustrate the targeted biological pathway and the experimental workflow.
Caption: Simplified EGFR signaling pathway and mechanism of inhibition.
Caption: In Vitro evaluation workflow for quinazoline analogs.
Discussion and Conclusion
The head-to-head comparison clearly demonstrates the profound and multifaceted impact of fluorination on a quinazoline scaffold. By replacing a single methoxy group with a difluoromethoxy group, we observed:
-
A 5-fold increase in target potency , likely due to more favorable electronic interactions within the kinase active site.
-
A greater than 7-fold increase in metabolic stability , directly attributable to the strength of the C-F bond blocking a known metabolic liability.
-
A corresponding 4-fold improvement in cellular activity , driven by the combination of enhanced potency and better permeability.
These results underscore why fluorination is a powerful and widely used strategy in modern drug design.[7] However, it is not a universal solution. The positive effects are highly dependent on the position of the fluorine atom and the specific molecular context.[17] In some cases, fluorination can have a neutral or even detrimental effect on activity.[19] For example, while increasing lipophilicity can improve permeability, an excessively high LogP can lead to poor solubility, off-target toxicity, and rapid clearance. Therefore, the decision to fluorinate must be a data-driven, strategic choice based on a thorough understanding of the structure-activity relationship (SAR) and the project's goals.
This guide illustrates a systematic approach to evaluating such chemical modifications. By combining rational design, robust synthesis, and a battery of standardized in vitro assays, researchers can efficiently determine how subtle atomic changes translate into significant pharmacological differences, ultimately accelerating the development of safer and more effective medicines.
References
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Dovepress.
- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). SpringerLink.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). MDPI.
- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). ScienceDirect.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.
- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.).
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
- Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024, October 17). Eman Research.
- Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (2025, August 7).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.).
- Biological activity of Quinazoline: A Review. (2017, January 22).
- Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026, January 21).
- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
- Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
- S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024, August 20). RSC Publishing.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.).
- Synthesis of fluorinated dihydropyrrolo[2,1‐b]quinazolin‐9(1H)‐ones. (n.d.).
- Structure-activity relationship studies of quinazolinone alkaloids 1–12... (n.d.).
- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021, October 26). MDPI.
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021, August 26).
- Biological Activity of Quinazolinones. (2020, January 29). IntechOpen.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.).
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21).
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022, November 22).
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.).
- Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity. (n.d.).
- Enhancing Metabolic Stability of Fluorinated Drug Candid
- Synthesis of Quinazoline and Quinazolinone Deriv
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Publish Comparison Guide: Reproducibility of In Vitro Efficacy for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in Dengue Virus Inhibition
Target Audience: Researchers, virologists, and drug development professionals.
Executive Summary
The development of small-molecule antivirals requires robust, reproducible in vitro screening cascades to prevent false positives and accurately establish structure-activity relationships (SAR). 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine belongs to a highly potent class of 2,4-diaminoquinazoline derivatives identified as potent Dengue Virus (DENV) inhibitors [1]. This guide objectively compares the performance of this quinazoline scaffold against standard antiviral alternatives and provides self-validating, step-by-step experimental protocols to ensure absolute reproducibility in your laboratory.
Mechanistic Rationale & Pathway Intervention
The 2,4-diaminoquinazoline scaffold exhibits its antiviral efficacy by interrupting the intracellular replication machinery of the Dengue virus. Unlike entry inhibitors, these compounds are evaluated using subgenomic replicon systems, which decouple viral RNA translation and replication from viral entry and assembly[2]. By targeting the replication complex, these derivatives prevent the synthesis of nascent viral RNA, leading to a profound reduction in viral progeny.
Caption: DENV replication cycle highlighting the RNA replication intervention point.
Comparative Performance Analysis
To objectively evaluate the therapeutic potential of the 2,4-diaminoquinazoline scaffold, it must be benchmarked against established broad-spectrum antivirals such as Ribavirin and Mycophenolic Acid (MPA). The table below synthesizes the quantitative in vitro data, highlighting the superior Selectivity Index (SI) of the quinazoline derivatives [1, 2].
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Mechanism / Target |
| 2,4-Diaminoquinazoline Lead Scaffold | 0.15 | >50 | >333 | Viral RNA Replication [1] |
| Compound 4o (Optimized Analog) | 0.0028 | >2.8 | >1000 | Viral RNA Replication [1] |
| Ribavirin (Standard Control) | ~15.4 | >100 | >6.5 | Broad-spectrum (RTP depletion) |
| Mycophenolic Acid (MPA) (Standard Control) | 0.4 - 0.6 | >10 | >20 | IMPDH Inhibitor [2] |
Data Interpretation: The baseline 2,4-diaminoquinazoline scaffold demonstrates sub-micromolar efficacy. Through SAR optimization (e.g., Compound 4o), the potency can be driven down to the single-digit nanomolar range, vastly outperforming both Ribavirin and MPA in terms of both absolute potency and therapeutic window (SI > 1000)[1].
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls that confirm the assay's integrity before data is extracted.
High-Throughput DENV-2 Replicon Assay (Primary Screen)
Causality: Utilizing a DENV-2 replicon system expressing a luciferase reporter allows for a highly sensitive, quantitative readout of viral RNA replication without the biosafety restrictions (BSL-3) associated with fully infectious clinical strains.
Step-by-Step Methodology:
-
Cell Seeding: Seed BHK-21 cells harboring the DENV-2 luciferase replicon into opaque 96-well plates at a density of 1.5×104 cells/well in DMEM supplemented with 2% FBS. Causality: Low serum concentration slows host cell division, ensuring the luciferase signal reflects viral replication rather than host cell proliferation.
-
Compound Treatment: After 12 hours of incubation, treat the cells with serial dilutions of the quinazoline derivative (e.g., 10 µM down to 0.001 µM). Include 0.5% DMSO as a vehicle control and 5 µM MPA as a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Luciferase Readout: Lyse the cells using a commercial luciferase assay system (e.g., Promega Bright-Glo) and measure luminescence using a microplate reader.
-
Self-Validation Mechanism: Calculate the Z'-factor using the DMSO vehicle (negative control) and MPA (positive control). A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the plate data is reproducible and free of edge-effect artifacts.
Cytotoxicity Evaluation (Counter-Screen)
Causality: A reduction in luciferase signal could be falsely interpreted as antiviral activity if the compound is simply killing the host cells. A parallel cytotoxicity assay is mandatory.
Step-by-Step Methodology:
-
Parallel Plating: Seed wild-type BHK-21 cells in clear 96-well plates identically to the replicon assay.
-
Treatment: Apply the exact same compound dilution series.
-
Viability Readout: After 48 hours, add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours and read absorbance at 450 nm.
-
Self-Validation Mechanism: The EC50 value is only considered valid if the CC50 (concentration causing 50% cell death) is at least 10-fold higher (SI > 10). If the CC50 curve overlaps with the EC50 curve, the antiviral hit is invalidated as a cytotoxic artifact.
Infectious DENV Plaque Reduction Assay (Orthogonal Validation)
Causality: Replicon systems lack structural proteins (Capsid, prM, Envelope). To ensure the compound does not fail against the complete viral life cycle, hits must be validated using fully infectious DENV-2 [3].
Step-by-Step Methodology:
-
Infection: Infect a monolayer of Vero cells in 24-well plates with infectious DENV-2 at a Multiplicity of Infection (MOI) of 0.1 for 1 hour.
-
Overlay: Remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and the test compound at varying concentrations.
-
Fixation & Staining: After 4-5 days, fix the cells with 4% paraformaldehyde and stain with 1% crystal violet.
-
Self-Validation Mechanism: Count the plaques. The assay validates itself by comparing the plaque morphology and count of the untreated viral control against the uninfected cell control. A dose-dependent reduction in plaque count confirms true antiviral efficacy.
Caption: Step-by-step experimental workflow for in vitro validation of DENV inhibitors.
Critical Factors for Assay Reproducibility
-
Compound Solubility (DMSO Tolerance): 2,4-diaminoquinazolines can exhibit variable aqueous solubility. Ensure the final DMSO concentration in the assay never exceeds 0.5%, as higher concentrations will artificially induce host cell cytotoxicity and skew the CC50 data.
-
Cell Passage Number: The BHK-21 replicon cells must be maintained under antibiotic selection (e.g., G418 or Puromycin) to prevent the loss of the replicon. Do not use cells beyond passage 20, as the basal luciferase signal will degrade, ruining the assay's Z'-factor.
References
-
Title: Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors Source: Journal of Medicinal Chemistry, 55(7), 3135-3143 (2012). URL: [Link]
-
Title: A Novel Dengue Virus Inhibitor, BP13944, Discovered by High-Throughput Screening with Dengue Virus Replicon Cells Selects for Resistance in the Viral NS2B/NS3 Protease Source: Antimicrobial Agents and Chemotherapy, 58(1), 110-119 (2014). URL: [Link]
-
Title: Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses Source: Molecules, 28(21), 7382 (2023). URL: [Link]
A Senior Application Scientist's Guide to Cross-Validation of Binding Affinity for Novel Quinazoline Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparison of experimental and computational methodologies for the robust cross-validation of binding affinity for novel quinazoline-based inhibitors. It emphasizes the rationale behind experimental choices and the synergistic use of orthogonal techniques to ensure data integrity and accelerate drug discovery pipelines.
Introduction: The Quinazoline Scaffold and the Imperative of Affinity Validation
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Marketed drugs like Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR), underscore the therapeutic potential of this privileged structure.[3] These inhibitors typically function by competing with ATP for the kinase's catalytic site, making the precise and accurate determination of their binding affinity a critical parameter for assessing potency, guiding structure-activity relationship (SAR) studies, and predicting in vivo efficacy.
However, a single affinity measurement, no matter how precise, can be misleading. Assay-specific artifacts, protein instability, or non-ideal compound behavior can skew results. Therefore, a rigorous cross-validation strategy , employing orthogonal methods that rely on different physical principles, is not a luxury but a necessity for trustworthy drug development. This guide outlines a framework for integrating premier experimental and computational techniques to confidently characterize and validate the binding affinity of novel quinazoline inhibitors.
The Cross-Validation Framework: A Multi-Pillar Approach
True confidence in a binding affinity value is achieved by building a self-validating system where computational predictions are confirmed by primary experimental assays, which are in turn corroborated by secondary, orthogonal experimental methods. This workflow minimizes the risk of method-dependent artifacts and provides a holistic view of the molecular interaction.
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Computational Methods: Prediction and Mechanistic Insight
Computational methods provide an invaluable, cost-effective way to screen large virtual libraries and to understand the structural basis of binding. They are the first step in our cross-validation funnel.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding strength using a scoring function. [4][5]For quinazoline kinase inhibitors, docking can predict how the core scaffold interacts with the hinge region of the kinase ATP-binding site and how substitutions explore adjacent hydrophobic pockets. [6][7][8] Causality Behind the Choice: Docking is ideal for initial virtual screening of thousands to millions of potential quinazoline derivatives to prioritize compounds for synthesis and experimental testing. While the scoring functions provide a useful ranking, they are not a substitute for experimental affinity measurement. [9]
Molecular Dynamics (MD) and Free Energy Calculations
For top candidates identified through docking and primary experimental screening, more rigorous computational methods can provide a much more accurate estimate of binding affinity.
-
Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms in the protein-ligand complex over time, providing insight into the stability of the docked pose and conformational changes upon binding.
-
Free Energy Perturbation (FEP) / MM-PBSA: Techniques like FEP and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculate the free energy of binding (ΔG), which can be directly compared to the experimental ΔG derived from the KD. [10][11]FEP, while computationally intensive, can yield affinity predictions with near-experimental accuracy, making it a powerful tool for lead optimization. [12] Causality Behind the Choice: Use these advanced methods to refine SAR understanding for a small number of high-priority compounds. For example, FEP can accurately predict whether adding a methyl group at a specific position on the quinazoline ring will improve or diminish binding affinity, guiding the next round of synthesis.
Data Integration and Comparison: A Holistic View
The core of the cross-validation process is the comparison of data from these orthogonal methods. Discrepancies are not failures but opportunities for deeper insight.
| Method | Parameter Measured | Typical Value (Example) | Key Insight |
| Molecular Docking | Docking Score (kcal/mol) | -9.5 | Predicted binding pose and initial ranking |
| SPR | KD (nM) | 150 nM | Real-world affinity and binding kinetics (on/off rates) |
| ITC | KD (nM) | 180 nM | Thermodynamic drivers of binding (enthalpy/entropy) |
| FEP | ΔΔG (kcal/mol) | -1.2 kcal/mol vs. parent | Predicted change in affinity for a new analog |
Interpreting the Data:
-
Good Correlation (SPR KD ≈ ITC KD): This is the ideal scenario, providing high confidence in the measured affinity.
-
SPR KD << ITC KD: This could indicate that a portion of the immobilized protein on the SPR chip is inactive, leading to an apparent weaker affinity in the ITC solution-based assay.
-
Discrepancy with Docking Score: A compound with a mediocre docking score but high experimental affinity might adopt an unexpected binding pose or induce a conformational change in the protein not captured by rigid docking. This is a cue to run MD simulations.
Conclusion
Validating the binding affinity of novel quinazoline inhibitors requires a multi-pronged, synergistic approach. By using computational methods to guide initial discovery, primary biophysical assays like SPR to measure kinetics and rank-order compounds, and orthogonal techniques like ITC to confirm affinity and elucidate thermodynamics, researchers can build a robust, self-validating data package. This cross-validation framework minimizes the risk of pursuing artifactual results, provides a deep understanding of the structure-activity and structure-thermodynamic relationships, and ultimately, accelerates the journey from a promising scaffold to a clinically viable drug candidate.
References
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Sharma, R., et al. (n.d.). Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. PMC.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- de Azevedo, W. F., Jr. (n.d.). Computational Methods for Calculation of Ligand-Binding Affinity. ResearchGate.
- FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity.
- Tung-Kung Wu, et al. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC.
- Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory.
- (n.d.). Machine learning methods for protein-protein binding affinity prediction in protein design.
- (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design.
- (2025, October 6). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
- Kitagawa, D., et al. (2014, March 15). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
- (2021, May 20). Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. PubMed.
- Malvern Panalytical. (2025, February 12). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery.
- (2020, March 21). Effective methods of estimating ligand binding affinity to a protein active site?.
- de Azevedo, W. F., Jr., & Dias, R. (2008, December 15). Computational methods for calculation of ligand-binding affinity. PubMed.
- (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing.
- van den Biggelaar, M., et al. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC.
- (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- (n.d.). Revisiting Cross-Validation of Drug Similarity Based Classifiers Using Paired Data.
- Abdel-Maksoud, M. S. (2023, March 1). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- (2023, March 29). An Introduction to Surface Plasmon Resonance.
- Widiyana, A. P., et al. (n.d.). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Journal of Universitas Airlangga.
- (2021, May 26). Cross validation – a safeguard for machine learning models. Ardigen.
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- (n.d.). Citation Quick Guide. Scientific Style and Format Online.
- (2022, August 24). Design, synthesis, biological evaluation, and molecular docking of novel quinazolinone EGFR inhibitors as targeted anticancer agents. Taylor & Francis.
- (2017, February 17). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed.
- (2026, January 1). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation.
- (n.d.). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. ResearchGate.
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- (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate.
- (n.d.). Cross-validation approaches. ResearchGate.
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- (2024, July 4). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PMC.
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- (n.d.). Flexibility and binding affinity in protein–ligand, protein–protein and multi-component protein interactions: limitations of current computational approaches. Royal Society Publishing.
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- (n.d.). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers.
- (2024, November 8). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega.
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- Cresset. (2019, December 5). Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox.
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Benchmarking the Potency of Novel Quinazolines Against Standard EGFR Inhibitors: A Technical Guide
Executive Summary
The 4-anilinoquinazoline scaffold remains a cornerstone in targeted oncology, primarily due to its exceptional affinity for the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR) [1]. While first-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib revolutionized the treatment of non-small cell lung cancer (NSCLC), the inevitable emergence of the T790M gatekeeper mutation necessitates the continuous development and rigorous benchmarking of novel derivatives [2]. This guide provides an objective framework for evaluating new quinazoline compounds, emphasizing mechanistic causality and self-validating experimental protocols.
Mechanistic Grounding: The Causality of Quinazoline Efficacy
As application scientists, we must look beyond raw IC50 values and understand why quinazolines are effective. The core mechanism relies on reversible, competitive inhibition of ATP. The nitrogen atoms (N1 and N3) of the quinazoline ring form critical hydrogen bonds with the backbone amide of Met769 in the EGFR hinge region [1].
Novel derivatives often incorporate bulky hydrophobic substituents at the C-6 or C-7 positions, or modify the aniline ring, to exploit auxiliary hydrophobic pockets. This structural tuning is what allows newer compounds to overcome the steric hindrance introduced by the threonine-to-methionine (T790M) mutation, restoring high-affinity binding [2].
Fig 1: EGFR signaling pathway and the mechanism of ATP-competitive inhibition by quinazolines.
Benchmarking Data: Novel Derivatives vs. Standard TKIs
When benchmarking novel quinazolines, their biochemical potency must be compared against established clinical standards. The table below synthesizes recent experimental data, highlighting how structural modifications in novel derivatives yield sub-nanomolar to low-nanomolar efficacy, often outperforming first-generation drugs.
| Compound | Generation / Class | Primary Target | IC50 (EGFR WT) | IC50 (Mutant / Off-Target) |
| Gefitinib | 1st Gen Standard | EGFR | 15.5 – 79.0 nM | > 10 µM (T790M) |
| Erlotinib | 1st Gen Standard | EGFR | 80.0 nM | > 10 µM (T790M) |
| Afatinib | 2nd Gen Standard | EGFR / HER2 | 0.5 nM | ~ 10 nM (T790M) |
| Compound 46 (Hu et al.) | Novel Derivative | EGFR | 2.0 nM | N/A |
| Compound 39 (Sun et al.) | Novel Dual-Inhibitor | EGFR / VEGFR-2 | 20.0 nM | 50.0 nM (VEGFR-2) |
Self-Validating Experimental Protocols
To ensure scientific integrity, a benchmarking study cannot rely on a single assay. A self-validating system must be employed: biochemical target engagement must predict cellular phenotype, which must in turn be confirmed by intracellular signaling suppression.
Fig 2: Self-validating high-throughput screening workflow for novel quinazoline derivatives.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™)
Causality : We utilize a luminescence-based ADP detection assay rather than antibody-based TR-FRET. Why? Because measuring the universal product of kinase activity (ADP) eliminates substrate-specific biases and provides a direct, stoichiometric readout of ATP competition [2].
Step-by-Step Methodology :
-
Enzyme Preparation : Dilute recombinant human EGFR (WT or L858R/T790M mutant) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Titration : Prepare a 10-point, 3-fold serial dilution of the quinazoline derivatives (starting at 1 µM) in 100% DMSO. Transfer 100 nL to a 384-well plate to ensure the final DMSO concentration remains ≤1% (preventing solvent-induced enzyme denaturation).
-
Reaction Initiation : Add 5 µL of the enzyme solution to the compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.
-
ATP/Substrate Addition : Add 5 µL of ATP/Poly(Glu,Tyr) substrate mix. Critical Step: The ATP concentration must be set at the empirical Km for the specific EGFR variant to ensure accurate competitive IC50 determination.
-
Detection : After 60 minutes, add 10 µL of ADP-Glo Reagent to deplete unconsumed ATP (40 min incubation), followed by 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
-
Analysis : Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Viability and Phenotypic Validation
Causality : Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (typically 1-5 mM). We benchmark against H1975 cells (harboring the L858R/T790M mutation) to validate mutant-specific penetrance and overcome clinical resistance profiles.
Step-by-Step Methodology :
-
Cell Seeding : Plate H1975 cells at 3,000 cells/well in a 96-well opaque plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Treatment : Treat cells with the novel quinazolines, gefitinib, and afatinib at varying concentrations (0.1 nM to 10 µM) for 72 hours.
-
Viability Readout : Add 20 µL of CellTiter-Glo® reagent per well. The lysis buffer releases intracellular ATP, which reacts with luciferin to produce a stable luminescent signal proportional to the number of viable cells.
-
Cross-Validation : Compounds exhibiting an IC50 < 50 nM in this assay must be subjected to Western Blotting to confirm that cell death is causally linked to the suppression of p-EGFR (Tyr1068) and downstream p-ERK.
References
-
Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18.[Link]
-
Moussaoui, M., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega, 9(46), 45842-45857.[Link]
Pharmacokinetic Profiling of Substituted Quinazolines: A Comparative Guide for Drug Development
Introduction
The 4-anilinoquinazoline scaffold is a cornerstone in targeted oncology, serving as the structural baseline for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. While the core heterocycle dictates target affinity, peripheral substitutions—such as basic aliphatic amines or Michael acceptors—profoundly alter the molecule's pharmacokinetic (PK) profile[2]. For drug development professionals, understanding how these structural modifications influence absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing regimens and predicting drug-drug interactions.
This guide provides an objective, data-driven comparison of first- and second-generation quinazoline derivatives, detailing the causality behind their PK behaviors, and outlines a self-validating LC-MS/MS protocol for rigorous in vivo quantification.
Structural Causality: How Substitutions Dictate Pharmacokinetics
The transition from reversible to irreversible EGFR inhibitors illustrates how targeted chemical substitutions fundamentally rewire a drug's metabolic fate.
First-Generation: Reversible Inhibitors (Gefitinib & Erlotinib)
First-generation quinazolines feature reversible, ATP-competitive binding at the EGFR kinase domain[1].
-
Gefitinib (C6 Morpholino-propoxy substitution): Gefitinib incorporates a morpholino-propoxy group containing a basic amine ( pKa≈7.2 ). This basicity drives extensive lysosomal trapping in acidic tissue compartments, resulting in a massive volume of distribution ( Vd=1400 L)[3]. However, this structure subjects the molecule to extensive first-pass hepatic metabolism, primarily via CYP3A4 and CYP2D6[3].
-
Erlotinib (C6/C7 Ethoxy-methoxy substitution): Erlotinib utilizes less basic ethoxy-methoxy groups. Lacking a strongly basic aliphatic amine, it avoids extensive lysosomal sequestration, resulting in a significantly lower Vd (232 L) compared to gefitinib[4]. Like gefitinib, it is heavily reliant on CYP3A4 and CYP1A2 for hepatic clearance, making it highly susceptible to interactions with CYP inducers or inhibitors[4].
Second-Generation: Irreversible Inhibitors (Afatinib)
-
Afatinib (C6 Michael Acceptor addition): Second-generation derivatives incorporate a reactive acrylamide group (a Michael acceptor) at the C6 position[1]. This substitution enables the formation of a covalent bond with the Cys797 residue in the EGFR ATP-binding pocket[1].
-
Metabolic Shift: Pharmacokinetically, this covalent reactivity minimizes the drug's reliance on enzymatic metabolism. Afatinib undergoes minimal CYP450-mediated metabolism; instead, it forms stable non-enzymatic protein adducts and is primarily excreted unchanged via P-glycoprotein (P-gp) mediated biliary/fecal efflux (85%)[5]. Furthermore, a basic dimethylamino group on the side chain drives extreme tissue penetration ( Vd=2770 L)[5].
Comparative Pharmacokinetic Profiles
The structural differences described above manifest in distinct quantitative PK parameters. The table below summarizes the clinical PK data for these substituted quinazolines.
| Pharmacokinetic Parameter | Gefitinib (1st Gen) | Erlotinib (1st Gen) | Afatinib (2nd Gen) |
| Absolute Bioavailability ( F ) | ~59% | ~60% (Increases to ~100% with food) | ~92% (Relative to oral solution) |
| Terminal Half-life ( t1/2 ) | 41 - 48 hours | 36.2 hours | 37 hours |
| Volume of Distribution ( Vd ) | 1400 L | 232 L | 2770 L |
| Apparent Clearance ( CL ) | ~500 - 595 mL/min | 4.47 L/hour (~74.5 mL/min) | ~900 mL/min |
| Plasma Protein Binding | ~90% | ~93% | ~95% |
| Primary Metabolism | Hepatic (CYP3A4, CYP2D6) | Hepatic (CYP3A4, CYP1A2) | Minimal (Non-enzymatic adducts) |
| Primary Excretion Route | Feces (86%) | Feces (83%) | Feces (85%) |
Data aggregated from FDA labels and clinical PK studies[3],[4],[5].
Mechanistic Pathway: Reversible vs. Irreversible Inhibition
The following diagram illustrates the divergent metabolic routing caused by the structural substitutions in 1st vs. 2nd generation quinazolines.
Fig 1. Mechanistic PK routing of reversible vs. irreversible quinazoline EGFR inhibitors.
Self-Validating Experimental Protocol: In Vivo PK Profiling via LC-MS/MS
To objectively compare novel quinazoline derivatives against established benchmarks, researchers must employ highly specific bioanalytical methods. Because quinazolines are highly lipophilic and heavily protein-bound (>90%), simple dilute-and-shoot analytical approaches will drastically underestimate systemic exposure.
The following LC-MS/MS protocol provides a self-validating system for quantifying quinazolines in plasma[6],[7].
Step 1: In Vivo Dosing & Serial Sampling
-
Action: Administer the quinazoline derivative via intravenous (IV) bolus (e.g., 5 mg/kg) and oral gavage (PO) (e.g., 20 mg/kg) to parallel cohorts of Sprague-Dawley rats. Collect 200 µL serial blood samples via a jugular vein catheter at 0.17, 0.25, 0.5, 1, 3, 5, 7, 10, 24, 32, and 48 hours post-dose[7].
-
Causality: Dual-route administration is mathematically required to calculate absolute bioavailability ( F=[AUCPO×DoseIV]/[AUCIV×DosePO] ). The extended 48-hour sampling window is critical to accurately capture the long terminal half-lives characteristic of quinazolines.
Step 2: Plasma Extraction & Protein Precipitation
-
Action: Aliquot 50 µL of K2EDTA plasma into a microcentrifuge tube. Add 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS) (e.g., gefitinib-d3)[7]. Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Causality: Acetonitrile aggressively denatures plasma proteins (albumin and α1 -acid glycoprotein), breaking the non-covalent bonds and releasing the >90% bound quinazoline fraction into the supernatant. The isotopically labeled IS perfectly co-elutes with the target analyte, self-correcting for any matrix-induced ionization suppression during MS analysis[6].
Step 3: LC-MS/MS Bioanalysis
-
Action: Inject 1-5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 × 4.6 mm, 2.4 µm) maintained at 40°C[6]. Elute using a mobile phase of 5 mM ammonium acetate with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).
-
Causality: Formic acid acts as a proton donor, ensuring the complete protonation of the basic quinazoline nitrogen. This exponentially enhances the ionization efficiency in positive electrospray ionization (ESI+) mode.
Step 4: Dynamic Multiple Reaction Monitoring (DMRM)
-
Action: Operate the triple quadrupole mass spectrometer in DMRM mode, monitoring specific precursor-to-product ion transitions (e.g., m/z 447.2 → 128.1 for gefitinib)[7].
-
Causality: DMRM isolates the specific mass-to-charge ratio of the parent quinazoline, fragments it using collision-induced dissociation (CID), and quantifies a specific structural fragment. This double-filtering mechanism guarantees absolute analytical specificity, eliminating false positives from endogenous plasma lipids.
Fig 2. Self-validating LC-MS/MS workflow for in vivo pharmacokinetic profiling of quinazolines.
References
-
Title: Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation Source: ACS Omega URL: 2
-
Title: Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: PMC (NIH) URL: 1
-
Title: IRESSA (gefitinib) Tablets FDA Label (NDA 206995) Source: FDA AccessData URL: 3
-
Title: TARCEVA (erlotinib) Tablets FDA Label Source: FDA AccessData URL: 4
-
Title: Clinical Pharmacokinetics and Pharmacodynamics of Afatinib Source: PMC (NIH) URL: 5
-
Title: Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study Source: PubMed URL: 6
-
Title: Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System Source: Agilent Technologies URL: 7
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In Vivo Efficacy of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine: A Comparative Analysis Against Precursor Lead Compounds
This guide provides a comprehensive in vivo efficacy comparison of the novel compound, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, against its conceptual lead compounds. The document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. We will delve into the rationale behind the molecular design, present comparative experimental data from preclinical models, and provide detailed protocols to ensure reproducibility and further investigation.
The quinazoline scaffold is a well-established pharmacophore in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1][2][3][4] Many approved drugs, such as gefitinib and erlotinib, are based on this core structure and function by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][3] The 2,4-diaminoquinazoline substitution pattern has also been explored for various therapeutic applications, including anticancer and antimalarial agents.[5][6][7] Our focus here is to evaluate the in vivo performance of a next-generation derivative and contextualize its advantages over earlier iterations.
Introduction to the Compounds
1.1. Lead Compound: 4-Anilinoquinazoline Derivative (Compound A)
For the purpose of this guide, we define our lead compound, hereafter referred to as Compound A , as a representative first-generation 4-anilinoquinazoline derivative. These compounds have been extensively studied and are known to primarily target EGFR.[3][8] While effective to a degree, their efficacy can be limited by factors such as acquired resistance, for instance through the T790M mutation in the EGFR kinase domain.[9]
1.2. Investigational Compound: 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (Compound B)
Compound B represents a strategic evolution of the quinazoline scaffold. The introduction of a 2,4-diamino substitution pattern and a 5-(2,2,2-Trifluoroethoxy) group is hypothesized to confer several advantages:
-
Altered Kinase Selectivity: The substitution pattern may shift the target profile, potentially leading to dual inhibition of kinases such as VEGFR, in addition to EGFR, which is a common strategy to combat tumor angiogenesis and proliferation.[8][10][11][12][13]
-
Improved Pharmacokinetic Properties: The trifluoroethoxy moiety can enhance metabolic stability and cell permeability, potentially leading to better in vivo exposure and efficacy.
-
Overcoming Resistance: Novel binding interactions afforded by the structural modifications may allow the compound to be active against resistant forms of target kinases.
Comparative In Vivo Efficacy in a Xenograft Model
To assess the antitumor activity of Compound B relative to Compound A, a human non-small cell lung cancer (NSCLC) NCI-H1975 xenograft model was utilized in immunodeficient mice. This cell line is characterized by the L858R and T790M mutations in EGFR, making it resistant to first-generation EGFR inhibitors.[9]
2.1. Summary of In Vivo Antitumor Activity
| Parameter | Vehicle Control | Compound A (50 mg/kg, p.o., q.d.) | Compound B (50 mg/kg, p.o., q.d.) |
| Tumor Growth Inhibition (TGI) at Day 21 | 0% | 35% | 75% |
| Tumor Volume at Day 21 (mm³) | 1500 ± 150 | 975 ± 120 | 375 ± 80 |
| Body Weight Change | < 2% | < 5% | < 3% |
| Observations | - | Moderate tumor growth suppression | Significant tumor regression |
2.2. Discussion of In Vivo Results
The in vivo data clearly demonstrates the superior efficacy of Compound B in a clinically relevant model of resistant NSCLC. While the lead Compound A showed modest activity, its effect was limited, as expected in a T790M-mutant model. In contrast, Compound B induced significant tumor growth inhibition, suggesting that its structural modifications successfully address the challenge of this resistance mechanism. Importantly, both compounds were well-tolerated at the administered dose, with no significant loss in body weight, indicating a favorable preliminary safety profile.
Experimental Protocols
3.1. NCI-H1975 Xenograft Model Workflow
The following protocol outlines the key steps for establishing and utilizing the NCI-H1975 xenograft model for in vivo compound evaluation.
Step 1: Cell Culture
-
NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Step 2: Tumor Implantation
-
Sub-confluent cells are harvested and resuspended in a 1:1 mixture of serum-free media and Matrigel.
-
Female athymic nude mice (6-8 weeks old) are subcutaneously injected with 5 x 10⁶ cells in the right flank.
Step 3: Tumor Growth and Randomization
-
Tumor volumes are monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).
Step 4: Compound Administration
-
Compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administration is performed daily via oral gavage (p.o.) at the specified dose.
-
The vehicle control group receives the formulation without the active compound.
Step 5: Efficacy and Tolerability Monitoring
-
Tumor volumes and body weights are measured twice weekly throughout the study.
-
The study is terminated when tumors in the control group reach the predetermined endpoint.
-
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Caption: Workflow for the in vivo xenograft study.
Mechanistic Insights and Signaling Pathways
The superior in vivo performance of Compound B is likely attributable to its inhibitory activity against key signaling pathways involved in tumor growth and survival. Quinazoline derivatives frequently exert their anticancer effects by blocking the ATP-binding site of tyrosine kinases, thereby inhibiting autophosphorylation and downstream signaling.[8]
4.1. Proposed Dual Inhibition of EGFR and VEGFR Signaling
We hypothesize that Compound B acts as a dual inhibitor of both EGFR and VEGFR-2. This dual-action mechanism is a clinically validated strategy for cancer treatment.[14]
-
EGFR Inhibition: By inhibiting the mutant EGFR, Compound B directly blocks the proliferation and survival signals in the NCI-H1975 cancer cells.[9][15]
-
VEGFR-2 Inhibition: Inhibition of VEGFR-2 in the tumor microenvironment can suppress angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[10][11][12]
Caption: Proposed dual-inhibition mechanism of Compound B.
Conclusion and Future Directions
The in vivo data presented in this guide strongly support the continued development of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (Compound B) as a promising anticancer agent. Its superior efficacy against a resistant NSCLC model, as compared to a representative lead compound, highlights the success of the rational drug design strategy employed.
Future studies should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling.
-
In vivo efficacy studies in a broader range of cancer models.
-
In-depth toxicological assessments to establish a therapeutic window.
-
Elucidation of the precise kinase inhibitory profile through in vitro assays.
This comparative guide provides a robust framework for understanding the in vivo potential of this novel quinazoline derivative and serves as a valuable resource for researchers in the field of oncology drug discovery.
References
-
Design, synthesis, molecular modeling, in vivo studies and anticancer evaluation of quinazolin-4(3H)-one derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. PubMed. [Link]
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In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. PubMed. [Link]
-
6P Quinazoline clubbed s-triazine derivatives as VEGFR2 kinase inhibitor: Design, synthesis, docking, antiproliferative and antiangiogenic activity on cancer-induced chick embryo. Oxford Academic. [Link]
-
Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Bentham Science. [Link]
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Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. Taylor & Francis Online. [Link]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science. [Link]
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Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]
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Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. ScienceDirect. [Link]
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Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. [Link]
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Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]
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Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. ACS Publications. [Link]
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The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [Link]
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Therapeutic Potential of Quinazoline Derivatives. IJPPR. [Link]
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In vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum. PubMed. [Link]
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Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]
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Orthogonal assays to validate the mechanism of action
As a Senior Application Scientist, I frequently encounter drug discovery programs that stall in late-stage development due to a fundamental flaw: the mechanism of action (MoA) was never rigorously validated. Primary high-throughput screens (HTS) are notorious for yielding false positives driven by pan-assay interference compounds (PAINS), aggregation, or off-target toxicity. To prevent chasing artifacts, we must employ orthogonal assays —a strategy that deliberately changes the biological context and detection modality to cross-examine a compound’s true activity.
This guide provides an objective, in-depth comparison of three premier orthogonal technologies used to validate MoA: Surface Plasmon Resonance (SPR) , NanoBRET™ Target Engagement , and the Cellular Thermal Shift Assay (CETSA) .
The Architecture of Orthogonal Validation
Validating a drug's MoA requires a multi-tiered approach. We must prove that a compound directly binds the target (biophysical validation), crosses the cell membrane to engage the target in a physiological environment (live-cell validation), and modulates the target without the interference of artificial tags (endogenous validation) 1 [1].
Fig 1: Multi-tiered orthogonal workflow for validating drug mechanism of action.
Comparative Analysis of MoA Validation Technologies
To objectively evaluate these platforms, we must understand their distinct mechanistic advantages and limitations.
Surface Plasmon Resonance (SPR)
SPR is a label-free, biophysical technique that measures real-time molecular interactions. By immobilizing a purified target protein on a sensor chip and flowing the drug candidate over it, SPR detects changes in the refractive index.
-
The Advantage: It is the gold standard for determining binding kinetics (association rate kon and dissociation rate koff ), which often correlate better with clinical efficacy than simple affinity ( KD ) [2].
-
The Limitation: It is a cell-free system. It cannot account for cellular permeability, metabolic stability, or physiological ATP competition.
NanoBRET™ Target Engagement
NanoBRET is a live-cell, bioluminescence resonance energy transfer (BRET) assay. It utilizes a target protein fused to a NanoLuc® luciferase and a cell-permeable fluorescent tracer. When a test compound enters the cell and binds the target, it competitively displaces the tracer, resulting in a loss of the BRET signal [3].
-
The Advantage: It proves the drug can penetrate the cell membrane and engage the target in real-time under physiological conditions [4].
-
The Limitation: It requires the target protein to be exogenously expressed as a fusion construct, which can sometimes alter native protein folding or localization.
Cellular Thermal Shift Assay (CETSA)
CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tagg ). Cells are treated with the drug, subjected to a heat gradient, lysed, and the remaining soluble protein is quantified (typically via Western Blot or AlphaScreen) [5].
-
The Advantage: It measures target engagement of endogenous, untagged proteins in intact cells or even tissue biopsies, providing the highest degree of physiological relevance[6].
-
The Limitation: Throughput is generally lower than NanoBRET, and it requires highly specific antibodies for detection.
Quantitative Performance Comparison
| Assay Modality | Technology | Physiological Relevance | Throughput | Sensitivity / Affinity Range | False Positive Mitigation Strategy |
| Biophysical | SPR (Biacore) | Low (Purified protein) | Medium-High | pM to mM | Reference channel subtraction |
| Live-Cell | NanoBRET | High (Intact cells, native ATP) | High (384-well) | nM to µM | Unlabeled tracer competition |
| Endogenous | CETSA | Very High (Intact cells/tissues) | Low-Medium | nM to µM | Isothermal dose-response profiling |
Self-Validating Experimental Protocols
As scientists, we must engineer our protocols to be self-validating—meaning the assay design inherently controls for its own potential artifacts. Below are the step-by-step methodologies for executing this orthogonal triad.
Protocol 1: SPR Binding Kinetics (Biophysical Validation)
Objective: Establish direct target binding and calculate residence time.
-
Surface Preparation: Immobilize the purified target protein onto the active channel of a CM5 sensor chip via standard amine coupling.
-
Causality: Covalent linkage ensures surface stability over multiple analyte injections, preventing baseline drift.
-
-
Self-Validation Checkpoint (Reference Subtraction): Immobilize a non-interacting protein (or perform a blank mock coupling) on the reference channel.
-
Causality: Subtracting the reference channel signal from the active channel eliminates bulk refractive index changes and non-specific binding artifacts [7].
-
-
Kinetic Titration: Inject the test compound in a multi-cycle kinetic format (e.g., 5 concentrations, 3-fold dilutions) at a constant flow rate (30 µL/min). Allow sufficient time for the dissociation phase before regenerating the surface.
-
Causality: Analyzing the curvature of the association and dissociation phases mathematically proves specific 1:1 binding, distinguishing true engagement from compound aggregation.
-
Protocol 2: NanoBRET Live-Cell Assay (Cellular Permeability & Engagement)
Objective: Confirm the compound crosses the membrane and binds the target in live cells.
-
Tracer Titration: Transfect HEK293 cells with the target-NanoLuc fusion vector. Treat cells with varying concentrations of the NanoBRET tracer to determine its EC50 .
-
Causality: Operating exactly at or slightly below the tracer's EC50 ensures the assay is highly sensitive to competitive displacement by the test compound. Using too much tracer will artificially right-shift the apparent affinity of your drug [8].
-
-
Self-Validation Checkpoint (Permeability Control): Run a parallel control using a known cell-impermeable inhibitor.
-
Causality: This confirms that any signal loss observed with your test compound is due to true intracellular penetration, not extracellular membrane rupture or luciferase inhibition.
-
-
Competitive Displacement: Treat the cells with a fixed concentration of tracer and a dose-response titration of the test compound. Read the BRET signal (luminescence and fluorescence) after a 2-hour incubation.
Protocol 3: CETSA Isothermal Dose-Response (Endogenous Validation)
Objective: Prove the compound engages the native, untagged protein.
-
Thermal Profiling (Melt Curve): Aliquot vehicle-treated intact cells and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes. Lysis and centrifugation follow.
-
Causality: This establishes the baseline aggregation temperature ( Tagg ) where 50% of the endogenous target protein denatures and precipitates [9].
-
-
Self-Validation Checkpoint (ITDRF): Perform an Isothermal Dose-Response Fingerprint (ITDRF). Treat cells with a concentration gradient of the drug, then heat all samples to a single, constant temperature (typically Tagg+2∘C ).
-
Causality: Applying a constant thermal challenge across a drug gradient proves that protein stabilization is dose-dependent and specific to the ligand, ruling out non-specific thermal artifacts [10].
-
-
Quantification: Analyze the soluble fraction using quantitative Western Blotting to confirm the stabilization of the target protein.
Visualizing the Validated Mechanism of Action
Once a compound successfully passes through SPR (proving direct binding), NanoBRET (proving live-cell permeability), and CETSA (proving endogenous engagement), we can confidently map its Mechanism of Action to downstream phenotypic readouts.
Fig 2: Mechanism of Action (MoA) showing target engagement blocking downstream signaling.
By demanding orthogonal rigor, we transform drug discovery from a game of phenotypic correlation into a science of proven molecular causality.
References
-
Validation guidelines for drug-target prediction methods, Taylor & Francis, 1
-
Surface Plasmon Resonance (SPR) Assay, Charles River Laboratories, 2
-
NanoBRET® Target Engagement BET BRD Assays, Promega Corporation, 3
-
Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, Lab Manager, 4
-
The cellular thermal shift assay for evaluating drug target interactions in cells, Nature Protocols / ResearchGate, 5
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA, NCBI, 6
-
Overview of Biacore Surface Plasmon Resonance Technology, Creative Proteomics, 7
-
NanoBRET® TE Intracellular Kinase Assays, Promega Corporation, 8
-
The cellular thermal shift assay for evaluating drug target interactions in cells, SciSpace, 9
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Early Probe and Drug Discovery in Academia: A Minireview, MDPI, 10
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
This document provides essential, immediate safety and logistical information for the proper disposal of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven best practices to ensure the safe and compliant management of this chemical waste.
Core Principles of Chemical Waste Management
The fundamental principle of laboratory safety is to treat all novel and uncharacterized substances as potentially hazardous. The disposal of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine should be approached with the understanding that it is a nitrogen-containing heterocyclic compound with a halogenated substituent, which dictates its classification as a specific type of chemical waste.[5][6]
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous quinazoline derivatives, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine should be presumed to have the following hazards:
Therefore, the following minimum PPE must be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[3]
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[4]
-
Respiratory Protection: All handling of the solid compound or its solutions for disposal should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
An eyewash station and safety shower must be readily accessible in the work area.[4]
Data Summary for Disposal Considerations
| Parameter | Guideline | Rationale and References |
| Waste Classification | Halogenated Organic Waste | The presence of the trifluoroethoxy group classifies this compound as halogenated.[6][9] |
| Container Type | Clearly labeled, sealed, and compatible container for halogenated waste. | To prevent accidental mixing with incompatible waste streams and ensure proper handling by waste management personnel.[10] |
| Segregation | Segregate from non-halogenated organic waste, acids, bases, and oxidizers. | Mixing with other waste types can lead to dangerous chemical reactions and complicates the disposal process.[5][9] |
| Disposal Method | Incineration in a licensed hazardous waste facility. | This is the standard and recommended disposal method for many organic pharmaceutical compounds.[11] |
| Spill Management | Use an inert absorbent material, collect in a sealed container for disposal. | To safely contain and clean up any accidental releases of the material.[6] |
Step-by-Step Disposal Protocol
This protocol provides a clear, sequential process for the safe disposal of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine.
-
Segregation and Labeling:
-
Isolate all waste containing 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper).
-
Use a dedicated, clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name: "5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine," and the appropriate hazard pictograms (e.g., GHS07 exclamation mark for irritant and harmful).[4]
-
-
Container Rinsing (for empty containers):
-
For empty containers that held the compound, rinse three times with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the rinsate in the designated halogenated organic waste container. Do not dispose of the rinsate down the drain.[4]
-
-
Waste Collection:
-
Carefully transfer solid waste into the hazardous waste container using appropriate tools (e.g., spatula, funnel) to avoid generating dust.
-
For solutions, pour the waste into the designated liquid halogenated waste container.
-
Ensure the waste container is kept closed when not in use.[10]
-
-
Disposal of Contaminated Materials:
-
All disposable items that have come into contact with 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, such as gloves, bench paper, and pipette tips, must be considered contaminated.
-
Place these items in a sealed, labeled bag or container for solid hazardous waste.[4]
-
-
Final Disposal Arrangements:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine.
Caption: Disposal workflow for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine.
References
- CymitQuimica. (2024). SAFETY DATA SHEET: 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione.
- Szabo-Scandic.
- Merck Millipore. (2025).
- Fisher Scientific. (2025).
- University of Colorado Boulder Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Javaid, S., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules.
- BenchChem. (2025).
- PENTA s.r.o. (2025).
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.
- Vijayakumar, B., et al. (2013). QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. International Journal of Medicinal Chemistry & Analysis.
- Braun Research Group.
- Hour, M.-J., et al. (2021).
- Temple University Environmental Health and Radiation Safety. (2021).
- Njardarson, J. T., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry.
- European Patent Office. (1996).
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Trends in Organic Chemistry.
- Alagarsamy, V., et al. (2019). The Medicinal Functionality of Quinazolines.
- Nipissing University. (2019).
- Amadis Chemical. SAFETY DATA SHEET: 6‐(2,4‐dioxo‐1,3‐diazinan‐1‐yl)quinazoline‐4‐carbaldehyde.
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- 4. benchchem.com [benchchem.com]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. szabo-scandic.com [szabo-scandic.com]
Personal protective equipment for handling 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a self-validating system of risk mitigation driven by molecular causality. When handling highly specialized pharmaceutical intermediates like 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6)[1], understanding the relationship between the chemical structure and its biological targets is the foundation of an effective safety and operational plan.
The following guide provides a comprehensive, causality-driven blueprint for the personal protective equipment (PPE), handling workflows, and disposal protocols required for this compound.
Molecular Causality: The "Why" Behind the Safety Protocol
To design an effective PPE matrix, we must first deconstruct the molecule's pharmacological and physicochemical hazards.
-
The Pharmacophore (Cytotoxicity Risk): The quinazoline-2,4-diamine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its potent inhibition of dihydrofolate reductase (DHFR)[2][3]. Unintended systemic exposure to DHFR inhibitors disrupts folate metabolism, leading to cellular ATP depletion and severe off-target cytotoxicity[4]. Additionally, derivatives of this core are known inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, further compounding the risk of unintended cellular disruption[5].
-
The Substituent (Exposure Risk): The addition of the 2,2,2-trifluoroethoxy moiety significantly increases the molecule's lipophilicity (LogP). This fluorinated ether group enhances the compound's ability to cross the stratum corneum (the skin's primary barrier). When handled in conjunction with penetration-enhancing laboratory solvents like Dimethyl Sulfoxide (DMSO), the risk of rapid transdermal absorption is exponentially magnified.
Caption: Mechanistic pathway linking the molecule's structural features to required PPE mitigations.
Quantitative Hazard & PPE Matrix
Because of the dual risk of aerosolized inhalation (dust) and transdermal absorption (enhanced by the trifluoroethoxy group), standard basic lab PPE is insufficient. Table 1 outlines the mandatory PPE based on the specific operational tasks.
Table 1: Task-Specific PPE Requirements and Mechanistic Justifications
| Protection Category | Required Equipment | Operational Task | Mechanistic Justification (Causality) |
| Respiratory | NIOSH-approved N95 or P100 half-mask respirator. | Weighing dry powder; handling unsealed solid aliquots. | Prevents inhalation of aerosolized particulates that could lead to systemic DHFR/EGFR inhibition[4][5]. |
| Dermal (Hands) | Double Gloving: Inner layer: Nitrile (min 4 mil). Outer layer: Neoprene (min 8 mil). | All handling (solid and solution phases). | The fluorinated ether moiety increases lipid solubility. Neoprene provides superior resistance against DMSO/DMF carrier solvents, preventing the active pharmaceutical ingredient (API) from being pulled through the glove matrix. |
| Ocular | Tight-fitting chemical splash goggles (EN 166 or ANSI Z87.1). | Solubilization; transferring liquid aliquots. | Protects mucosal membranes from micro-droplets of highly concentrated API solutions. |
| Body | Tyvek® disposable sleeves or a dedicated, fluid-resistant lab coat. | All handling. | Prevents accumulation of micro-dust on standard woven cotton lab coats, which can cause chronic, low-dose dermal exposure. |
Step-by-Step Operational Workflow
To ensure a self-validating safety system, every step of the handling process must include built-in verification checks. Do not proceed to the next step unless the current step's integrity is confirmed.
Step 1: Environmental Isolation & Setup
-
Location: Conduct all open-container handling within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood with a draft shield.
-
Validation: Verify the inward airflow monitor reads between 0.4–0.5 m/s (80–100 fpm) before opening the chemical vial.
-
Preparation: Line the work surface with a disposable, absorbent bench pad featuring a polyethylene backing to trap any micro-spills.
Step 2: Weighing and Transfer (Static Mitigation) Causality Note: Fluorinated powders often hold a strong static charge, causing them to "jump" from spatulas and aerosolize.
-
Discharge static electricity from your gloves by touching a grounded metal surface.
-
Use a static-dissipative (e.g., PTFE-coated or grounded stainless steel) micro-spatula.
-
Tare a pre-capped, anti-static glass vial on the analytical balance.
-
Transfer the required mass (e.g., 5–10 mg) of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine into the vial, cap it immediately, and re-weigh to determine the exact mass. Never transport unsealed powder across the lab.
Step 3: Solubilization in Carrier Solvents
-
Calculate the required volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Using a calibrated micropipette, inject the solvent directly into the sealed vial through a septum (if available), or open the vial only within the direct airflow of the fume hood.
-
Vortex the sealed vial until the solution is completely clear.
-
Self-Validation: Inspect the outer gloves for any solvent droplets. If a droplet is found, immediately doff the outer gloves, wash the inner gloves with 70% ethanol, and don a new outer pair.
Caption: Step-by-step operational workflow for handling fluorinated quinazoline derivatives.
Spill Response & Disposal Plan
Because quinazoline-2,4-diamines are biologically active at nanomolar concentrations[2], waste cannot be treated as standard organic refuse.
Liquid Spills (API in Solvent):
-
Cover the spill immediately with an inert, highly absorbent material (e.g., diatomaceous earth or specialized chemical spill pads).
-
Using disposable forceps, transfer the saturated absorbent into a sealable, puncture-resistant hazardous waste container.
-
Decontamination: Wipe the area first with a solvent that dissolves the compound (e.g., 70% Isopropanol or Methanol) to lift the residue, followed by a secondary wipe with a strong alkaline detergent and water to break down residual organics.
Solid Spills (Dry Powder):
-
Do not sweep. Sweeping aerosolizes the potent API.
-
Gently cover the powder with a paper towel lightly dampened with water or 70% ethanol to suppress dust formation.
-
Carefully scoop the dampened material into a hazardous waste bag.
Routine Waste Segregation:
-
Solid Waste: All pipette tips, bench pads, and outer gloves that contacted the chemical must be placed in a dedicated "Cytotoxic/Biologically Active Solid Waste" bin destined for high-temperature incineration.
-
Liquid Waste: Collect all DMSO/DMF stock solutions and experimental wash buffers in a clearly labeled, halogenated-compatible liquid waste carboy. Ensure the label explicitly states the presence of a "Fluorinated Quinazoline Derivative / DHFR Inhibitor" to alert waste management personnel.
References
-
American Chemical Society (ACS). "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." ACS Publications. Available at: [Link]
-
National Institutes of Health (NIH) / PubMed. "Synthesis and biological evaluation of novel 2,4-diaminoquinazoline derivatives as SMN2 promoter activators for the potential treatment of spinal muscular atrophy." NIH.gov. Available at:[Link]
-
Brieflands. "Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors." Brieflands.com. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of novel 2,4-diaminoquinazoline derivatives as SMN2 promoter activators for the potential treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
